1-Methyl-4-(piperidin-4-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYJGQKVGZGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912521 | |
| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99726-99-5, 53617-36-0 | |
| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 99726-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-4-(piperidin-4-yl)piperazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction
This compound is a heterocyclic organic compound featuring both piperidine and piperazine ring systems. Its unique structural arrangement makes it a valuable building block and key intermediate in the field of medicinal chemistry and pharmaceutical development.[1][2] This diamine scaffold is of significant interest to researchers and drug development professionals for its utility in synthesizing complex molecules with potential therapeutic activities, particularly those targeting the central nervous system.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, handling, and applications, synthesized from authoritative sources to support advanced research and development.
Chemical Identity and Molecular Structure
Correctly identifying the molecule is the foundation of all subsequent scientific work. The compound is defined by its specific connectivity, which is captured in its various nomenclature and registry numbers.
Nomenclature and Identifiers:
-
Common Synonyms: 1-methyl-4-(4-piperidinyl)piperazine[5]
Note on a related isomer: It is important to distinguish this compound from its isomer, 1-(1-Methylpiperidin-4-yl)piperazine (CAS Number: 23995-88-2), where the methyl group is attached to the piperidine nitrogen instead of the piperazine nitrogen.[6][7] While structurally similar, their chemical and pharmacological properties may differ. This guide focuses exclusively on this compound (CAS 53617-36-0).
Molecular Structure and Key Features:
The structure consists of a piperazine ring substituted with a methyl group at the 1-position and a piperidin-4-yl group at the 4-position.[2] This configuration provides three nitrogen atoms with varying basicity, offering multiple sites for chemical modification.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.
| Property | Value | Source(s) |
| Molecular Weight | 183.29 g/mol | [4][6][7] |
| Appearance | White to cream to orange powder, lumpy or fused solid | [3] |
| Physical Form | Solid | [5] |
| Melting Point | 52-57 °C | [3] |
| Solubility | Soluble in water | [8] |
| Predicted pKa | 9.28 ± 0.10 | [9] |
| XLogP3 | 0.2 | [4] |
| Vapor Pressure | 0.0124 mmHg at 25°C | [10] |
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.
Synthetic Pathway
A common method for synthesizing this compound involves a reductive amination reaction followed by deprotection. The process typically starts with N-methylpiperazine and a protected form of 4-piperidinone, such as N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone).[8][11]
Caption: General workflow for the synthesis of the target compound.
General Synthetic Protocol
-
Reductive Amination: N-Boc-4-piperidinone and N-methylpiperazine are dissolved in a suitable solvent like dichloromethane.[8] A reducing agent, such as sodium triacetoxyborohydride, is added to facilitate the formation of the C-N bond, yielding the Boc-protected intermediate.[12]
-
Purification: The reaction mixture is worked up, typically involving neutralization with an aqueous base (e.g., sodium bicarbonate), extraction with an organic solvent, and purification of the resulting intermediate.[8]
-
Deprotection: The purified Boc-protected intermediate is dissolved in a solvent such as methanol.[8] A strong acid, like concentrated hydrochloric acid, is added to remove the Boc protecting group.[8][11]
-
Final Isolation: The reaction mixture is concentrated, and the residue is dissolved in water. The solution is made alkaline (e.g., with NaOH) and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the final product, this compound.[8]
Stability and Reactivity
-
Stability: The compound is reported to be hygroscopic and should be protected from moisture.[13][14] It is generally stable under recommended storage conditions but may be sensitive to light.[14][15]
-
Incompatible Materials: It should be kept away from strong oxidizing agents and strong acids.[13][14][15]
-
Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[15]
Applications in Research and Drug Development
This compound serves as a crucial scaffold in medicinal chemistry. Its structure is incorporated into various molecules being investigated for therapeutic properties.
-
Pharmaceutical Intermediate: It is a key raw material in the synthesis of several Active Pharmaceutical Ingredients (APIs).[2]
-
Neuropharmacology: The piperazine and piperidine moieties are common pharmacophores in drugs targeting the central nervous system. This compound is used in research to develop agents for neurological disorders like depression and anxiety.[1]
-
Factor Xa Antagonists: Derivatives of 1-methylpiperidin-4-yl-piperazine have been explored in the development of Factor Xa antagonists, which are a class of anticoagulant medications.[16]
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
Chromatography: Gas Chromatography (GC) is frequently used to determine the purity of the compound, with commercial suppliers often guaranteeing purities of ≥97.5% or higher by this method.[3]
-
Spectroscopy: While detailed spectra are not provided in the initial search, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for structural elucidation and confirmation. The availability of Raman spectra has also been noted.[6]
Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of this chemical.
GHS Hazard Information
The compound is classified as hazardous, with specific warnings regarding its effects on skin and eyes.
| Category | Information | Source(s) |
| Pictogram(s) | GHS05 (Corrosion) | [7] |
| Signal Word | Danger | [5][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[6][7] H302+H312: Harmful if swallowed or in contact with skin.[5] H335: May cause respiratory irritation.[17][18] | |
| Precautionary Statements | P260/P261: Do not breathe dust/fumes/gas/mist/vapors/spray.[6][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][18] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] P310: Immediately call a POISON CENTER/doctor.[5][7] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[18] P405: Store locked up.[6][7][18] |
Handling and Storage Recommendations
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18] It should be kept in a dark place under an inert atmosphere.[5][10][9]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory.[7][18] Work should be conducted in a chemical fume hood to avoid inhalation.[15]
Conclusion
This compound is a functionally rich chemical intermediate with well-defined properties. Its synthesis is achievable through standard organic chemistry techniques, and its value is clearly established in the synthesis of pharmacologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization by researchers, scientists, and drug development professionals in advancing new therapeutic discoveries.
References
-
1-(1-Methylpiperidin-4-yl)piperazine. TCI Chemicals.
-
This compound | 53617-36-0. Sigma-Aldrich.
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem, National Center for Biotechnology Information.
-
1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.
-
53617-36-0|this compound. BLDpharm.
-
1-(1-Methyl-4-piperidinyl)piperazine ≥98.0% (GC) | 23995-88-2. Sigma-Aldrich.
-
1-Methyl-4-(4-piperidinyl)piperazine, 98%. Thermo Scientific Chemicals.
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK.
-
This compound | C10H21N3 | CID 795707. PubChem, National Center for Biotechnology Information.
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. PubChem, National Center for Biotechnology Information.
-
1-(1-methylpiperidin-4-yl)-piperazine Drug Information. PharmaCompass.com.
-
SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine. Thermo Fisher Scientific.
-
SAFETY DATA SHEET: 1-(1-Methyl-4-piperidinyl)piperazine. Fisher Scientific.
-
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Chem-Impex.
-
1-(1-Methyl-4-piperidinyl)piperazine synthesis. ChemicalBook.
-
SAFETY DATA SHEET: Piperazine. Fisher Scientific.
-
1-methyl-4-(piperidin-4-yl)-piperazine. Echemi.
-
WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule.
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
-
1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2. ChemicalBook.
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
-
1-(1-methyl-piperidin-4-yl)piperazine Drug Information. PharmaCompass.com.
-
1-(1-Methylpiperidin-4-yl)piperazine. CymitQuimica.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. apicule.com [apicule.com]
- 3. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 53617-36-0 [sigmaaldrich.com]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2 [sigmaaldrich.com]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. fishersci.com [fishersci.com]
- 16. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 17. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(piperidin-4-yl)piperazine
Foreword: The Imperative of Unambiguous Structural Verification in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is not merely a procedural formality but the bedrock of safety, efficacy, and intellectual property. For novel chemical entities and active pharmaceutical ingredients (APIs), an unequivocal structural assignment is paramount. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 1-methyl-4-(piperidin-4-yl)piperazine, a heterocyclic amine with significant potential as a scaffold in medicinal chemistry.
This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, fostering a deeper understanding of how to build a self-validating analytical workflow. By integrating multi-technique spectroscopic and chromatographic data, we will construct an unassailable body of evidence to confirm the molecular identity of this compound.
The Compound of Interest: this compound
This compound is a bicyclic tertiary amine featuring a piperidine ring linked to a piperazine ring, with a methyl group on one of the piperazine nitrogens. Its structure presents a fascinating challenge for elucidation due to the presence of multiple saturated heterocyclic rings and a number of chemically similar proton and carbon environments.
| Property | Value | Source |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine | [1][2] |
| Molecular Formula | C10H21N3 | [1][2] |
| Molecular Weight | 183.29 g/mol | [1][2] |
| Monoisotopic Mass | 183.173547683 Da | [1][2] |
| CAS Number | 23995-88-2 | [1] |
The synthesis of this molecule, often involving the reaction of N-methylpiperazine with a protected 4-piperidone derivative followed by deprotection and reductive amination, informs our analytical strategy.[3] A thorough understanding of the synthetic route is crucial for anticipating potential impurities that may interfere with spectral analysis.
subgraph "cluster_Synthesis_and_Purification" { label="Synthesis & Purification"; style="rounded"; color="#4285F4"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nthis compound"]; Purification [label="Purification\n(e.g., Chromatography, Recrystallization)"]; Synthesis -> Purification; }
subgraph "cluster_Spectroscopic_Analysis" { label="Spectroscopic Analysis"; style="rounded"; color="#EA4335"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; MS [label="Mass Spectrometry\n(GC-MS)"]; IR [label="FTIR Spectroscopy"]; }
subgraph "cluster_Chromatographic_Analysis" { label="Chromatographic Analysis"; style="rounded"; color="#FBBC05"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; HPLC [label="HPLC\n(Purity Assessment)"]; GC [label="GC\n(Purity & Volatiles)"]; }
subgraph "cluster_Data_Integration_and_Confirmation" { label="Data Integration & Confirmation"; style="rounded"; color="#34A853"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Data_Integration [label="Integration of All\nAnalytical Data"]; Structure_Confirmation [label="Final Structure Confirmation"]; Data_Integration -> Structure_Confirmation; }
Purification -> {NMR, MS, IR, HPLC, GC} [lhead="cluster_Spectroscopic_Analysis", ltail="cluster_Synthesis_and_Purification"]; {NMR, MS, IR, HPLC, GC} -> Data_Integration;
}
Figure 1: A typical workflow for the structure elucidation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, and 2D techniques can further confirm connectivity.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single 90° pulse
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
Data Interpretation and Expected Spectra
The structure of this compound suggests a complex ¹H NMR spectrum due to multiple overlapping methylene signals.
// Piperidine Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"];
// Piperazine Ring N2 [label="N", pos="0,-3!"]; C7 [label="C", pos="-0.87,-3.5!"]; C8 [label="C", pos="-0.87,-4.5!"]; N3 [label="N", pos="0,-5!"]; C9 [label="C", pos="0.87,-4.5!"]; C10 [label="C", pos="0.87,-3.5!"];
// Methyl Group C11 [label="CH₃", pos="0,-6!"];
// Bonds N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C4 -- N2; N2 -- C7 -- C8 -- N3 -- C9 -- C10 -- N2; N3 -- C11;
// Atom Numbering label_N1 [label="1'", pos="0.3,0.2!"]; label_C2 [label="2'", pos="-1.1,-0.3!"]; label_C3 [label="3'", pos="-1.1,-1.7!"]; label_C4 [label="4'", pos="0.3,-2.2!"]; label_C5 [label="5'", pos="1.1,-1.7!"]; label_C6 [label="6'", pos="1.1,-0.3!"]; label_N2 [label="1", pos="0.3,-3.2!"]; label_C7 [label="2", pos="-1.1,-3.3!"]; label_C8 [label="3", pos="-1.1,-4.7!"]; label_N3 [label="4", pos="0.3,-5.2!"]; label_C9 [label="5", pos="1.1,-4.7!"]; label_C10 [label="6", pos="1.1,-3.3!"];
}
Figure 2: Structure of this compound with atom numbering.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.80 | m | 4H | Piperidine H-2', H-6' (axial) |
| ~2.50 | m | 8H | Piperazine H-2, H-3, H-5, H-6 |
| ~2.28 | s | 3H | N-CH₃ |
| ~2.10 | m | 1H | Piperidine H-4' |
| ~1.95 | t | 4H | Piperidine H-2', H-6' (equatorial) |
| ~1.70 | m | 4H | Piperidine H-3', H-5' |
| ~1.50 | br s | 1H | N-H (Piperidine) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~62.0 | Piperidine C-4' |
| ~55.5 | Piperazine C-3, C-5 |
| ~53.0 | Piperidine C-2', C-6' |
| ~49.5 | Piperazine C-2, C-6 |
| ~46.0 | N-CH₃ |
| ~32.0 | Piperidine C-3', C-5' |
The chemical shifts are estimations based on related structures and are influenced by solvent and concentration. The broad multiplets in the proton spectrum arise from complex spin-spin coupling within the saturated rings. 2D NMR experiments like COSY (Correlation Spectroscopy) would be invaluable to trace the proton-proton connectivities within the piperidine and piperazine rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and crucial fragmentation information that acts as a fingerprint for the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile amine.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
Instrumental Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
Data Interpretation and Fragmentation Analysis
The mass spectrum will provide the molecular ion peak (M⁺) and a series of fragment ions. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent with the molecular weight of 183.[1]
Expected Mass Spectrum Data:
| m/z | Proposed Fragment | Significance |
| 183 | [C₁₀H₂₁N₃]⁺ | Molecular Ion (M⁺) |
| 97 | [C₅H₁₁N₂]⁺ | Base peak, likely from cleavage of the piperidine ring, resulting in the N-methylpiperazine fragment. |
| 96 | [C₅H₁₀N₂]⁺ | Loss of a hydrogen atom from the m/z 97 fragment. |
| 70 | [C₄H₈N]⁺ | A common fragment in piperazine derivatives. |
| 56 | [C₃H₆N]⁺ | Another common fragment from piperazine ring cleavage. |
| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | A smaller fragment, potentially from further breakdown of the rings. |
The fragmentation of cyclic amines is primarily driven by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which leads to the formation of a stable iminium ion.[4] The most prominent fragmentation for this compound is the cleavage at the C-N bond connecting the two rings, leading to the highly stable N-methylpiperazine cation radical at m/z 97.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the simplest method.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Instrumental Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Interpretation and Characteristic Absorptions
The FTIR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-N, and N-H bonds. As a molecule with both secondary and tertiary amine functionalities, specific peaks will be indicative of its structure.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (weak, broad) | N-H stretch | Secondary amine (piperidine) |
| 2930-2800 (strong) | C-H stretch | Aliphatic CH₂ and CH₃ groups |
| ~1450 (medium) | C-H bend (scissoring) | CH₂ groups |
| 1250-1020 (medium) | C-N stretch | Aliphatic amines |
| 910-665 (medium, broad) | N-H wag | Secondary amine |
The presence of a weak N-H stretching band around 3300 cm⁻¹ is a key indicator of the secondary amine in the piperidine ring. The absence of strong, sharp peaks in the 1600-1700 cm⁻¹ region confirms the absence of carbonyl groups, which could be potential impurities from the synthesis. The C-H stretching region below 3000 cm⁻¹ will be intense due to the numerous aliphatic C-H bonds.
Chromatographic Methods: Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound.
HPLC Protocol for Purity Analysis
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an amine modifier like diethylamine or triethylamine to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
This method will allow for the quantification of the main peak corresponding to this compound and the detection of any non-volatile impurities.
Conclusion: A Unified Approach to Structural Certainty
The structure elucidation of this compound is a process of assembling a puzzle where each piece of spectroscopic and chromatographic data provides a unique and essential clue. The molecular formula and weight are established by mass spectrometry, with the fragmentation pattern providing a structural fingerprint. FTIR spectroscopy confirms the presence of the key functional groups. Finally, NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D techniques, provides the definitive connectivity of the atoms, allowing for the complete and unambiguous assignment of the molecular structure.
This multi-faceted approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous analytical process is indispensable for advancing a compound through the drug development pipeline.
References
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link].
-
SpectraBase. 1-Methyl-4-(4-piperidinyl)piperazine. Available from: [Link].
-
SpectraBase. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
SpectraBase. 1-Methyl-4-(piperidin-4-yl)piperidine. Available from: [Link].
-
PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Available from: [Link].
-
Prasad, R., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 834-839. Available from: [Link].
-
Yilmaz, F., & Cakir, U. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(11-12), 1035-1044. Available from: [Link].
-
NIST. Piperazine, 1-methyl-. Available from: [Link].
-
NIST. Piperazine, 1-methyl-4-nitroso-. Available from: [Link].
-
NIST. Piperazine, 1-methyl-. Available from: [Link].
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
NIST. Piperazine. Available from: [Link].
-
Mary, Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, acid–base, XRD-analytical, FT-IR, FT-Raman spectral and quantum chemical study. Journal of Molecular Structure, 1094, 210-226. Available from: [Link].
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].
Sources
1-Methyl-4-(piperidin-4-yl)piperazine CAS number 53617-36-0 properties
An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine (CAS: 53617-36-0)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, potential pharmacological relevance, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
This compound is a disubstituted piperazine derivative. The unique arrangement of a piperidine ring attached to a piperazine moiety makes it a valuable scaffold in the synthesis of complex molecules with potential biological activity.[1] Its core structure allows for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs.
Chemical Identifiers
A clear identification is paramount for regulatory compliance and accurate experimental design.
| Identifier | Value |
| CAS Number | 53617-36-0[2] |
| IUPAC Name | This compound[2][3] |
| Molecular Formula | C₁₀H₂₁N₃[2][3] |
| Molecular Weight | 183.29 g/mol [3] |
| InChI Key | MRYYJGQKVGZGSB-UHFFFAOYSA-N[2] |
| Canonical SMILES | CN1CCN(CC1)C1CCNCC1[2] |
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The choice of solvent, reaction temperature, and storage conditions are all informed by these fundamental characteristics.
| Property | Value | Source |
| Appearance | White to cream or orange powder, lumpy or fused solid.[2] | Thermo Scientific Chemicals |
| Melting Point | 52-57 °C (clear melt) | [2] |
| Solubility | Soluble in water.[4] | ChemicalBook |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Hygroscopic; protect from moisture.[5][6] | Sigma-Aldrich, Thermo Fisher Scientific |
Synthesis and Analytical Characterization
The synthesis of this compound is a critical process for its application as a building block. The chosen synthetic route must be efficient and yield a product of high purity for subsequent use in pharmaceutical synthesis.
Reductive Amination: A Proven Synthetic Protocol
A common and effective method for synthesizing this compound is through reductive amination. This approach involves the reaction of a ketone with an amine to form an intermediate imine/enamine, which is then reduced in situ to the desired amine. A typical procedure starts with N-Boc-4-piperidinone and N-methylpiperazine. The Boc (tert-butoxycarbonyl) protecting group is crucial as it prevents unwanted side reactions at the piperidine nitrogen, directing the reaction to the desired C-N bond formation.
Experimental Protocol: Two-Step Synthesis
Step 1: Reductive Amination and Boc-Protected Intermediate Formation
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) and N-methylpiperazine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[4][7]
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions to the reaction mixture.[8] This reagent is preferred for its mildness and selectivity for iminium ions over ketones.
-
Stir the reaction mixture at room temperature for several hours (e.g., 3-16 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
-
Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.[4]
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[4]
Step 2: Deprotection to Yield Final Product
-
Dissolve the crude intermediate from Step 1 in a solvent like methanol.[4]
-
Add a strong acid, such as concentrated hydrochloric acid or a saturated solution of HCl in methanol, to cleave the Boc protecting group.[4][7]
-
Stir the mixture, potentially with gentle heating (e.g., 40°C), for several hours to ensure complete deprotection.[4]
-
Concentrate the reaction mixture to remove the solvent.
-
Dissolve the residue in water and basify with a strong base like sodium hydroxide (NaOH) to deprotonate the amine and improve its solubility in organic solvents.[4]
-
Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid.[4]
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Gas Chromatography (GC): Used to determine the purity of the final product, with typical acceptance criteria of ≥97.5%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.[9]
-
Infrared (IR) and Raman Spectroscopy: These techniques help identify the functional groups present in the molecule.[9]
Pharmacological Profile and Applications in Drug Discovery
While this compound is not an active pharmaceutical ingredient (API) itself, it is a highly valued intermediate in the synthesis of various therapeutic agents.[1] Its structural motifs are present in numerous compounds targeting the central nervous system (CNS).
The Pharmacological Significance of the Piperazine Ring
The piperazine ring is a well-known pharmacophore.[10] In many contexts, particularly in anthelmintic drugs, it acts as a GABA (γ-aminobutyric acid) receptor agonist.[11] This mechanism involves paralyzing parasites by mimicking the inhibitory neurotransmitter GABA, which leads to their expulsion from the host.[11] While this specific anthelmintic action is not the primary reason for its use in CNS drug discovery, the ability of the piperazine ring to interact with neurotransmitter systems is key. Its derivatives are widely studied for their potential to modulate various receptors and transporters in the brain, making them relevant for developing treatments for conditions like depression, anxiety, and other neurological disorders.[1]
Application as a Synthetic Building Block
The primary utility of this compound lies in its role as a versatile scaffold. The secondary amine on the piperidine ring provides a reactive site for further chemical modification, allowing for the attachment of various functional groups and the construction of more complex molecules. It is used as a key intermediate in the synthesis of compounds investigated as, for example, factor Xa antagonists.[12]
Caption: Role as a key intermediate in drug discovery.
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.
GHS Hazard Classification
The compound is classified with significant hazards that necessitate careful handling.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[5][9] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[13] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][13] |
This data is aggregated from multiple sources and may vary slightly between suppliers.
Handling and Personal Protective Equipment (PPE)
Given its corrosive nature and toxicity, the following precautions are mandatory:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment:
-
Hygiene: Do not breathe dust/fume/gas/mist/vapors/spray.[5] Wash hands and any exposed skin thoroughly after handling. Take off contaminated clothing and wash it before reuse.[13]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep under an inert atmosphere (e.g., nitrogen) to protect from moisture and carbon dioxide.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[5][6]
-
Stability: The compound is hygroscopic and moisture-sensitive.[5][6]
References
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. [Link]
-
This compound | C10H21N3 | CID 795707 - PubChem. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl)
-
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina - Chem-Impex. [Link]
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. [Link]
-
Piperazine, 1-methyl-4-(4-piperidinyl)-|53617-36-0 - Angene Chemical. [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl)
-
Piperazine - Wikipedia. [Link]
-
What is the mechanism of Piperazine? - Patsnap Synapse. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 12. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a bifunctional heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry. Structurally, it integrates two highly valuable pharmacophoric scaffolds: a piperazine ring, methylated at the N1-position, and a piperidine ring connected via the N4-position of the piperazine. This unique arrangement of saturated nitrogen heterocycles imparts a specific three-dimensional geometry and a profile of basicity and hydrogen bonding capabilities that make it an attractive intermediate for drug discovery. Its utility is demonstrated by its role as a key intermediate in the synthesis of several targeted therapies, including the kinase inhibitors Brigatinib and Gilteritinib[1]. This guide provides a comprehensive technical overview of its physical and chemical properties, synthetic routes, reactivity, and analytical characterization protocols for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems. The compound typically presents as a white to light yellow solid or a clear, colorless to slightly yellow liquid, depending on its purity and the ambient temperature[2][3][4]. It is soluble in water and various organic solvents like methanol and dichloromethane[5].
A summary of its core physicochemical data is presented in Table 1.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53617-36-0[4][5], 23995-88-2[2][6] | Multiple Sources |
| Molecular Formula | C₁₀H₂₁N₃ | [4][5][6] |
| Molecular Weight | 183.29 g/mol | [5][7][8] |
| Appearance | White to cream/orange powder, lumpy solid, or clear colorless to light yellow liquid | [2][3][4] |
| Melting Point | 29-32°C[3][9], 52-57°C[4] | ChemBK[3], Thermo Fisher[4] |
| Boiling Point | 99°C at 0.08 mmHg | [3][9] |
| Density | 0.99 g/mL | [3][9] |
| pKa (Predicted) | 9.28 ± 0.10 | [3][9] |
| Refractive Index (n20/D) | 1.508 | [9] |
| Solubility | Soluble in water[5]. Slightly soluble in Chloroform, Dichloromethane, Methanol[9]. | ChemicalBook[5][9] |
Note: Discrepancies in CAS numbers and melting points exist across different suppliers, which may be due to different salt forms or isomeric considerations. The most commonly cited CAS for the free base are 53617-36-0 and 23995-88-2.
Chemical Structure and Spectral Data
The structural identity of this compound is unequivocally confirmed through various analytical techniques.
-
SMILES: CN1CCN(CC1)C1CCNCC1[4]
-
InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N[4]
-
InChI String: 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3[6]
Comprehensive spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases such as PubChem and from commercial suppliers[6][7][10][11]. These data are crucial for structure verification and quality control.
-
1H NMR spectroscopy is used to confirm the proton environment, showing characteristic signals for the N-methyl group, the piperazine and piperidine ring protons, and the N-H proton of the piperidine ring.
-
13C NMR spectroscopy provides information on the carbon skeleton, confirming the number and type of carbon atoms present[6][11].
-
Mass Spectrometry confirms the molecular weight of the compound, with an exact mass of approximately 183.1735 Da[7]. GC-MS data often shows a top peak at m/z 97[6].
-
IR Spectroscopy reveals the presence of key functional groups, such as N-H stretching vibrations for the secondary amine in the piperidine ring and C-H stretching for the aliphatic rings and methyl group[6].
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the nucleophilicity and basicity of its three nitrogen atoms. The two nitrogens of the piperazine ring are tertiary, while the nitrogen of the piperidine ring is a secondary amine.
The secondary amine of the piperidine ring is the most reactive site for nucleophilic substitution and acylation reactions. This differential reactivity allows for selective functionalization at this position, which is a cornerstone of its utility in multi-step syntheses. The N-methylpiperazine moiety, being more sterically hindered and less nucleophilic, typically remains intact during these transformations. The basicity of the molecule, with a predicted pKa of 9.28, is attributed to the protonation of the nitrogen atoms, influencing its solubility in acidic media and its behavior in physiological environments[3][9].
A placeholder for a molecule image is used above. The diagram below illustrates the key reactive sites.
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery and Development
The 4-aminopiperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets.[12][13][14] The N-methylpiperazine moiety is also frequently incorporated into drug candidates to enhance properties like aqueous solubility and target affinity.[15]
This compound serves as a crucial building block for synthesizing more complex molecules. Its primary application lies in its role as a key starting material or intermediate for active pharmaceutical ingredients (APIs).[1] The secondary amine on the piperidine ring provides a convenient handle for elaboration, allowing for the attachment of various side chains and functional groups to modulate pharmacological activity. This versatility has been exploited in the development of drugs for oncology and other therapeutic areas.[1][16]
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][6] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[2][6] Some sources also list H302+H312 (Harmful if swallowed or in contact with skin).[7]
-
Signal Word: Danger [6]* Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor.[2]
-
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3][9]
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a series of standardized analytical tests should be performed.
Protocol 1: Structural Confirmation by NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the N-CH₃ group, and complex multiplets for the piperazine and piperidine ring protons.
-
Acquire a 13C NMR spectrum to confirm the number of unique carbon environments.
-
Causality: The chemical shifts and coupling patterns in the spectra are unique to the molecule's structure. Comparing the obtained spectra with reference data [10][11]validates the compound's identity.
-
Protocol 2: Molecular Weight and Purity by LC-MS
-
Objective: To confirm the molecular weight and assess the purity of the sample.
-
Methodology:
-
Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute to a working concentration of ~10 µg/mL using the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: m/z 50-500.
-
-
Analysis: Look for the [M+H]⁺ ion at m/z ≈ 184.3. The purity can be estimated from the peak area of the main component in the total ion chromatogram (TIC).
-
Causality: This method separates the compound from potential impurities before ionization, providing a reliable purity assessment and confirmation of the correct molecular mass.
-
Caption: A typical analytical workflow for quality control (QC) of the compound.
References
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. National Center for Biotechnology Information. [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - ChemBK. ChemBK. [Link]
-
This compound | C10H21N3 | CID 795707 - PubChem. National Center for Biotechnology Information. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. National Center for Biotechnology Information. [Link]
-
1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. National Institutes of Health. [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents.
-
N-METHYLPIPERAZINE - Ataman Kimya. Ataman Kimya. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. National Center for Biotechnology Information. [Link]
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. [Link]
-
1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
N-METHYL PIPERAZINE. LookChem. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. National Institutes of Health. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. University of Regina. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. National Institutes of Health. [Link]
-
Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. ResearchGate. [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 10. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. echemi.com [echemi.com]
1-Methyl-4-(piperidin-4-yl)piperazine molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications
Introduction
This compound is a bicyclic heterocyclic compound featuring both a piperazine and a piperidine ring.[1] This unique structural arrangement makes it a valuable building block, or intermediate, in the field of medicinal chemistry and organic synthesis. Its significance is underscored by its role as a key component in the synthesis of several modern pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers and professionals in drug development.
Core Molecular and Physical Properties
The fundamental identity and characteristics of a chemical intermediate are critical for its application in complex syntheses. The molecular formula for this compound is C10H21N3.[3][4][5][6] Its structure consists of a piperidine ring linked at its 4-position to a piperazine ring, which is in turn substituted with a methyl group at the opposite nitrogen atom.
Quantitative data and key physical properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C10H21N3 | [3][4][5][6][7] |
| Molecular Weight | 183.29 g/mol | [3][5][7][8][9] |
| CAS Number | 53617-36-0 | [3][4][6][10] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | 1-methyl-4-(4-piperidinyl)piperazine, 4-(1-methylpiperazin-4-yl)piperidine | [4][5][10] |
| Appearance | White to cream or orange solid | [6][10][11] |
| Melting Point | 52-57 °C | [6][11] |
| Solubility | Soluble in water | [10] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that is well-documented in chemical literature and patents. A common and effective route involves the reductive amination of a protected piperidinone derivative with N-methylpiperazine, followed by a deprotection step.[10][12]
Rationale of the Synthetic Pathway
The chosen pathway leverages common and high-yielding reactions in organic chemistry.
-
Step 1: Reductive Amination & Boc Protection: The initial step involves the reaction between N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone).[12] The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen. This is crucial because the secondary amine of piperidine is a nucleophile, and protecting it prevents self-condensation or other side reactions, ensuring that the reaction occurs selectively between the ketone of the piperidinone and the secondary amine of N-methylpiperazine. The use of a reducing agent in this step facilitates the formation of the C-N bond.
-
Step 2: Acid-Catalyzed Deprotection: The second step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using hydrochloric acid in methanol.[10] The acid cleaves the carbamate linkage, releasing carbon dioxide and tert-butanol (or its derivatives), to yield the final desired product.
The overall workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methods.[10][12]
Materials:
-
N-tert-butoxycarbonyl-4-piperidinone (1.0 eq)
-
N-methylpiperazine (1.0-1.5 eq)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (or another suitable reducing agent)
-
Saturated aqueous sodium bicarbonate
-
Methanol
-
Concentrated Hydrochloric Acid
-
48% aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup (Reductive Amination):
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) and N-methylpiperazine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
-
Workup 1:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude residue from the previous step in methanol.
-
Add concentrated hydrochloric acid (e.g., 5.0 mL for a ~1.5 g scale reaction) and stir the mixture at 40°C for 12 hours.[10]
-
-
Workup 2 & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess acid.
-
Dissolve the resulting residue in distilled water.
-
Basify the aqueous solution by carefully adding 48% aqueous sodium hydroxide until the pH is >12.
-
Extract the alkaline aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[10]
-
Applications in Drug Development
The primary utility of this compound is as a key pharmaceutical intermediate.[1] The piperazine ring is a common motif in medicinal chemistry, known for its ability to improve the physicochemical properties of a drug candidate, such as solubility and oral bioavailability.[2]
This specific intermediate is integral to the synthesis of at least two notable FDA-approved oncology drugs:
-
Brigatinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer.
-
Gilteritinib: A FMS-like tyrosine kinase 3 (FLT3) inhibitor used for the treatment of acute myeloid leukemia (AML).[1][2]
In the structures of these drugs, the this compound moiety serves as a critical scaffold that correctly orients other functional groups to interact with their respective kinase targets. While the parent piperazine compound has known anthelmintic (anti-parasitic) properties, acting as a GABA receptor agonist to paralyze worms[13][14], its role in these complex modern drugs is purely structural, forming part of a molecule designed for a completely different biological target and mechanism.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3][5] The GHS signal word is "Danger".[4][5]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, away from incompatible materials.[4]
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined chemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. Its crucial role in the production of life-saving therapeutics like Brigatinib and Gilteritinib highlights the importance of such intermediates in the drug discovery and development pipeline. For researchers in this field, a thorough understanding of its synthesis, properties, and handling is essential for its effective and safe application.
References
-
This compound | C10H21N3 | CID 795707. PubChem. Available from: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. Available from: [Link]
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. PubChem. Available from: [Link]
-
1-(1-methylpiperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. ChemBK. Available from: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. ChemBK. Available from: [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. Available from: [Link]
-
Piperazine. Wikipedia. Available from: [Link]
-
What is the mechanism of Piperazine?. Patsnap Synapse. Available from: [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]
-
Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 53617-36-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
An In-Depth Technical Guide to the Solubility of 1-Methyl-4-(piperidin-4-yl)piperazine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Methyl-4-(piperidin-4-yl)piperazine, a key intermediate in pharmaceutical synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a robust inferred solubility profile based on its physicochemical properties and the behavior of its core structural motifs: piperidine and piperazine. We delve into the theoretical principles governing its solubility, including the roles of polarity, hydrogen bonding, and its basic nature. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to determine precise solubility data, ensuring the generation of reliable and reproducible results. This document is structured to empower the user with both a strong predictive understanding and the practical tools for empirical validation.
Introduction: The Challenge of Undocumented Solubility
This compound is a bicyclic heterocycle of significant interest in medicinal chemistry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Despite its importance, a comprehensive, publicly accessible database of its solubility in a wide range of organic solvents is currently unavailable. This lack of data presents a significant challenge for process chemists and formulation scientists who require precise solubility information for reaction optimization, purification, and the development of stable dosage forms.
This guide directly addresses this knowledge gap. Instead of merely reporting non-existent data, we provide a framework for understanding and predicting the solubility of this compound. This is achieved by dissecting its molecular structure, analyzing its physicochemical properties, and drawing logical inferences from the known behavior of its parent heterocycles. Furthermore, we provide detailed, step-by-step experimental protocols to enable researchers to generate their own high-quality, quantitative solubility data.
Physicochemical Properties and Inferred Solubility Profile
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a fundamental concept in this analysis[2].
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [3][4] |
| Molecular Weight | 183.29 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Predicted pKa | 9.28 ± 0.10 | ChemAxon |
| Predicted LogP | 0.2 | [3] |
The predicted pKa of 9.28 indicates that this compound is a basic compound. This is a critical factor influencing its solubility, particularly in protic solvents or aqueous solutions of varying pH. The low predicted LogP value suggests a relatively low lipophilicity and a preference for more polar environments.
The Influence of Structural Motifs: Piperidine and Piperazine
The structure of this compound contains two key saturated heterocyclic rings: piperidine and piperazine. The solubility behavior of these parent molecules provides a strong basis for inferring the solubility of the target compound.
-
Piperidine: Piperidine is miscible with water and soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform[6][7][8]. Its solubility is attributed to the polarity imparted by the nitrogen atom and its ability to act as a hydrogen bond acceptor[6][9].
-
N-Methylpiperazine: As a closer structural analog, N-methylpiperazine is also highly soluble in water and miscible with polar organic solvents like ethanol and methanol[10][11].
Inferred Qualitative Solubility Profile
Based on the analysis of its physicochemical properties and the behavior of its parent heterocycles, we can infer a qualitative solubility profile for this compound. The presence of three nitrogen atoms, two of which are tertiary amines and one secondary amine, makes the molecule capable of acting as a hydrogen bond acceptor. The N-H bond of the piperidine ring also allows it to act as a hydrogen bond donor. These characteristics suggest a high affinity for polar solvents.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The molecule's nitrogen atoms can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The basic nature of the compound will also lead to favorable acid-base interactions with these weakly acidic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions are expected between the polar aprotic solvent and the polar C-N bonds and lone pairs of electrons on the nitrogen atoms of the solute. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | While the molecule has polar functional groups, the hydrocarbon backbone provides some non-polar character, allowing for favorable van der Waals interactions with aromatic rings. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are polar enough to interact favorably with the amine functionalities. Synthesis procedures for related compounds often utilize dichloromethane[12]. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Sparingly Soluble | The significant polarity of the piperazine and piperidine rings will limit solubility in highly non-polar aliphatic solvents. |
Theoretical Framework for Solubility
A deeper understanding of the thermodynamic principles governing solubility provides a robust framework for interpreting experimental results and making informed decisions in solvent selection.
Thermodynamics of Dissolution
The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall free energy change (ΔG) of this process determines the solubility. For a substance to dissolve, ΔG must be negative. This is governed by the Gibbs free energy equation:
ΔG = ΔH - TΔS
where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution[13][14].
-
Enthalpy (ΔH): This term represents the energy change associated with the breaking and forming of intermolecular bonds. If the energy released from solute-solvent interactions is greater than the energy required to break solute-solute and solvent-solvent interactions, ΔH is negative (exothermic), which favors dissolution.
-
Entropy (ΔS): This term represents the change in disorder of the system. Dissolution of a solid or liquid into a solvent generally leads to an increase in entropy (positive ΔS), which also favors dissolution[14].
The Role of Hydrogen Bonding
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that plays a critical role in the solubility of this compound[9][15]. The molecule possesses both hydrogen bond donors (the N-H group on the piperidine ring) and multiple hydrogen bond acceptors (the lone pairs on all three nitrogen atoms)[9].
-
In Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The strong hydrogen bonding between the solute and solvent molecules leads to a favorable enthalpy of solution and, consequently, high solubility.
-
In Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. They can interact favorably with the N-H group of the solute.
The Influence of pKa
The basicity of this compound (predicted pKa of 9.28) is a dominant factor in its solubility, especially in protic or acidic environments[16]. In the presence of a protic solvent or an acidic species, the nitrogen atoms can be protonated, forming a cationic species. This salt form is significantly more polar than the neutral molecule and will exhibit much higher solubility in polar solvents[17][18].
Experimental Determination of Solubility
Given the lack of quantitative data, experimental determination of solubility is essential for any application requiring precise concentrations. The following section provides detailed protocols for both thermodynamic and kinetic solubility determination.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium[6][9][19]. It is the most relevant value for formulation and process development. The shake-flask method is the gold standard for its determination[20][21].
-
Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), can remain in solution when diluted into an aqueous buffer[6][13][22][23]. It is a high-throughput method often used in early drug discovery for rapid screening[13][22].
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of this compound in an organic solvent[20][21].
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid at the bottom of the vial.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically adequate, but the exact time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer changes.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow any undissolved material to settle.
-
For viscous solvents or fine suspensions, centrifugation (e.g., at 10,000 rpm for 15 minutes) may be necessary to achieve clear separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Analysis:
The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results should be reported in standard units such as mg/mL or g/L.
Diagram: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its physicochemical properties and the behavior of its constituent heterocycles, a robust inferred solubility profile has been established. This predictive approach, combined with the detailed experimental protocols provided, empowers researchers to make informed decisions regarding solvent selection and to generate the precise, quantitative data necessary for their work.
It is our hope that this guide will not only serve as a valuable resource for those working with this compound but also as a template for approaching the solubility of other compounds for which public data is scarce. The principles and methodologies outlined herein are broadly applicable and form the foundation of sound scientific practice in the fields of chemistry and pharmaceutical development. Future work should focus on the experimental validation of the inferred solubility profile presented here, with the aim of creating a publicly accessible database of quantitative solubility data for this important molecule.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
National Genomics Data Center. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]
-
PubMed. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]
-
ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility.... Retrieved from [Link]
-
MDPI. (2022). Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. Retrieved from [Link]
-
ACS Publications. (2022). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]
-
ResearchGate. (2022). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]
-
Journal of Medical and Health Studies. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
ResearchGate. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. Retrieved from [Link]
-
apicule. (n.d.). This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Retrieved from [Link]
-
PubMed Central. (2024). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
JoVE. (2020). Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from [Link]
-
ACS Omega. (2018). Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. Retrieved from [Link]
-
PubMed Central. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
-
ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemcasts. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2) Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters (MPa) 1/2 and glass transition temperatures. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
ResearchGate. (2025). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]
Sources
- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-メチル-4-ピペリジニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. chembk.com [chembk.com]
- 11. manavchem.com [manavchem.com]
- 12. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. Video: Solubility - Concept [jove.com]
- 15. al-kindipublisher.com [al-kindipublisher.com]
- 16. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. d-nb.info [d-nb.info]
- 23. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Methyl-4-(piperidin-4-yl)piperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-4-(piperidin-4-yl)piperazine moiety has emerged as a privileged scaffold in contemporary drug discovery, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides an in-depth analysis of its role in medicinal chemistry, elucidating the structural features that drive its utility. We will explore its impact on aqueous solubility, membrane permeability, and metabolic stability, and its versatile application across diverse therapeutic areas, including oncology and central nervous system disorders. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and a critical evaluation of its drug-like properties are presented to offer a comprehensive resource for scientists engaged in the design and development of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the intricate process of drug design, the selection of appropriate building blocks is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic (PK) properties. The this compound core has garnered significant attention as a versatile scaffold that can effectively modulate these parameters. Its structure, a fusion of a piperidine and a methylpiperazine ring, offers a unique combination of basicity, conformational flexibility, and hydrogen bonding potential, making it a valuable tool for medicinal chemists.[1][2]
The two basic nitrogen atoms within the piperazine ring can be protonated at physiological pH, a characteristic that often leads to enhanced aqueous solubility and improved oral bioavailability of the parent molecule.[3][4] This is a critical consideration in drug design, as poor solubility remains a major hurdle in the development of orally administered drugs. Furthermore, the conformational flexibility of the dual-ring system allows for optimal spatial orientation of substituents to effectively interact with biological targets.
This guide will delve into the multifaceted role of this compound, providing a detailed examination of its synthesis, its influence on drug properties, and its successful application in the development of clinically relevant compounds.
Physicochemical Properties and Their Implications for Drug Design
The physicochemical properties of this compound are central to its utility in medicinal chemistry. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H21N3 | [4] |
| Molecular Weight | 183.29 g/mol | [4] |
| XLogP3 | 0.2 | [4] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
The low XLogP3 value indicates a high degree of hydrophilicity, which is a key contributor to the enhanced aqueous solubility of drug candidates incorporating this moiety.[4] The presence of three hydrogen bond acceptors and one donor allows for versatile interactions with biological targets and can also contribute to improved solubility and permeability.[5] The topological polar surface area (TPSA) of 18.5 Ų is well within the range considered favorable for good oral bioavailability and blood-brain barrier penetration.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through reductive amination, a robust and widely used method in medicinal chemistry.
General Synthetic Protocol: Reductive Amination
A common and efficient route involves the reaction of N-Boc-4-piperidone with N-methylpiperazine, followed by deprotection of the Boc group.[6][7]
Step 1: Reductive Amination
N-Boc-4-piperidone is reacted with N-methylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM).
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like methanol or DCM, to yield the desired product.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
-
Dissolve N-Boc-4-piperidone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) and cool to 0 °C.
-
Add N-methylpiperazine (0.83 g, 8.28 mmol) to the solution.
-
Add sodium triacetoxyborohydride (1.76 g, 8.28 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude product from Step 1 in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL) and stir the mixture at 40 °C for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (0.826 g, 60% overall yield).[6]
-
Role in Medicinal Chemistry: Case Studies
The this compound moiety has been successfully incorporated into a number of approved drugs and clinical candidates, demonstrating its broad applicability across different therapeutic areas.
Kinase Inhibitors: Gilteritinib and Brigatinib
The utility of the this compound scaffold is prominently featured in the design of kinase inhibitors. Both Gilteritinib (Xospata®) and Brigatinib (Alunbrig®) are FDA-approved drugs for the treatment of specific types of cancer that contain this key structural element.[8]
-
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.
-
Brigatinib is an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor used to treat patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).
In these molecules, the this compound group serves as a solubilizing tail, interacting with the solvent-exposed region of the kinase ATP-binding pocket. The basic nitrogens of the piperazine ring contribute to the overall aqueous solubility of the compounds, which is crucial for their oral bioavailability.
Central Nervous System (CNS) Drug Discovery
The physicochemical properties of the this compound moiety also make it an attractive scaffold for the development of CNS-active agents.[9] Its ability to cross the blood-brain barrier is a key advantage. Derivatives of this scaffold have been investigated as ligands for various CNS targets, including G-protein coupled receptors (GPCRs).[10]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies focusing on systematic modifications of the this compound moiety are not extensively published, general principles can be inferred from its use in various drug discovery programs.
-
Modulation of Basicity: The pKa of the two piperazine nitrogens can be fine-tuned by the introduction of substituents, which in turn affects the overall charge state of the molecule at physiological pH. This can influence target binding, cell permeability, and off-target effects.
-
Conformational Constraint: The piperidine ring introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation for optimal target engagement.
-
Vectorial Exit: The piperazine nitrogen provides a convenient point for derivatization, allowing for the exploration of chemical space and the optimization of potency and selectivity.
Metabolism and Toxicological Considerations
The metabolic fate of piperazine-containing compounds is an important consideration in drug development. The piperazine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation.[4][11] The N-methyl group on the piperidine ring of the this compound moiety can also be a site of metabolic transformation.
Early assessment of the metabolic stability of drug candidates incorporating this scaffold is crucial. In some cases, bioisosteric replacement of the piperazine ring may be necessary to mitigate metabolic liabilities.
From a toxicological perspective, piperazine derivatives have a generally favorable safety profile. However, at high doses, some piperazine-containing compounds have been associated with CNS effects such as agitation and anxiety.[5] Therefore, thorough toxicological evaluation is essential for any new drug candidate containing this moiety.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its ability to enhance solubility and provide a versatile handle for structural modification has led to its successful application in the development of important therapeutics. As our understanding of the complex interplay between chemical structure and biological activity continues to grow, it is likely that this privileged scaffold will continue to feature prominently in the design of the next generation of innovative medicines. Future work will likely focus on further exploring the SAR of this moiety to fine-tune its properties for specific therapeutic applications and to develop novel derivatives with even more favorable drug-like characteristics.
References
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Novella Romanelli, M., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984.
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
- Maurer, H. H., Kraemer, T., & Springer, D. (2004). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.
- Granchi, C., Rizzolio, F., Bordoni, V., Caldelari, D., Minutolo, F., Martinelli, A., Macchia, M., Ruggieri, V., Tuccinardi, T., & Hergenrother, P. J. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European journal of medicinal chemistry, 265, 115916.
-
PubChem. This compound. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
- de Boer, B., & Sherratt, A. J. (2012). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and alcohol dependence, 124(1-2), 9–18.
- Antunes, F., G. de Oliveira, P., & de F. O. da Silva, J. (2021). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European journal of pharmacology, 908, 174351.
- Costi, R., Di Santo, R., Artico, M., Miele, G., Valentini, P., Novellino, E., & La Regina, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(18), 6547.
- Shaquiquzzaman, M., Akhtar, M., Alam, M. M., & Akhter, M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 103, 226–251.
- Feng, L., He, X., & Zhang, Y. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland), 27(19), 6547.
- Google Patents.
- Liu, C., Zhang, Y., & Liu, A. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European journal of medicinal chemistry, 97, 135–143.
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984.
- Satała, G., & Bojarski, A. J. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 28(14), 5369.
Sources
- 1. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
The Neuropharmacological Potential of the 1-Methyl-4-(piperidin-4-yl)piperazine Scaffold: A Technical Guide for Drug Discovery
Abstract
The 1-methyl-4-(piperidin-4-yl)piperazine core is a privileged scaffold in modern neuropharmacology. While primarily recognized as a versatile synthetic intermediate, its recurrent presence in a multitude of centrally acting agents underscores its intrinsic value in the design of ligands for key neurotransmitter systems. This technical guide provides an in-depth analysis of the this compound moiety, exploring its structural significance, derivatization potential, and the neuropharmacological profiles of its analogues. We delve into the structure-activity relationships that govern the affinity of its derivatives for crucial CNS targets, including dopamine, serotonin, and sigma receptors. Furthermore, this guide presents detailed experimental protocols for the characterization of such compounds and visualizes the principal signaling pathways implicated in their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Strategic Importance of the this compound Moiety
The quest for novel therapeutics to treat complex neurological and psychiatric disorders necessitates the exploration of chemical scaffolds that offer both structural rigidity and synthetic tractability. The this compound scaffold has emerged as a cornerstone in the medicinal chemist's toolkit, frequently incorporated into molecules targeting a range of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its utility is demonstrated by its presence in approved drugs and numerous clinical candidates.[1]
The inherent structural features of this bicyclic system, comprising a piperidine ring linked to a methyl-substituted piperazine, provide a three-dimensional framework that can be strategically modified to achieve desired pharmacodynamic and pharmacokinetic properties. The two nitrogen atoms at opposite positions within the piperazine ring offer opportunities for substitution, influencing polarity, basicity, and interaction with receptor binding pockets.[2][3] This guide will dissect the neuropharmacological implications of this core structure by examining the activities of its derivatives, thereby providing a rationale for its continued application in CNS drug discovery.
The this compound Core: A Hub for CNS Receptor Affinity
While direct pharmacological data on the unsubstituted this compound is sparse in publicly available literature, a comprehensive analysis of its derivatives reveals a strong propensity for this scaffold to direct ligands towards several key neuroreceptors. The structure-activity relationship (SAR) studies of numerous analogues consistently demonstrate that modifications to this core dictate selectivity and potency for dopamine, serotonin, and sigma receptor families.[2][4][5]
Dopamine Receptor Interactions
Derivatives of this compound have shown significant affinity for D2-like dopamine receptors (D2, D3, and D4).[6][7] The piperazine nitrogen is often a key interaction point, forming hydrogen bonds or ionic interactions within the receptor binding site. The substitution pattern on the piperazine ring is a critical determinant of receptor subtype selectivity. For instance, bulky aromatic substituents can confer high affinity and selectivity for the D4 receptor. The flexibility of the piperazine ring allows for optimal positioning of these substituents within the receptor's transmembrane domains.
Serotonin Receptor Modulation
The this compound scaffold is a common feature in ligands targeting various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[8][9] Arylpiperazine derivatives, where an aromatic group is attached to the distal nitrogen of the piperazine, are a well-established class of 5-HT1A receptor ligands. The nature of this aromatic group and the length of the alkyl chain connecting it to the piperazine ring are crucial for modulating agonist, partial agonist, or antagonist activity.
Sigma Receptor Affinity
A growing body of evidence highlights the affinity of piperidine and piperazine-containing compounds for sigma receptors (σ1 and σ2).[10][11] The σ1 receptor, an intracellular chaperone protein, is implicated in a range of neurological functions and is a target for the treatment of neurodegenerative diseases and psychiatric disorders. The this compound core can serve as a foundation for the development of potent and selective σ1 receptor ligands.
Key Signaling Pathways
The therapeutic effects of compounds containing the this compound scaffold are mediated through their interaction with specific CNS receptors and the subsequent modulation of downstream signaling cascades. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel chemical entities.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi/o-coupled GPCRs that play a critical role in motor control, motivation, and reward.[12][13] Upon activation by an agonist, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation also modulates ion channel activity and can signal through β-arrestin-dependent pathways.[6][14]
Serotonin 5-HT1A Receptor Signaling Pathway.
Sigma-1 Receptor Signaling
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). [15][16]It is not a classical GPCR but rather a ligand-operated molecular chaperone. Upon ligand binding, the σ1 receptor can translocate to other cellular compartments and interact with a variety of proteins, including ion channels, kinases, and other receptors. [17][18]It plays a crucial role in regulating intracellular calcium signaling, mitigating endoplasmic reticulum stress, and modulating neuronal plasticity.
General Synthesis and Derivatization Workflow.
The true value of this scaffold lies in its potential for derivatization. The secondary amine of the piperidine ring and the tertiary amine of the piperazine offer sites for modification, allowing for the introduction of a wide range of substituents to modulate the pharmacological profile. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation, which have led to the discovery of potent and selective ligands for various CNS targets.
The this compound scaffold represents a highly validated and privileged structural motif in neuropharmacology. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization make it an invaluable tool for the development of novel CNS-active agents. While the core itself may not possess potent intrinsic activity, it serves as an excellent anchor for positioning pharmacophoric elements that interact with key residues in dopamine, serotonin, and sigma receptors.
Future research efforts should focus on the systematic exploration of the chemical space around this core, employing combinatorial chemistry and high-throughput screening to identify novel ligands with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the development of derivatives with polypharmacological profiles, targeting multiple receptors implicated in the pathophysiology of complex CNS disorders, represents a promising therapeutic strategy. The continued application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of the next generation of therapeutics for neurological and psychiatric diseases.
References
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in r
- Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed.
- Serotonin (5-HT1A) receptor signaling pathways.
- Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
- The sigma-1 receptor: roles in neuronal plasticity and disease. PMC - PubMed Central.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH.
- Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade.
- 5-HT 1A serotonin receptor signaling path is shown in this scheme in a...
- Schematic representations of signaling pathways
- Schematic representation of dopamine signaling pathway.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC - NIH.
- Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events.
- What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers.
- Schematic model showing the potential roles of Sigma-1 Receptors...
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. US.
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
- Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.
- Dopamine receptor. Wikipedia.
- Dopamine D2-Like Receptor Family Signaling P
- Sigma-1 receptor. Wikipedia.
- Protein structure of the sigma-1 receptor.
- The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
- Serotonergic Synapse Pathway.
- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.
- 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. US - Eurofins Discovery.
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the r
- cAMP assay principle. In this competitive assay, an anti-cAMP antibody...
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- 5-HT1A RECEPTOR - C1319a. Multispan, Inc.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
The Strategic Utility of 1-Methyl-4-(piperidin-4-yl)piperazine in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 1-Methyl-4-(piperidin-4-yl)piperazine scaffold is a cornerstone building block in contemporary medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique topology, combining a tertiary N-methylpiperidine with a secondary/tertiary piperazine ring, offers a privileged framework for engaging with biological targets while maintaining favorable physicochemical properties. This guide provides an in-depth analysis of this building block, elucidating its synthesis, key reactive sites, and strategic application in the construction of complex pharmaceutical agents. We will dissect field-proven protocols for its derivatization via N-arylation, reductive amination, and acylation, grounding the discussion in mechanistic principles and practical experimental insights for the research and development scientist.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The piperidine and piperazine heterocycles are among the most ubiquitous motifs in approved pharmaceuticals. Their prevalence stems from their ability to confer aqueous solubility (via protonation at physiological pH), occupy specific three-dimensional vector spaces, and act as versatile handles for synthetic elaboration. The fusion of these two rings into the this compound structure creates a building block with distinct advantages:
-
Differential Reactivity: The molecule possesses two key nitrogen nucleophiles: the secondary amine of the piperidine ring and the secondary amine of the piperazine ring (in its precursor form) or the tertiary amine of the piperazine ring (in the final building block). This allows for selective functionalization.
-
CNS-Targeting Potential: The scaffold is a common feature in antipsychotic and other CNS-active drugs, suggesting its structure is well-suited for crossing the blood-brain barrier and interacting with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2]
-
Modulation of Physicochemical Properties: The basic nitrogens can be tuned to modulate pKa and lipophilicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide will explore the practical chemistry of this valuable intermediate, empowering scientists to leverage its full potential in drug development programs.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [3][4] |
| Molar Mass | 183.29 g/mol | [3][4] |
| CAS Number | 53617-36-0 | [5] |
| Appearance | White to off-white solid or powder | [6] |
| Melting Point | 29-32 °C | [3] |
| Boiling Point | 99 °C @ 0.08 mmHg | [3] |
| pKa (Predicted) | ~9.5 (piperidine N), ~8.5 (piperazine N) | N/A |
| XLogP3 (Predicted) | 0.2 | [7] |
The molecule features two primary sites of nucleophilicity, the piperidine nitrogen (NH) and the N4 nitrogen of the piperazine ring. The N1-methyl group on the piperazine sterically hinders and electronically deactivates the adjacent nitrogen, making the distal N4 nitrogen the primary site for reactions on that ring. The piperidine NH is a typical secondary amine, poised for a wide array of functionalization reactions.
Synthesis of the Core Building Block
The most common and scalable synthesis of this compound involves a two-step sequence starting from commercially available N-Boc-4-piperidinone and N-methylpiperazine.[5][8] This approach is favored in both academic and industrial settings due to its high efficiency and the use of relatively inexpensive starting materials.
Detailed Experimental Protocol: Synthesis
Step 1: Reductive Amination to form N-Boc-1-methyl-4-(piperidin-4-yl)piperazine
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidinone (1.0 eq, e.g., 10.0 g).
-
Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM, approx. 10 mL per gram of ketone).
-
Amine Addition: Add N-methylpiperazine (1.1 eq) to the solution.
-
Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone than the intermediate iminium ion, minimizing side reactions like alcohol formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which is often used directly in the next step.[5]
Step 2: Acidic Deprotection
-
Dissolution: Dissolve the crude intermediate from Step 1 in methanol (MeOH, approx. 10 mL per gram of starting ketone).
-
Acidification: Add concentrated hydrochloric acid (HCl, 4-5 eq) and stir the mixture at 40 °C for 12 hours.[5]
-
Causality Note: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions. The carbocation intermediate is stabilized and ultimately cleaved to release the free amine.
-
-
Isolation: Concentrate the reaction mixture to dryness. Dissolve the residue in water and basify to pH > 12 with a strong base (e.g., 48% NaOH solution).[5]
-
Extraction: Extract the product into DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a white solid (typical yield 60-70% over two steps).[5]
Core Reactions & Synthetic Utility
The true power of this building block lies in the selective functionalization of its piperidine nitrogen. The following protocols are foundational for its use in drug discovery programs.
N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(aryl)-N bonds and is essential for linking the scaffold to aromatic or heteroaromatic systems.[9][10]
Self-Validating Protocol: Buchwald-Hartwig Coupling
-
Setup: In a glovebox or under a robust flow of inert gas, charge an oven-dried Schlenk tube or reaction vial with the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%).[11]
-
Reagents: Add this compound (1.2 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 2.0 eq).[11]
-
Causality Note: A strong base is required to deprotonate the amine-palladium complex, forming the key amido-palladium intermediate that precedes reductive elimination.[9] Bulky phosphine ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
-
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration).
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Reductive Amination
This reaction uses the building block's secondary amine to form a C-N bond with a ketone or aldehyde, extending the molecular framework.[12][13]
Self-Validating Protocol: Reductive Amination
-
Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Solvent: Dissolve the components in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the formation of the intermediate iminium ion. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.[12]
-
Causality Note: This reaction is a "one-pot" process. The key is using a reducing agent that is selective for the iminium ion over the starting carbonyl compound, allowing the iminium to form in situ before it is reduced.
-
-
Reaction: Stir at room temperature for 4-24 hours until the reaction is complete by LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Case Study: Application in Antipsychotic Drug Synthesis
The this compound moiety is a key structural element in several antipsychotic agents. Its role is exemplified in the synthesis of compounds like Gilteritinib and Brigatinib, where it serves as a crucial fragment for achieving the desired pharmacological profile.[14] A common synthetic strategy involves the coupling of the building block to a complex, functionalized heteroaromatic core via an SₙAr reaction or Buchwald-Hartwig amination.
This strategic bond formation connects the solubility-enhancing, target-engaging piperazine-piperidine unit to the kinase-inhibiting or receptor-binding "warhead" of the molecule, demonstrating the building block's critical role as a molecular linchpin.[15]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts desirable properties to drug candidates. Its differential reactivity, established synthetic utility, and prevalence in successful CNS drugs underscore its importance. By mastering the synthesis and derivatization protocols detailed in this guide, researchers and drug development professionals can effectively harness the power of this scaffold to accelerate the discovery of novel therapeutics.
References
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - ChemBK. (n.d.). Retrieved from [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. (n.d.). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Perrone, M. G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1039. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Supporting Information.
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. Available at: [Link]
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. (n.d.). Retrieved from [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-305. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Molecules. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2022). ChemistrySelect. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apicule.com [apicule.com]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-4-(piperidin-4-yl)piperazine safety and handling information
An In-depth Technical Guide to the Safe Handling and Application of 1-Methyl-4-(piperidin-4-yl)piperazine
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the safety protocols and handling requirements for this compound (CAS No: 53617-36-0). As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Compound Profile and Hazard Identification
This compound is a heterocyclic compound with the molecular formula C10H21N3.[1][2] Its structure, featuring both a piperidine and a piperazine ring, makes it a valuable building block in medicinal chemistry. However, the same structural attributes contribute to its hazardous properties.
1.1. GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C | Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Implied) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation.[1][3] |
The signal word for this chemical is "Danger".[3] It is imperative that all handling of this compound is conducted with a thorough understanding of these risks. The corrosive nature of this amine derivative is a primary safety concern.
1.2. Physical and Chemical Properties
A summary of key physical and chemical properties is provided below. The lack of complete data in some areas underscores the need for cautious handling.
| Property | Value | Source |
| Molecular Weight | 183.29 g/mol | [1] |
| Appearance | White to cream to orange powder, lumpy or fused solid | [2] |
| Melting Point | 52-57°C | [2] |
| Boiling Point | Not available | |
| Vapor Pressure | Not available | [5] |
| Stability | Hygroscopic; stable under recommended storage conditions.[3] |
Section 2: Exposure Controls and Personal Protection
Given the corrosive and irritant nature of this compound, stringent exposure controls are mandatory. The following protocols are designed to minimize any direct contact with the substance.
2.1. Engineering Controls
All work with this compound must be performed in a certified chemical fume hood to control airborne concentrations.[5] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
2.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The diagram below illustrates the required PPE for handling this compound.
Caption: Required PPE for handling this compound.
2.2.1. Detailed PPE Specifications
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles.
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Nitrile gloves are a suitable choice, and they should be inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly.
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5] The filter type should be appropriate for organic vapors and particulates.[6]
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice.[3] Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.[4]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
3.1. Handling
-
Do not breathe dust, vapor, mist, or gas.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
When handling, do not eat, drink, or smoke.[7]
-
Take precautionary measures against static discharge.[8]
3.2. Storage
-
This compound is hygroscopic; exposure to moist air or water should be avoided.[3] Storing under an inert atmosphere, such as nitrogen, is recommended.[5][6]
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[3][5]
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial.
4.1. First Aid Measures
The following flowchart outlines the immediate first aid steps to be taken in case of accidental exposure.
Caption: First aid procedures for exposure to this compound.
-
Skin Contact : Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.[3]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Keep the eye wide open while rinsing.[3] Seek immediate medical attention.[3]
-
Inhalation : Remove the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3] Call a physician or poison control center immediately.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
4.2. Spills and Leaks
-
Minor Spills : Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[5]
-
Major Spills : Evacuate the area and ensure adequate ventilation. Wear full protective equipment, including a self-contained breathing apparatus.[5] Prevent the spill from entering drains.
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical or foam.[5]
-
Specific Hazards : In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[6]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus and full protective gear.[5]
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.
-
Reactivity : No significant reactivity hazards are known based on the available information.[3]
-
Chemical Stability : The compound is stable under recommended storage conditions, though it is hygroscopic.[3]
-
Conditions to Avoid : Exposure to moist air or water should be avoided.[3]
-
Incompatible Materials : Strong oxidizing agents are incompatible with this compound.[3]
-
Hazardous Decomposition Products : Under normal use conditions, no hazardous decomposition products are expected.[3]
Section 6: Toxicological Information
While comprehensive toxicological data is not available, the primary toxicological concerns are its corrosive and irritant effects.
-
Skin Corrosion/Irritation : Causes severe skin burns.[3]
-
Serious Eye Damage/Irritation : Corrosive to the eyes and may cause severe damage, including blindness.[3]
-
Ingestion : May be harmful if swallowed.[3] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth and throat, with a danger of perforation.[6]
-
Carcinogenicity : This compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]
Section 7: Disposal Considerations
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[3]
References
-
1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE - MOLBASE. Available from: [Link]
-
This compound | C10H21N3 | CID 795707 - PubChem. Available from: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available from: [Link]
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. Available from: [Link]
-
1-(1-methyl-piperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - ChemBK. Available from: [Link]
-
First Aid Measures For Piperazine - News - BIOSYNCE. Available from: [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. m.molbase.com [m.molbase.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Building Block: A Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine
An In-depth Examination of the Commercial Availability, Synthesis, Characterization, and Applications of a Key Pharmaceutical Intermediate
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural motif, featuring both a piperidine and a piperazine ring, makes it a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis protocols, detailed characterization, and its pivotal role as a key intermediate in the synthesis of targeted cancer therapies such as Brigatinib and Gilteritinib.[1][2]
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, ranging from large-scale manufacturers to specialized chemical providers. It is typically offered in various purities, with a common specification for pharmaceutical applications being ≥98.0% as determined by Gas Chromatography (GC).[3] When procuring this intermediate, it is crucial to consider the supplier's quality management systems and their ability to provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) detailing purity and impurity profiles.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Typical Purity | Notes |
| Major Chemical Manufacturers | ≥98% | Often supply in bulk quantities for large-scale pharmaceutical production. |
| Specialized Chemical Suppliers | ≥97.5% - 98% | Offer a range of quantities suitable for research and development.[4] |
| API Intermediate Distributors | Varies | Can source from multiple manufacturers and provide various grades.[1] |
The physical appearance of this compound is typically an off-white to gray solid.[3] Due to its chemical nature, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a reductive amination reaction between N-methylpiperazine and a protected form of 4-piperidone, followed by deprotection. The use of a Boc (tert-butoxycarbonyl) protecting group on the piperidone nitrogen is a common strategy to ensure selective reaction at the ketone.
General Synthesis Workflow
Caption: General two-step synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesis of information from various sources, including patented methods, and represents a common laboratory-scale procedure.[5][6]
Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (Boc-protected intermediate)
-
In a suitable reaction vessel, dissolve N-Boc-piperidin-4-one and N-methylpiperazine in a solvent such as dichloromethane or methanol.[5]
-
Stir the mixture to ensure homogeneity. An alkali, such as sodium carbonate or triethylamine, may be added.[6]
-
Add a reducing agent, for example, sodium triacetoxyborohydride, in portions to the mixture.[6]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified period (e.g., 2 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction and perform a work-up. This typically involves washing with an aqueous solution, separating the organic layer, drying it over an anhydrous salt (e.g., sodium sulfate), and evaporating the solvent to obtain the crude intermediate compound.[5]
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude intermediate compound from Step 1 in a suitable solvent, such as methanol.[6]
-
Add a saturated solution of hydrogen chloride (HCl) in methanol dropwise to the solution at room temperature. This will cleave the Boc protecting group.[6]
-
Stir the mixture for a designated time (e.g., 2 hours), during which the hydrochloride salt of the product may precipitate as a white solid.[6]
-
Filter the solid and wash it with a solvent like anhydrous methanol.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a strong base (e.g., sodium hydroxide) to a high pH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to yield this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized or procured this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53617-36-0 | [7] |
| Molecular Formula | C₁₀H₂₁N₃ | [8] |
| Molecular Weight | 183.29 g/mol | [8] |
| Appearance | Off-white to gray solid | [3] |
| Melting Point | 53-56 °C | [3] |
| Boiling Point | 260.9 ± 8.0 °C at 760 mmHg | [3] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. While detailed peak assignments can vary slightly based on the solvent and instrument, the spectra will exhibit characteristic signals for the methyl, piperidine, and piperazine protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the two rings.[9]
Chromatographic Analysis
-
Gas Chromatography (GC): As a relatively volatile compound, GC is a suitable method for assessing the purity of this compound. It is often the primary technique used by commercial suppliers to specify purity.[3]
-
High-Performance Liquid Chromatography (HPLC): While direct HPLC analysis of piperazine derivatives can be challenging due to their lack of a strong UV chromophore, methods involving derivatization can be employed for trace analysis and impurity profiling.[10][11]
Applications in Drug Development
The primary application of this compound is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, with two secondary amine groups (one in the piperidine ring and one in the piperazine ring after deprotection of a precursor), allows for its incorporation into larger, more complex molecular architectures.
Role in the Synthesis of Brigatinib
Brigatinib is a potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[12] this compound constitutes a significant portion of the final drug structure.
Caption: Schematic representation of the role of this compound in Brigatinib synthesis.
Role in the Synthesis of Gilteritinib
Gilteritinib is another kinase inhibitor used to treat acute myeloid leukemia (AML) with FLT3 mutations. Similar to its role in the synthesis of Brigatinib, this compound serves as a key structural component of Gilteritinib.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant importance in modern drug discovery and development. Its well-defined synthesis and characterization protocols, coupled with its proven utility in the construction of complex APIs, solidify its status as a valuable tool for medicinal chemists. A thorough understanding of its properties, procurement, and applications is essential for researchers and developers working on the cutting edge of pharmaceutical innovation.
References
-
Apicule. This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 1-Methyl-4-(4-piperidinyl)piperazine Dihydrochloride in Advanced Cancer Therapeutics. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Wiley Online Library. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. [Link]
-
ChemBK. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]
-
IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]
-
SpectraBase. 1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
ACS Publications. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
PubChem. This compound. [Link]
-
Trade Science Inc. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances like vardinafil and sildenafil. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. nbinno.com [nbinno.com]
- 4. H27408.03 [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a bicyclic heterocycle, a versatile chemical scaffold that has garnered attention primarily as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both a piperidine and a piperazine moiety, suggests a rich potential for interaction with biological targets. While extensively utilized as a building block in medicinal and organic chemistry, its intrinsic biological activities remain largely unexplored in publicly available literature.[2] This guide aims to provide a comprehensive overview of the known applications and, more importantly, to extrapolate and propose potential biological activities based on the well-documented pharmacology of related piperazine and piperidine derivatives. We will delve into the causality behind suggested experimental investigations and provide detailed protocols for researchers to explore these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in unlocking the full therapeutic potential of this intriguing molecule.
Chemical Properties and Synthesis
This compound, with the molecular formula C10H21N3, is a white to light yellow crystalline powder or a colorless to light yellow clear liquid.[1] It is soluble in water and has a molecular weight of 183.29 g/mol .[2][3][4]
| Property | Value | Source |
| Molecular Formula | C10H21N3 | [3][4] |
| Molecular Weight | 183.29 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 53617-36-0 | [2][3] |
| Appearance | White to light yellow crystalline powder or colorless to light yellow clear liquid | [1] |
| Solubility | Soluble in water | [2] |
The synthesis of this compound is typically achieved through reductive amination. A common method involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one, followed by deprotection of the Boc group.[2]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via reductive amination.
Materials:
-
N-methylpiperazine
-
N-Boc-piperidin-4-one
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium hydroxide (48% aqueous solution)
-
Anhydrous sodium sulfate
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reductive Amination: a. Dissolve N-Boc-piperidin-4-one (1 equivalent) and N-methylpiperazine (1.2 equivalents) in dichloromethane in a round bottom flask. b. Cool the mixture to 0°C using an ice bath. c. Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirred mixture. d. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up: a. Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Boc Deprotection: a. Dissolve the residue in methanol. b. Add concentrated hydrochloric acid and stir the solution at 40°C for 12 hours. c. Concentrate the reaction mixture under reduced pressure.
-
Final Isolation: a. Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]
Potential Biological Activities and Proposed Investigations
The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and effects on the central nervous system.[5] The structural components of this compound suggest several avenues for pharmacological investigation.
Central Nervous System (CNS) Activity
The piperazine and piperidine moieties are prevalent in many CNS-active drugs. It is plausible that this compound could interact with various CNS receptors.
-
Sigma Receptors (S1R and S2R): Piperidine and piperazine derivatives have shown high affinity for sigma receptors.[6] These receptors are implicated in a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. The basic nitrogen atoms in this compound could serve as key interaction points within the sigma receptor binding pocket.
-
Dopamine and Serotonin Receptors: The modulation of dopaminergic and serotonergic systems is a hallmark of many antipsychotic and antidepressant medications. Piperazine derivatives are known to interact with these receptors.
-
Histamine H3 Receptor: The piperazine scaffold is a known pharmacophore for histamine H3 receptor antagonists.[7][8] H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and other neurological conditions.
To investigate the CNS activity of this compound, a tiered screening approach is recommended.
Anticancer Potential
Numerous piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The mechanism of action often involves the induction of apoptosis or cell cycle arrest.
-
Induction of Apoptosis: The piperazine moiety can be functionalized to interact with key proteins in the apoptotic pathway.
-
Cell Cycle Arrest: Derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.
A preliminary assessment of the anticancer potential of this compound can be conducted using a panel of human cancer cell lines.
Antimicrobial and Antifungal Activity
The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[10] Its ability to be functionalized allows for the targeting of specific microbial pathways.
-
Bacterial Cell Wall Synthesis: Piperazine derivatives can be designed to inhibit key enzymes involved in peptidoglycan synthesis.
-
Fungal Ergosterol Biosynthesis: The ergosterol pathway is a common target for antifungal drugs, and piperazine-containing compounds have shown activity against enzymes in this pathway.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
While this compound is well-established as a valuable synthetic intermediate, its intrinsic biological activities present an untapped area of research. Based on the extensive pharmacology of related piperazine and piperidine compounds, there is a strong rationale for investigating its potential in CNS disorders, oncology, and infectious diseases. The experimental workflows and protocols outlined in this guide provide a clear path for researchers to systematically explore these potential activities. Such investigations could unlock new therapeutic applications for this readily accessible molecule, transforming it from a mere building block into a lead compound for drug discovery.
References
-
Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. [Link]
-
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Chem-Impex. [Link]
-
This compound | C10H21N3 | CID 795707. PubChem. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]
-
1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine, a valuable building block in medicinal chemistry and drug development. The featured two-step methodology commences with the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This application note provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, safety considerations, and characterization data to ensure reproducible and high-yielding synthesis for researchers and scientists in the field.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique scaffold, featuring both a piperidine and a piperazine moiety, allows for diverse functionalization, making it a versatile component in the design of novel therapeutics. The synthesis of this compound from readily available starting materials is of significant interest to the pharmaceutical industry. This document outlines a reliable and scalable synthetic route, providing the necessary details for its successful implementation in a laboratory setting.
Synthetic Strategy and Mechanistic Insights
The chosen synthetic pathway involves a two-step sequence:
-
Reductive Amination: The initial step involves the formation of a C-N bond between N-Boc-4-piperidone and N-methylpiperazine. This is achieved through a reductive amination reaction, a cornerstone of amine synthesis.
-
Deprotection: The subsequent step is the removal of the Boc protecting group from the piperidine nitrogen to yield the final product.
Part 1: Reductive Amination
The reductive amination of a ketone with an amine proceeds through the in-situ formation of an iminium ion, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild and selective nature.[1][2] Unlike stronger reducing agents, NaBH(OAc)₃ does not readily reduce the starting ketone, thus minimizing side reactions.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
The mechanism of the reductive amination is as follows:
-
Iminium Ion Formation: The ketone (N-Boc-4-piperidone) reacts with the secondary amine (N-methylpiperazine) to form a hemiaminal intermediate. Under mildly acidic conditions (often facilitated by the acetic acid byproduct of the reducing agent), the hemiaminal dehydrates to form a transient iminium ion.
-
Hydride Reduction: The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine.
Diagram of the Reductive Amination Workflow
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| N-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ | ≥98% | Commercially Available |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | ≥95% | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Commercially Available |
| Methanol | 67-56-1 | CH₄O | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid | 7647-01-0 | HCl | Concentrated (37%) | Commercially Available |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Saturated Aqueous Solution | Commercially Available |
| Sodium Hydroxide | 1310-73-2 | NaOH | 48% Aqueous Solution | Commercially Available |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular | Commercially Available |
Safety Precautions
-
N-Methylpiperazine: Flammable liquid and vapor. Harmful in contact with skin. Causes severe skin burns and eye damage. Toxic if inhaled. [3]Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Boc-4-piperidone: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. [4][5]Avoid breathing dust.
-
Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes skin irritation and serious eye damage. [6][7]Handle in a dry, inert atmosphere.
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Step-by-Step Synthesis
Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.50 g, 7.53 mmol) in anhydrous dichloromethane (25 mL) at 0 °C, add N-methylpiperazine (0.83 mL, 7.53 mmol).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.76 g, 8.28 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. [8]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). [8]7. Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product as an oil or solid. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate from the previous step in methanol (25 mL). [8]2. Add concentrated hydrochloric acid (5.0 mL) dropwise at 0 °C. [8]3. Stir the solution at 40 °C for 12 hours. [8]4. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in distilled water (20 mL) and cool to 0 °C.
-
Basify the aqueous solution to a pH > 12 by the dropwise addition of a 48% aqueous sodium hydroxide solution. [8]8. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid. [8] Expected Yield: Approximately 60% over the two steps. [8]
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
-
Appearance: White solid [8]* Molecular Formula: C₁₀H₂₁N₃
-
Molecular Weight: 183.29 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Spectral data can be found on public databases. [9]* ¹³C NMR (CDCl₃, 100 MHz): Spectral data can be found on public databases. [10]* Mass Spectrometry (MS): m/z calculated for C₁₀H₂₁N₃ [M+H]⁺: 184.1814, found consistent with the expected value.
Conclusion
The two-step synthesis of this compound from N-methylpiperazine and N-Boc-4-piperidone via reductive amination and subsequent Boc deprotection is a robust and efficient method. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a research or drug development setting. The mechanistic insights and comprehensive experimental details are intended to empower scientists to successfully synthesize this valuable chemical intermediate.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-4-Piperidone.
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- PPA. (2025, May 8).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Sodium triacetoxyborohydride.
- Chemos GmbH & Co.KG. (n.d.).
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS - Sodium Triacetoxyborohydride.
- Apollo Scientific. (2023, July 6).
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - N-(tert-Butoxycarbonyl)-4-piperidone.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
- Sciencemadness.org. (n.d.).
- Fisher Scientific. (2025, December 22).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Cayman Chemical. (n.d.). N-Boc-4-piperidone.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Reddit. (2025, June 19). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry.
- ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
- ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1h nmr.
- SpectraBase. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts.
- TCI Chemicals. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
- SpectraBase. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Google Patents. (n.d.).
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine.
- Google Patents. (2009, September 10). US 2009/0227791 A1 - (12)
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Application Note & Experimental Protocol: A Streamlined Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine, a key building block in modern medicinal chemistry. The described two-step synthesis is robust, scalable, and employs a reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by an efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
This compound is a versatile diamine scaffold frequently incorporated into pharmacologically active molecules. Its structure, featuring both a piperidine and a methylpiperazine moiety, allows for diverse biological interactions, making it a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including antipsychotics and kinase inhibitors.[1] The protocol detailed herein follows a widely adopted and efficient synthetic strategy: a one-pot reductive amination followed by deprotection.
The causality for this strategic choice is rooted in efficiency and control. Using N-Boc-4-piperidone as a starting material allows for the selective formation of the C-N bond at the 4-position of the piperidine ring. The Boc protecting group prevents unwanted side reactions at the piperidine nitrogen. The subsequent deprotection is typically a high-yielding and clean conversion, providing the target compound with high purity.
Synthesis Overview & Mechanism
The synthesis proceeds in two distinct stages:
-
Reductive Amination: N-Boc-4-piperidone reacts with 1-methylpiperazine to form a transient iminium ion intermediate. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride (STAB) to yield the Boc-protected product, tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. STAB is the reducing agent of choice due to its mild nature and high selectivity for iminium ions over ketones, minimizing the formation of alcohol by-products.[2]
-
Boc Deprotection: The Boc protecting group is efficiently removed under acidic conditions. Concentrated hydrochloric acid in methanol cleaves the carbamate ester, releasing the free secondary amine of the piperidine ring and yielding the final product as its hydrochloride salt, which can be neutralized to obtain the free base.[3][4]
Visual Workflow of the Synthesis
Caption: Two-step synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Notes |
| N-Boc-4-piperidone | 79099-07-3 | 199.26 | Acros Organics, Sigma-Aldrich | Key starting material. |
| 1-Methylpiperazine | 109-01-3 | 100.16 | Fisher Scientific, Sigma-Aldrich | A nucleophilic amine. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Sigma-Aldrich | Mild reducing agent. Moisture sensitive. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Fisher Scientific | Reaction solvent. Use dry. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Fisher Scientific | Solvent for deprotection. |
| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | 36.46 | Fisher Scientific | Corrosive. Used for deprotection. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | VWR | For aqueous work-up (neutralization). |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | VWR | For basification during final work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Fisher Scientific | Drying agent. |
Required Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
pH paper or pH meter
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[5]
Detailed Experimental Protocol
PART A: Reductive Amination to form tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
-
Reactor Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Amine Addition: Add 1-methylpiperazine (6.03 g, 60.2 mmol, 1.2 equiv.) to the solution. Stir the reaction mixture at room temperature for 30 minutes.
-
Experimental Rationale: This initial period allows for the formation of the iminium ion intermediate, which is the substrate for the subsequent reduction by STAB.
-
-
Reduction: Cool the flask in an ice bath to 0 °C. Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 equiv.) portion-wise over 15-20 minutes.
-
Causality: Portion-wise addition is critical to control the initial exotherm and any potential gas evolution. Cooling the reaction maintains stability and selectivity.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the reaction. Continue adding until gas evolution ceases and the pH of the aqueous layer is >8.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2x 50 mL).[3]
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude Boc-protected intermediate, which is often a viscous oil or waxy solid and can be used in the next step without further purification.
PART B: Acidic Deprotection to form this compound
-
Reactor Setup: Dissolve the crude intermediate from Part A in methanol (100 mL) in a 250 mL round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (20 mL).
-
Safety Note: This step is exothermic. Add the acid slowly to control the temperature rise.
-
-
Reaction: Remove the ice bath and warm the reaction mixture to 40 °C. Stir for 12 hours.[3]
-
Experimental Rationale: Gentle heating ensures the complete cleavage of the Boc group. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
-
Solvent Removal: After the reaction is complete, concentrate the mixture to dryness under reduced pressure to remove the methanol and excess HCl. This will yield the crude product as its dihydrochloride salt.
-
Neutralization and Extraction: Dissolve the residue in distilled water (50 mL). Cool the solution in an ice bath and basify by slowly adding a 48% aqueous sodium hydroxide solution until the pH is >12.[3] This step converts the hydrochloride salt to the free base.
-
Final Extraction: Extract the aqueous layer with dichloromethane (3x 75 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue is the final product, this compound.
Expected Results and Characterization
-
Yield: A typical yield for this two-step process is approximately 60-70%.[3]
-
Appearance: The final product should be a white to off-white solid.[3]
-
Purity Analysis: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Structural Verification: The identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the methyl group, piperazine protons, and piperidine protons. |
| Mass Spec (ESI+) | [M+H]⁺ = 184.18 |
| Purity (GC) | >98% |
Safety and Hazard Management
All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
Reagent Hazards:
-
Product Hazards:
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; wet reagents/solvent; inefficient extraction. | Ensure anhydrous conditions. Increase reaction time or gently warm. Perform additional extractions. |
| Incomplete deprotection in Step 2 | Insufficient acid or reaction time/temperature. | Add more HCl. Increase reaction time or temperature slightly (e.g., to 50 °C). |
| Product is an oil, not a solid | Residual solvent; presence of impurities. | Dry the product under high vacuum for an extended period. Consider purification by column chromatography or crystallization if necessary. |
| Formation of by-products | Over-reduction of ketone (Step 1); side reactions. | Ensure portion-wise addition of STAB at 0 °C. Monitor the reaction closely to avoid prolonged reaction times after completion. |
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (N.d.).
-
This compound Safety and Hazards. (N.d.). PubChem. [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - Risk and Safety. (2024). ChemBK. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine Introduction. (2024). ChemBK. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center (DTIC). [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs. (2024). PubMed Central, National Library of Medicine. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Chromatographic Approach for the Purification of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
This comprehensive guide details robust chromatographic strategies for the purification of 1-Methyl-4-(piperidin-4-yl)piperazine, a key intermediate in pharmaceutical synthesis.[1] Due to its polar and basic nature, this compound presents unique challenges for traditional chromatographic methods. This application note explores various techniques, including Normal-Phase Chromatography (NPC) with basic modifiers, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC), providing detailed protocols to achieve high purity (≥98.0%) suitable for drug development applications.[2]
Introduction: The Purification Challenge
This compound is a diamine with a molecular weight of 183.29 g/mol and a predicted pKa of 9.28.[3][4][5] Its high polarity and basicity, coupled with its solubility in water and polar organic solvents, make it poorly retained on traditional reverse-phase C18 columns.[6][7] Furthermore, its basic nitrogens can interact strongly with acidic silanol groups on standard silica gel stationary phases, leading to significant peak tailing and poor separation efficiency in normal-phase chromatography.[6]
The synthesis of this compound often involves precursors such as N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone, and solvents like dichloromethane and methanol.[6][8] A successful purification strategy must effectively separate the target compound from these starting materials, reaction byproducts, and residual solvents.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is foundational to developing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [3][4][5] |
| Molar Mass | 183.29 g/mol | [3][4][5] |
| Appearance | Clear, colorless to slightly yellow liquid or off-white to gray solid | [2][3][7] |
| Melting Point | 29-32°C or 53-56°C | [2][3][7] |
| Boiling Point | 99°C @ 0.08 mmHg / 260.9°C @ 760 mmHg | [2][3][7] |
| pKa (predicted) | 9.28 ± 0.10 | [3][7] |
| Solubility | Soluble in water; slightly soluble in chloroform, dichloromethane, methanol | [6][7] |
| Stability | Stable at room temperature; store in a dark place under an inert atmosphere | [3][9] |
Strategic Chromatographic Approaches
Given the physicochemical profile of this compound, several chromatographic modes are viable. The choice of the optimal technique will depend on the specific impurity profile, required purity, and available instrumentation.
Normal-Phase Chromatography (NPC) with Basic Modifier
Standard silica gel chromatography can be a cost-effective method for purification. However, to counteract the strong interaction between the basic analyte and acidic silanol groups, the addition of a basic modifier to the mobile phase is crucial.[6] Triethylamine (TEA) is a common choice for this purpose.[6]
Causality behind Experimental Choices: TEA competes with the basic nitrogens of this compound for the active silanol sites on the silica surface. This competitive binding reduces the strong adsorption of the analyte, resulting in a more symmetrical peak shape and improved resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of highly polar compounds.[3][9][10] This technique utilizes a polar stationary phase (e.g., silica, amino, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][11] Water acts as the strong solvent in the mobile phase.
Causality behind Experimental Choices: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. The separation mechanism is based on the partitioning of the polar analyte between the bulk mobile phase (high in organic solvent) and this immobilized aqueous layer.[9] More polar compounds, like this compound, will have a stronger affinity for the aqueous layer, leading to increased retention.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[1][12] Since this compound is a basic compound, it will be protonated and carry a positive charge in an acidic mobile phase. This allows it to be retained on a cation-exchange column.[13][14]
Causality behind Experimental Choices: The positively charged analyte displaces the counter-ions of the cation-exchange resin and binds to the negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interactions.[15]
Caption: Chromatographic strategies for purifying this compound.
Experimental Protocols
The following protocols provide a starting point for the purification of this compound. Method optimization may be required based on the specific impurity profile of the crude material.
Protocol 1: Preparative Normal-Phase Chromatography on Silica Gel
This protocol is suitable for larger-scale purification where high resolution is not the primary concern.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), HPLC grade
-
Flash chromatography system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.
-
Mobile Phase Preparation: Prepare a mobile phase of DCM:MeOH with 0.5% (v/v) TEA. A typical starting gradient is 98:2 (DCM:MeOH).
-
Column Packing: Dry pack the column with silica gel and then equilibrate with the mobile phase until a stable baseline is achieved.
-
Chromatography:
-
Load the sample onto the column.
-
Elute with a gradient of increasing methanol concentration (e.g., from 2% to 10% MeOH) in DCM with 0.5% TEA.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm, as piperazine derivatives lack a strong chromophore).[5]
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for NPC purification.
Protocol 2: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is ideal for achieving high purity and is well-suited for more challenging separations.
Materials:
-
Crude this compound
-
Preparative HILIC column (e.g., silica or amino-based, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Ammonium formate or formic acid
-
Preparative HPLC system with UV or ELSD detector
Procedure:
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Chromatography:
-
Inject the sample.
-
Elute with a gradient of increasing Mobile Phase B (e.g., from 5% to 40% B over 30 minutes).
-
Monitor the elution using a UV detector (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak and verify purity using analytical HILIC or another orthogonal method.
-
Post-Purification: Combine pure fractions. If a salt-free product is required, lyophilization can be used to remove the ammonium formate buffer.
Caption: Workflow for HILIC purification.
Conclusion
The purification of this compound requires a tailored chromatographic approach that accounts for its polar and basic properties. Normal-phase chromatography with a basic modifier offers a practical solution for large-scale purification, while HILIC provides superior resolution for achieving high-purity material suitable for pharmaceutical applications. The choice of method should be guided by the specific impurity profile of the crude product and the desired final purity. The protocols outlined in this application note serve as a robust starting point for the successful purification of this important synthetic intermediate.
References
-
ChemBK. (2024, April 9). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Liu, X., & Jiang, Y. (2008). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
-
Apicule. (n.d.). This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Retrieved from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
YouTube. (2020, October 2). Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
NTU Journal of Pure Sciences. (2021). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
MDPI. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. harvardapparatus.com [harvardapparatus.com]
Application Note: Spectroscopic Characterization of 1-Methyl-4-(piperidin-4-yl)piperazine using ¹H and ¹³C NMR
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a saturated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a piperidine and a methylpiperazine moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. As with any synthetic intermediate destined for pharmaceutical development, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of this compound, including representative data, spectral interpretation, and a detailed protocol for data acquisition.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this document to correlate NMR signals with their corresponding nuclei.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a unique signature for the different proton environments within the molecule. The following table presents representative data acquired in deuterochloroform (CDCl₃) at 400 MHz.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.05 | d, J = 12.0 Hz | 2H | H-9a, H-11a (ax) |
| 2.65 - 2.40 | m | 8H | H-2, H-3, H-5, H-6 |
| 2.55 | t, J = 11.8 Hz | 2H | H-9b, H-11b (eq) |
| 2.28 | s | 3H | H-13 (N-CH₃) |
| 2.20 | m | 1H | H-7 |
| 1.80 | br d, J = 12.0 Hz | 2H | H-8a, H-12a (ax) |
| 1.50 | m | 1H | H-10 (NH) |
| 1.45 | qd, J = 12.0, 3.5 Hz | 2H | H-8b, H-12b (eq) |
Note: This is representative data based on established principles of NMR spectroscopy. Actual chemical shifts may vary depending on solvent, concentration, and instrument.
Interpretation of the ¹H NMR Spectrum:
-
Piperidine Ring Protons (H-7, H-8, H-9, H-11, H-12): The protons on the piperidine ring exhibit complex splitting patterns due to chair conformation and coupling between adjacent protons. The axial protons (H-9a, H-11a and H-8a, H-12a) are typically shielded and appear at a higher field (upfield) compared to their equatorial counterparts. The methine proton (H-7) is expected to be a complex multiplet due to coupling with four neighboring protons.
-
Piperazine Ring Protons (H-2, H-3, H-5, H-6): The eight protons of the piperazine ring are chemically equivalent due to rapid chair-to-chair interconversion at room temperature. They appear as a broad multiplet in the region of 2.40-2.65 ppm.
-
N-Methyl Protons (H-13): The three protons of the methyl group attached to the piperazine nitrogen are in a distinct chemical environment and appear as a sharp singlet at approximately 2.28 ppm.
-
NH Proton (H-10): The proton on the piperidine nitrogen typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 62.5 | C-7 |
| 55.2 | C-3, C-5 |
| 49.5 | C-2, C-6 |
| 46.8 | C-9, C-11 |
| 46.1 | C-13 (N-CH₃) |
| 32.5 | C-8, C-12 |
Note: This is representative data based on established principles of NMR spectroscopy. Actual chemical shifts may vary depending on solvent, concentration, and instrument.
Interpretation of the ¹³C NMR Spectrum:
-
Piperidine Ring Carbons (C-7, C-8, C-9, C-11, C-12): The methine carbon (C-7) directly attached to the piperazine nitrogen is the most deshielded of the piperidine carbons, appearing around 62.5 ppm. The other piperidine carbons (C-8, C-9, C-11, C-12) appear at higher fields.
-
Piperazine Ring Carbons (C-2, C-3, C-5, C-6): The carbons of the piperazine ring adjacent to the methyl-substituted nitrogen (C-3, C-5) are slightly deshielded compared to the carbons adjacent to the piperidine-substituted nitrogen (C-2, C-6).
-
N-Methyl Carbon (C-13): The carbon of the N-methyl group gives a characteristic signal around 46.1 ppm.
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterochloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the NMR tube.
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
Causality Behind Experimental Choices:
-
CDCl₃: Deuterochloroform is a common solvent for non-polar to moderately polar organic molecules. It is relatively inexpensive and has a single residual solvent peak that does not interfere with the signals of the analyte.
-
TMS: Tetramethylsilane is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio for most standard NMR spectrometers without causing significant line broadening.
Protocol 2: NMR Data Acquisition
This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.
Caption: General workflow for NMR data acquisition.
Procedure:
-
Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Sample Insertion: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹H Spectrum Processing:
-
Apply Fourier Transform (FT) to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the number of scans (e.g., 128-1024) as ¹³C has a much lower natural abundance than ¹H.
-
Acquire the FID.
-
-
¹³C Spectrum Processing:
-
Apply Fourier Transform (FT) to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the unambiguous structural verification of this compound. The characteristic chemical shifts and coupling patterns observed in the NMR spectra provide a detailed fingerprint of the molecule, allowing for confident identification and purity assessment. The protocols provided herein offer a robust framework for obtaining high-quality NMR data for this important synthetic intermediate, ensuring the integrity of subsequent research and development activities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Application Notes and Protocols for the Utilization of 1-Methyl-4-(piperidin-4-yl)piperazine in Drug Design
Introduction: The Strategic Value of 1-Methyl-4-(piperidin-4-yl)piperazine as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery.[1] These molecular frameworks are recognized for their ability to serve as versatile platforms for the development of ligands targeting a range of biological entities. The piperazine moiety, in particular, is a quintessential example of such a scaffold, frequently incorporated into approved drugs to optimize physicochemical properties and present pharmacophoric groups in a favorable orientation.[2][3]
This guide focuses on a specific and highly valuable piperazine derivative: This compound . This compound has emerged as a critical building block in the synthesis of targeted therapies, most notably in the development of potent kinase inhibitors. Its structure, combining a piperazine ring with a piperidine moiety, offers a unique combination of rigidity, basicity, and synthetic accessibility, making it an attractive starting point for the generation of compound libraries aimed at a variety of biological targets.
The inclusion of this scaffold in FDA-approved drugs such as the anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor Brigatinib , and the FLT3/AXL inhibitor Gilteritinib , underscores its significance.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols for the effective use of this compound in drug design campaigns.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is paramount for its successful application in synthesis and for ensuring laboratory safety.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [4] |
| Molecular Weight | 183.29 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Solubility | Soluble in water | [5] |
| LogP (calculated) | 0.2 | [4] |
| CAS Number | 53617-36-0 | [4] |
Safety and Handling Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: Causes severe skin burns and eye damage.[6][7][8] Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[7]
Rationale for Use in Drug Design: A Privileged Element for Kinase Inhibitors
The strategic incorporation of the this compound scaffold in drug design, particularly for kinase inhibitors, is underpinned by several key principles of medicinal chemistry.
The Role of the Piperazine Moiety
The piperazine ring is a common feature in kinase inhibitors for several reasons:[1]
-
Linker Functionality: It serves as a versatile, conformationally restricted linker that can orient key pharmacophoric elements, such as aromatic ring systems, into the ATP-binding pocket of a kinase.
-
Solubility Enhancement: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally improves the aqueous solubility of the molecule—a critical factor for oral bioavailability.
-
Hinge-Binding Interactions: The protonated piperazine can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase, a common anchoring point for many inhibitors.[1]
-
Vector for Derivatization: The secondary amine of the piperidine moiety provides a convenient synthetic handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Structural Contribution to Bioactivity
The combination of the piperazine and piperidine rings in this compound provides a rigid, three-dimensional structure that can project substituents into specific regions of a target's binding site. The methyl group on the piperazine nitrogen can influence the basicity and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound to generate a focused library of new chemical entities.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the secondary amine of the piperidine ring with an acyl chloride. This is a fundamental reaction for introducing a wide variety of functional groups.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) and anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-acylated product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of the piperidine nitrogen with an aryl halide, a powerful method for creating C-N bonds and introducing aromatic diversity.[9]
Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide of interest (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Water and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equivalents) to an oven-dried Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination
This protocol describes the reaction of the piperidine nitrogen with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a new C-N bond.
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in anhydrous DCM, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography.
Application in Biological Screening: A Starting Point
While there is limited publicly available data on the intrinsic biological activity of this compound, it is crucial for researchers to assess its potential for off-target effects. A prudent first step after synthesizing a library of derivatives is to perform a broad kinase panel screen to identify any potential liabilities and to guide further optimization efforts.
Protocol 4: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase assay using a luminescence-based ADP detection platform, which is a common method for high-throughput screening.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized derivatives of this compound
-
Kinase of interest
-
Appropriate kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Multi-well assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase and substrate solution.
-
Add the diluted test compounds to the wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a valuable and strategically important building block in modern drug discovery. Its favorable physicochemical properties and synthetic versatility have been leveraged in the development of successful targeted therapies. The protocols outlined in this guide provide a robust starting point for researchers to generate novel derivatives for a wide range of biological targets. While the intrinsic biological activity of this scaffold is not extensively documented, it is imperative for researchers to conduct their own profiling to fully characterize their synthesized compounds. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the discovery of new and effective medicines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]
-
Romanelli, M., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8043. [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Utilizing 1-Methyl-4-(piperidin-4-yl)piperazine as a Linker in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands provide target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and physicochemical properties.[4]
The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[5] In recent years, there has been a significant shift from using flexible polyethylene glycol (PEG) or alkyl chains to more rigid, heterocyclic scaffolds like piperidine and piperazine.[4] These rigid structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve metabolic stability and other pharmacokinetic properties.[4][6] A notable example is the development of the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, significantly enhancing their potency and metabolic stability.[4]
This guide focuses on the application of 1-methyl-4-(piperidin-4-yl)piperazine , a bifunctional linker that combines the structural rigidity of both piperidine and piperazine rings, offering a versatile scaffold for the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, facilitating the interaction between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: The PROTAC-mediated protein degradation cycle.
This compound: A Profile
This linker combines the structural features of both piperidine and piperazine, offering a unique set of properties for PROTAC design.
-
Structural Rigidity: The dual-ring system imparts conformational constraint, reducing the entropic penalty associated with ternary complex formation and potentially leading to higher degradation efficiency.[6]
-
Improved Physicochemical Properties: The piperazine moiety, with its tertiary amine, can be protonated at physiological pH.[6] This can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development due to their high molecular weight. The methyl group on the piperazine nitrogen can modulate the pKa and lipophilicity of the linker.[7]
-
Synthetic Tractability: The piperidine and piperazine nitrogens provide two distinct points for synthetic modification, allowing for the directional and modular assembly of the PROTAC.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H21N3 | [8] |
| Molecular Weight | 183.29 g/mol | [8] |
| IUPAC Name | 1-methyl-4-piperidin-4-ylpiperazine | [8] |
| SMILES | CN1CCN(CC1)C2CCNCC2 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for reductive amination.
Materials:
-
N-Boc-piperidin-4-one
-
N-methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reductive Amination:
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous DCM, add N-methylpiperazine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by LC-MS.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the crude intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
-
Final Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Caption: Synthetic workflow for this compound.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol describes the sequential coupling of the linker to a POI ligand (warhead) and an E3 ligase ligand. This example assumes the POI ligand has a carboxylic acid and the E3 ligase ligand has a suitable functional group for attachment after linker coupling.
Materials:
-
POI ligand with a carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
E3 ligase ligand with a carboxylic acid
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[9]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[9][10]
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product (POI-Linker) by reverse-phase HPLC.
-
-
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the purified POI-Linker intermediate (1.1 eq).
-
Stir at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
-
Final Purification and Characterization:
-
Perform an aqueous work-up and purify the final PROTAC by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
-
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cell line expressing the POI
-
PROTAC compound stock solution in DMSO
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) for a dose-response experiment. For a time-course experiment, treat with a fixed concentration for various times (e.g., 2, 4, 8, 16, 24 hours).[11] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.[11]
-
Plot the normalized data to determine degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC directly binds to its intended target protein in a cellular context. Ligand binding often alters the thermal stability of a protein.[12][13]
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (DMSO)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for protein detection (e.g., Western blot setup)
Procedure:
-
Compound Treatment:
-
Treat intact cells with the PROTAC at a desired concentration or vehicle for 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12] Include a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble, stable protein fraction.
-
Analyze the amount of soluble POI at each temperature by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein against temperature.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the vehicle control indicates target engagement and stabilization.[12]
-
Protocol 5: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant purified POI
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
Western blot setup and anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant POI.
-
Add the PROTAC compound at various concentrations (include a no-PROTAC control).
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot and probe with an antibody against the POI or ubiquitin.
-
-
Analysis:
Conclusion and Future Perspectives
The rational design of linkers is a cornerstone of modern PROTAC development. The this compound scaffold offers a compelling combination of structural rigidity and favorable physicochemical properties, making it an attractive building block for creating potent and drug-like protein degraders. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and evaluation of PROTACs utilizing this versatile linker. As the field of targeted protein degradation continues to evolve, the systematic exploration of novel linker architectures will be paramount in unlocking the full therapeutic potential of this exciting modality.
References
-
Ubiquitination Assay. (n.d.). Profacgen. [Link]
-
1-(Piperidin-4-ylmethyl)piperazine. (n.d.). Global Clinical Trial Data. [Link]
-
Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. (n.d.). PubMed Central. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. [Link]
-
PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. (n.d.). BPS Bioscience. [Link]
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (2024). Pelago Bioscience. [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Springer Nature Experiments. [Link]
-
Scope of PROTAC synthesis via amide coupling. (n.d.). ResearchGate. [Link]
-
1-(Piperidin-4-ylmethyl)piperidine. (n.d.). Medison Ventures. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PubMed Central. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PubMed Central. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PubMed Central. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PubMed Central. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). Semantic Scholar. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
1-(Piperidin-4-ylmethyl)piperazine. (n.d.). ProkaGENOMICS. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]
-
Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11. (2024). PubMed. [Link]
-
Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties. (2021). PubMed. [Link]
-
1-(Piperidin-4-ylmethyl)piperazine. (n.d.). illuminated Cell. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
reaction of 1-Methyl-4-(piperidin-4-yl)piperazine with electrophiles
An Application Guide for the Synthetic Utility of 1-Methyl-4-(piperidin-4-yl)piperazine in Modern Drug Discovery
Abstract
This document serves as a detailed application and protocol guide for researchers, medicinal chemists, and drug development professionals on the synthetic reactions of this compound with various electrophiles. This versatile building block is a cornerstone in the synthesis of numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the molecule's reactivity, regioselectivity, and practical, field-tested protocols for key synthetic transformations such as acylation, alkylation, reductive amination, and arylation.
Introduction: The Strategic Importance of this compound
This compound, a bicyclic diamine, has emerged as a privileged scaffold in medicinal chemistry.[2][4] Its structure incorporates a six-membered piperazine ring linked to a piperidine ring. The two nitrogen atoms at opposite positions of the piperazine ring, combined with the tertiary amine of the N-methylpiperidine moiety, provide a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and physicochemical properties that are highly desirable for drug candidates.[2] These attributes often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]
The true synthetic value of this compound lies in the differential reactivity of its nitrogen atoms. It possesses a secondary amine on the piperazine ring and a tertiary amine on the piperidine ring. This inherent electronic and steric difference makes the secondary piperazine nitrogen the primary site for nucleophilic attack on a wide array of electrophiles, allowing for predictable and selective functionalization. This reagent is a key intermediate in the synthesis of notable kinase inhibitors such as Brigatinib and Gilteritinib, underscoring its significance in modern oncology drug development.[1][3]
This guide will elucidate the principles governing its reactivity and provide robust, step-by-step protocols for its derivatization.
Core Principle: Regioselectivity of Electrophilic Attack
The synthetic utility of this compound is fundamentally governed by the selective reactivity of the secondary amine on the piperazine ring over the tertiary amine on the piperidine ring.
-
Nucleophilicity: The secondary amine possesses a lone pair of electrons readily available for donation, making it a potent nucleophile.
-
Steric Hindrance: The tertiary amine on the piperidine ring is sterically encumbered by the methyl group and the piperidine ring itself, significantly hindering the approach of electrophiles.
-
Basicity: While both nitrogens are basic, the secondary amine is the one that will preferentially engage in bond-forming reactions with electrophiles like acyl chlorides, alkyl halides, and aldehydes/ketones.
This predictable regioselectivity is the cornerstone of its application as a building block, enabling chemists to introduce diverse functionalities at a specific position with high confidence.
Caption: Logical flow of regioselectivity in this compound.
Key Synthetic Transformations and Protocols
The following sections detail protocols for the most common and impactful reactions involving this compound with various classes of electrophiles.
Acylation: Amide Bond Formation
Acylation is a fundamental transformation used to introduce carbonyl-containing moieties. This reaction is frequently employed to connect the piperazine scaffold to carboxylic acid-bearing fragments, a common strategy in fragment-based drug design. The reaction proceeds via nucleophilic attack of the piperazine secondary amine on an activated carbonyl species.
Caption: Workflow for a typical amide coupling reaction.
Protocol: General Amide Coupling using EDCI/HOBt
This protocol is adapted from standard procedures for forming amide bonds with piperazine intermediates, as seen in the synthesis of various pharmaceutical agents.[5]
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Heptane with triethylamine as an additive) to afford the pure N-acylated product.
| Parameter | Condition | Rationale |
| Coupling Agents | EDCI, HOBt, HATU, TBTU | Activates the carboxylic acid to form a highly reactive intermediate susceptible to nucleophilic attack. |
| Base | DIPEA, TEA | Scavenges the HCl produced during the reaction and maintains a basic pH to ensure the amine is deprotonated and nucleophilic. |
| Solvent | DCM, DMF, Acetonitrile | Aprotic solvents that are inert to the reaction conditions and effectively dissolve the reagents. |
| Temperature | 0°C to Room Temperature | Mild conditions are usually sufficient and prevent side reactions or degradation of sensitive substrates. |
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl chains onto the piperazine ring. The reaction typically requires a base to neutralize the hydrohalic acid byproduct.
Protocol: N-Alkylation with an Alkyl Bromide
This procedure is based on established methods for the N-alkylation of piperazines.[6]
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Electrophile Addition: Add the alkyl halide (e.g., R-Br) (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like Ethyl Acetate and wash with water and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the desired N-alkylated piperazine.
| Parameter | Condition | Rationale |
| Alkylating Agent | R-I, R-Br, R-Cl, R-OTs | Iodides and bromides are more reactive than chlorides. Tosylates (OTs) are also excellent leaving groups. |
| Base | K₂CO₃, Cs₂CO₃, TEA | A base is required to neutralize the H-X acid formed, driving the reaction to completion. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents facilitate S_N_2 reactions by solvating the cation without strongly solvating the nucleophile. |
| Temperature | Room Temp to 80°C | Heating is often necessary to increase the reaction rate, especially with less reactive alkyl halides. |
Reductive Amination
Reductive amination is a powerful and highly efficient one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method avoids the direct handling of often unstable imines/enamines.
Protocol: Reductive Amination with an Aldehyde using STAB
This protocol is based on the widely adopted method by Abdel-Magid et al., which utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[7]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium/enamine intermediate. Acetic acid (1-2 drops) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography.
Caption: Simplified mechanism of reductive amination.
| Reducing Agent | Typical Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE | Mild and selective. Does not reduce the starting aldehyde/ketone. Tolerates acidic conditions.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective but highly toxic (releases HCN in acid). Requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Methanol | Can reduce the starting carbonyl. Best used when the imine is pre-formed and isolated. |
General Experimental Workflow
A successful synthetic campaign relies on a systematic workflow from reaction setup to final product characterization.
Caption: Standard laboratory workflow for synthesis and analysis.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
References
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- ChemicalBook. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine synthesis.
- ChemBK. (2024). 1-(1-Methyl-4-piperidinyl)piperazine.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
- Reddit. (n.d.). Reductive amination of piperazine.
- PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
-
Wiley Online Library. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Available at: [Link]
- PubChem. (n.d.). This compound.
- Apicule. (n.d.). This compound (CAS No: 99726-99-5) API Intermediate Manufacturers.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Application Note: A Detailed Protocol for the Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The described methodology employs a two-step sequence involving a one-pot direct reductive amination followed by a standard deprotection. The core of this synthesis is the reductive amination between N-Boc-piperidin-4-one and 1-methylpiperazine using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and data presentation to ensure reproducibility and success.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring both a piperidine and a piperazine moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics.
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a highly efficient route to secondary and tertiary amines.[3][4] The reaction proceeds by converting a carbonyl group (aldehyde or ketone) and an amine into an amine product via an intermediate imine or iminium ion.[3] This method offers superior control compared to direct N-alkylation with alkyl halides, which often suffers from over-alkylation.[4]
The protocol herein utilizes sodium triacetoxyborohydride, often abbreviated as STAB or NaBH(OAc)₃. This reagent is particularly advantageous because it is mild enough not to reduce the starting ketone, yet sufficiently reactive to reduce the protonated iminium ion intermediate formed in situ.[2][4] This selectivity allows the entire reductive amination process to be conducted in a single reaction vessel ("one-pot"), simplifying the experimental setup and improving overall efficiency.[5] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) and is often catalyzed by a small amount of acetic acid to facilitate the formation of the iminium ion.[2][6]
To ensure the desired regioselectivity, we employ N-Boc-piperidin-4-one as the carbonyl starting material. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the reaction and can be readily removed in a subsequent step under acidic conditions to yield the final target molecule.[7][8]
Reaction Mechanism and Workflow
The synthesis is accomplished in two primary stages:
-
Reductive Amination: Formation of the C-N bond between N-Boc-piperidin-4-one and 1-methylpiperazine.
-
Boc Deprotection: Removal of the Boc protecting group to yield the final product.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the secondary amine (1-methylpiperazine) on the carbonyl carbon of N-Boc-piperidin-4-one. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion. The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the protected tertiary amine intermediate.[5][9]
Overall Synthesis Workflow
The following diagram illustrates the complete synthetic workflow from starting materials to the final product.
Caption: Workflow for the two-stage synthesis of the target compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves hazardous materials.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| N-Boc-piperidin-4-one | C₁₀H₁₇NO₃ | 199.25 | 1.0 | 5.00 g | 79099-07-3 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.1 | 2.76 mL | 109-01-3 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 7.98 g | 56553-60-7 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 1.2 | 1.72 mL | 64-19-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~250 mL | 75-09-2 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | ~100 mL | 67-56-1 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | 7647-01-0 |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Sodium Hydroxide (aq.) | NaOH | 40.00 | - | As needed | 1310-73-2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |
Stage 1: Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidin-4-one (5.00 g, 25.08 mmol).
-
Addition of Reagents: Add dichloromethane (100 mL) and stir until the solid is fully dissolved. Add 1-methylpiperazine (2.76 mL, 27.59 mmol) followed by glacial acetic acid (1.72 mL, 30.10 mmol). Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (7.98 g, 37.62 mmol) portion-wise over 15 minutes. Note: The addition may cause slight effervescence and a mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue, tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary (using a gradient of 0-10% methanol in dichloromethane).
Stage 2: Boc Deprotection
-
Reaction Setup: Dissolve the crude or purified intermediate from Stage 1 in methanol (50 mL).[8]
-
Acid Addition: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (5 mL) dropwise. Caution: This is an exothermic reaction.
-
Deprotection Reaction: Remove the ice bath and stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is no longer present.
-
Isolation of Final Product: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralization and Extraction: Dissolve the residue in a minimal amount of water (~20 mL) and cool in an ice bath. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL).[8]
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid or low-melting solid.[8][11] The expected yield is typically in the range of 60-80% over the two steps.
Chemical Scheme and Product Characterization
Caption: Overall reaction for the synthesis of the target compound.
Table 2. Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [10] |
| Molecular Weight | 183.29 g/mol | [10][11] |
| Appearance | Liquid or low-melting solid | [8][11] |
| Boiling Point | Data not readily available | |
| CAS Number | 53617-36-0 | [10] |
References
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Maryanoff, C. A., & Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(1-メチル-4-ピペリジニル)ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine, a critical intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the notable oncology drugs Brigatinib and Gilteritinib.[1] The document is structured to provide not only a step-by-step synthesis protocol but also to elucidate the underlying chemical principles and rationale for the selected methodology. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. The presented synthesis route is optimized for scalability, safety, and efficiency, moving away from hazardous and costly reagents often employed in traditional lab-scale syntheses.
Introduction and Strategic Importance
This compound is a bicyclic heteroalkane of significant interest in medicinal chemistry. Its structure, featuring both a piperidine and a piperazine moiety, serves as a versatile scaffold in the design of various therapeutic agents.[1] The primary industrial relevance of this compound lies in its role as a key building block for complex APIs.[1] Consequently, a robust, scalable, and economically viable synthetic process is paramount for ensuring a stable supply chain for these life-saving medications.
This document outlines a preferred industrial-scale synthesis employing a two-step process: a reductive amination followed by a deprotection step. This approach is favored over traditional methods that may utilize hazardous reagents like sodium borohydride at cryogenic temperatures, which are less amenable to large-scale production environments.[2]
Overview of the Synthetic Strategy
The chosen synthetic pathway is a reductive amination reaction between N-Boc-piperidin-4-one and N-methylpiperazine, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group. This strategy is advantageous for several reasons:
-
Scalability: The reaction conditions are readily scalable to a multi-kilogram production level.
-
Safety: It avoids the use of highly reactive and potentially hazardous reducing agents, opting for a safer alternative.
-
Efficiency: The process is designed for high yield and purity of the final product.
The overall synthetic transformation is depicted in the following diagram:
Figure 1: Overall synthetic route for this compound.
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| N-Boc-piperidin-4-one | 79099-07-3 | 199.25 g/mol | Starting material |
| N-methylpiperazine | 109-01-3 | 100.16 g/mol | Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | Reducing agent |
| Saturated sodium bicarbonate solution | - | - | For neutralization |
| Methanol | 67-56-1 | 32.04 g/mol | Solvent |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | For deprotection |
| 48% Sodium Hydroxide solution | 1310-73-2 | 40.00 g/mol | For basification |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying agent |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process:
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Reductive Amination
-
In a suitable reaction vessel, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) and cool the solution to 0°C.[3]
-
To the cooled solution, add N-methylpiperazine.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Upon completion of the reaction, cool the mixture back to 0°C and carefully neutralize by adding a saturated aqueous sodium bicarbonate solution.[3]
-
Extract the aqueous layer with dichloromethane.[3]
Step 2: Deprotection and Isolation of Final Product
-
Combine the organic layers from the extraction and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Dissolve the residue in methanol (25.0 mL).[3]
-
Add concentrated hydrochloric acid (5.0 mL) to the methanolic solution and stir the mixture at 40°C for 12 hours.[3]
-
After the reaction is complete, concentrate the solution under reduced pressure and dry the residue.[3]
-
Dissolve the dried residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.[3]
-
Extract the final product from the aqueous layer with dichloromethane.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[3] A yield of approximately 60% can be expected.[3]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| Gas Chromatography (GC) | Assay: ≥97.5%[4] |
| Melting Point | 52-57°C[4] |
| Appearance | White to cream to orange powder, lumpy or fused solid[4] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C10H21N3[4] |
Safety and Handling
This compound and the reagents used in its synthesis must be handled with appropriate safety precautions in a well-ventilated area or under a chemical fume hood.[5][6][7]
-
Hazards: The compound is harmful if swallowed, in contact with skin, or inhaled.[8] It can cause severe skin burns and eye damage.[5][6][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][7] In case of insufficient ventilation, wear suitable respiratory equipment.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9] It is hygroscopic and should be protected from moisture.[5][9] Store in a corrosives area.[6][7]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
1-(1-Methyl-4-piperidinyl)piperazine. ChemBK. [Link]
-
This compound. PubChem. [Link]
-
SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. [Link]
- Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Chemistry – A European Journal. [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass.com. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. H27408.03 [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 1-Methyl-4-(piperidin-4-yl)piperazine for SAR Studies
Abstract
The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, notably serving as a cornerstone moiety in several approved kinase inhibitors such as Gilteritinib and Brigatinib. Its unique combination of a tertiary amine within a piperidine ring and a secondary amine on the piperazine ring offers multiple points for synthetic modification. This application note provides a comprehensive guide for researchers engaged in drug discovery, detailing the strategic derivatization of this scaffold for the systematic exploration of Structure-Activity Relationships (SAR). We will delve into the rationale behind synthetic choices, provide detailed, self-validating protocols for key chemical transformations including N-acylation, N-alkylation, and reductive amination, and discuss the anticipated impact of these modifications on pharmacological activity. This guide is intended to empower researchers to generate diverse chemical libraries based on this valuable scaffold to accelerate the development of novel therapeutics.
Introduction: The Strategic Importance of the this compound Scaffold
The piperazine and piperidine rings are among the most prevalent heterocyclic motifs in FDA-approved drugs, valued for their ability to impart favorable physicochemical and pharmacokinetic properties. The this compound core combines these two key heterocycles, presenting a synthetically versatile platform for drug design.
The presence of two distinct nitrogen environments is central to its utility:
-
The Piperidine Nitrogen: A tertiary amine, the N-methyl group on the piperidine ring often contributes to maintaining a desired conformation and can influence metabolic stability. While not the primary site for derivatization, its presence is a key feature of the scaffold's overall topology.
-
The Piperazine Nitrogens: The piperazine ring contains two nitrogen atoms. One is tertiary and links to the piperidine ring, while the other is a secondary amine, providing a reactive handle for introducing a wide array of chemical diversity. This secondary amine is the principal focus of derivatization for SAR studies.
In the context of kinase inhibitors like Gilteritinib (a potent FLT3 and AXL inhibitor) and Brigatinib (an ALK and EGFR inhibitor), this scaffold often serves as a crucial linker, connecting the core kinase-binding moiety to a solvent-exposed region.[1][2] The basicity of the piperazine nitrogen can be critical for forming key interactions, such as salt bridges with acidic residues in the hinge region of a kinase.[1] Modifications to this solvent-exposed portion of the molecule can significantly impact potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding interactions.
This guide will focus on the derivatization of the secondary amine of the piperazine ring, as this is the most common and impactful strategy for SAR exploration of this scaffold.
Strategic Derivatization for SAR Exploration
The primary goal of derivatizing the this compound core is to systematically probe the chemical space around this moiety to optimize the pharmacological profile of a lead compound. The key questions to be addressed through SAR studies include:
-
How does the size, shape, and lipophilicity of the substituent at the piperazine nitrogen affect target binding affinity and selectivity?
-
What is the optimal basicity of the piperazine nitrogen for target engagement and off-target effects?
-
Can the introduction of specific functional groups (e.g., hydrogen bond donors/acceptors) lead to new, beneficial interactions with the target protein?
-
How do these modifications influence key pharmacokinetic parameters such as solubility, membrane permeability, and metabolic stability?
The following sections provide detailed protocols for the most common and effective derivatization strategies to answer these questions.
N-Acylation: Introducing Amide Functionality
N-acylation is a robust method for introducing an amide bond, a common functional group in pharmaceuticals. This transformation neutralizes the basicity of the piperazine nitrogen and introduces a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). This can lead to new interactions with the target protein and significantly alter the physicochemical properties of the molecule.
-
Modulation of Basicity: Converting the basic secondary amine to a neutral amide can be beneficial if the basicity is associated with off-target effects, such as hERG channel inhibition or phospholipidosis.
-
Introduction of New Interactions: The amide group can form new hydrogen bonds with the target protein, potentially increasing potency.
-
Probing Steric and Electronic Effects: A wide variety of acylating agents (acyl chlorides, acid anhydrides, carboxylic acids with coupling agents) are commercially available, allowing for the introduction of diverse aliphatic and aromatic substituents to explore steric and electronic requirements in the solvent-exposed region.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M) in a round-bottom flask, add a non-nucleophilic base such as TEA or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, which should show the expected mass of the acylated product. ¹H NMR spectroscopy should confirm the presence of the new acyl group and the disappearance of the N-H proton of the secondary amine.
N-Alkylation: Exploring Hydrophobicity and Steric Bulk
N-alkylation introduces an alkyl or arylalkyl group to the piperazine nitrogen, maintaining or slightly increasing its basicity while modulating its steric and hydrophobic properties. This is a key strategy for exploring pockets in the solvent-exposed region of the target protein and for fine-tuning the lipophilicity of the compound to optimize its pharmacokinetic profile.
-
Probing Hydrophobic Pockets: Introducing alkyl or benzyl groups of varying sizes can probe for the presence of hydrophobic pockets on the protein surface, potentially leading to increased potency through favorable van der Waals interactions.
-
Fine-tuning Lipophilicity: Systematically varying the nature of the alkyl group allows for precise control over the overall lipophilicity of the molecule, which is a critical parameter for optimizing absorption and distribution.
-
Maintaining Basicity: Unlike acylation, alkylation preserves the basic character of the piperazine nitrogen, which may be essential for maintaining a key salt-bridge interaction with the target.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous acetonitrile or DMF
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (1.2 eq).
-
Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.
-
Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
Self-Validation: Confirmation of successful alkylation can be achieved through LC-MS, which will show the expected mass of the product. ¹H NMR will show the appearance of signals corresponding to the newly introduced alkyl group.
Reductive Amination: A Versatile Route to N-Alkylated Derivatives
Reductive amination is a powerful and versatile alternative to direct alkylation, particularly for introducing more complex or sterically hindered substituents. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.
-
Broad Substrate Scope: A vast array of aldehydes and ketones are commercially available, providing access to a wide range of N-alkylated derivatives that may not be accessible through direct alkylation with the corresponding alkyl halides.
-
Milder Reaction Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation, which can be beneficial for substrates with sensitive functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation.
-
Access to Chiral Derivatives: The use of chiral aldehydes or ketones can allow for the synthesis of chiral derivatives, which can be important for exploring stereoselective interactions with the target protein.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE at room temperature, add the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-alkylated derivative.
Self-Validation: The product can be characterized by LC-MS to confirm the correct mass and by ¹H and ¹³C NMR to confirm the structure of the newly introduced substituent.
Data Presentation and SAR Summarization
To effectively guide the optimization process, the data generated from the biological evaluation of the synthesized derivatives should be systematically organized. The following table provides a template for summarizing the SAR data, with hypothetical examples of modifications and their potential impact on kinase inhibition.
| Compound ID | R Group | Modification Strategy | Kinase IC₅₀ (nM) | Comments |
| Lead | -H | - | 10 | Starting point for derivatization. |
| A-1 | -COCH₃ | N-Acylation | >1000 | Loss of basicity likely disrupts key salt bridge interaction. |
| A-2 | -COPh | N-Acylation | >1000 | Similar to A-1, bulky phenyl group does not rescue activity. |
| B-1 | -CH₂CH₃ | N-Alkylation | 8 | Small alkyl group is well-tolerated, slight improvement in potency. |
| B-2 | -CH₂Ph | N-Alkylation | 5 | Benzyl group may be accessing a hydrophobic pocket, improving potency. |
| B-3 | -CH₂(4-F-Ph) | N-Alkylation | 3 | Fluoro-substitution on the benzyl ring further enhances potency, possibly through favorable electronic interactions. |
| C-1 | -CH(CH₃)₂ | Reductive Amination | 15 | Steric bulk of isopropyl group may be detrimental to binding. |
Visualization of Derivatization Strategies
The following diagrams illustrate the key synthetic transformations described in this application note.
Caption: General workflow for the derivatization of this compound.
Caption: Key chemical transformations for SAR studies.
Conclusion
The this compound scaffold is a proven and valuable starting point for the design of potent and selective drug candidates, particularly in the area of kinase inhibition. The synthetic strategies of N-acylation, N-alkylation, and reductive amination provide a robust and versatile toolkit for the systematic exploration of the structure-activity relationships of this important core. By carefully planning and executing the derivatization of this scaffold, and by systematically analyzing the resulting biological data, researchers can efficiently navigate the chemical space to identify compounds with optimized pharmacological profiles. The protocols and strategies outlined in this application note are intended to serve as a practical guide for scientists and drug development professionals in their quest for novel and effective therapeutics.
References
- Benchchem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
- Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
-
Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Retrieved from [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Khan, I., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 7, 149. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6427. [Link]
-
Gmiro, V. E., & Serdyuk, D. G. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 16(9), 1230. [Link]
- Enamine. (2018). Piperazine Bioisosteres for Drug Design. Enamine.
- Blumberg Institute. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
-
Liu, Y., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
-
El-Damasy, A. K., et al. (2022). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Medicinal Chemistry, 13(8), 968-982. [Link]
-
Jadhav, M., et al. (2022). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 27(21), 7268. [Link]
-
Wang, Y., et al. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 7, 40143. [Link]
-
PubChem. (n.d.). Gilteritinib. Retrieved from [Link]
-
Meltzer, P. C., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
-
Kumar, D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202401625. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Methyl-4-(piperidin-4-yl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The developed method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and to separate it from potential process-related impurities and degradation products. The protocol outlines a comprehensive approach, from understanding the analyte's properties to method development, validation, and forced degradation studies, ensuring the method's specificity, accuracy, and precision.
Introduction
This compound is a heterocyclic compound utilized as a crucial building block in the synthesis of several pharmaceutical agents[2][3]. Its chemical structure consists of a piperazine ring and a piperidine ring connected via a nitrogen atom, with a methyl group on the other nitrogen of the piperazine ring. The molecular formula is C₁₀H₂₁N₃ and the molecular weight is 183.29 g/mol [4]. Given its role as a pharmaceutical intermediate, ensuring its purity is of paramount importance to the quality and safety of the final drug product.
This application note provides a comprehensive guide to a stability-indicating HPLC method for the purity assessment of this compound. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation[5][6]. It is a critical component of the stability testing of drug substances and drug products.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's physicochemical properties and its synthetic route is fundamental to developing a robust HPLC method.
Physicochemical Properties of this compound
-
Structure:
Figure 1. Chemical structure of this compound. -
CAS Number: 99726-99-5, 53617-36-0[4]
-
Appearance: Off-white to gray solid[3]
-
Solubility: Soluble in water and methanol.
-
pKa: As a compound with multiple amine functionalities, it is basic. The predicted pKa is around 9.28[7]. This basic nature is a key consideration for HPLC method development, particularly for column selection and mobile phase pH.
-
UV Absorbance: The molecule lacks a significant chromophore, making UV detection challenging at higher wavelengths. Detection at low UV wavelengths (e.g., < 220 nm) is possible but may suffer from interference from solvents and other impurities.
Potential Process-Related Impurities
The synthesis of this compound typically involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by the deprotection of the Boc group[2][8]. Based on this synthetic route, potential impurities include:
-
Starting Materials: N-methylpiperazine and N-Boc-piperidin-4-one.
-
Intermediates: The Boc-protected intermediate.
-
By-products: Products of side reactions occurring during the synthesis.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
A list of potential impurities is provided in Table 1.
| Table 1: Potential Process-Related Impurities | | :--- | :--- | | Impurity Name | Origin | | N-methylpiperazine | Unreacted starting material | | N-Boc-piperidin-4-one | Unreacted starting material | | 1-Boc-4-(1-methylpiperazin-4-yl)piperidine | Intermediate | | Piperazine | Impurity in N-methylpiperazine |
HPLC Method for Purity Analysis
Given the basic nature of this compound and the lack of a strong UV chromophore, a specialized HPLC method is required. A mixed-mode chromatography approach or derivatization could be employed. However, to maintain a simpler workflow, this method will focus on a reversed-phase approach with a suitable column and mobile phase to handle the basic analyte, coupled with a universal detector.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | Mixed-mode (Reversed-Phase/Cation-Exchange) Column (e.g., Primesep 100) or a base-deactivated C18 column with a polar endcapping. | A mixed-mode column provides better retention and peak shape for basic compounds that are poorly retained on traditional C18 columns[7]. A base-deactivated C18 column minimizes peak tailing. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and retention of the basic analyte. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. | A gradient elution is necessary to separate the main component from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | These universal detectors are suitable for non-volatile analytes that lack a UV chromophore, providing a response proportional to the mass of the analyte. |
| Alternative Detector | UV at 210 nm | If a CAD or ELSD is not available, low wavelength UV can be used, but with the caveat of potential interferences and lower sensitivity for some impurities. |
Sample and Mobile Phase Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of 1.0 mg/mL in the same diluent as the standard.
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 2 and filter through a 0.45 µm filter before use.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters are outlined below.
Specificity (Forced Degradation Study)
A forced degradation study is essential to demonstrate the stability-indicating nature of the method[5]. Stress conditions should be applied to a solution of this compound to induce degradation. The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main peak and from each other.
Forced Degradation Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 N HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 1 mg/mL solution in 0.1 N NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample heated at 105 °C for 48 hours. |
| Photolytic Degradation | Solution exposed to UV light (254 nm) and visible light for an extended period. |
The peak purity of the this compound peak in the stressed samples should be evaluated using a photodiode array (PDA) detector if available.
Linearity
The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
Accuracy
Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, and on different instruments.
The relative standard deviation (RSD) of the peak areas should be calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should be assessed.
Experimental Workflow and Data Presentation
The overall workflow for the purity analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Expected Results and Discussion
A typical chromatogram of a high-purity this compound sample should show a single major peak. In the presence of impurities, additional peaks should be well-resolved from the main peak. The retention time of this compound will depend on the specific column and conditions used but is expected to be in the mid-range of the gradient.
The forced degradation studies may reveal several degradation products. For instance, oxidation may lead to N-oxide formation on the tertiary amine groups. Hydrolysis under acidic or basic conditions might lead to ring-opening of the piperazine or piperidine rings, although these are generally stable. The ability of the HPLC method to separate these potential degradants is a key indicator of its stability-indicating power.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity analysis of this compound. The use of a mixed-mode or base-deactivated column in conjunction with a universal detector like CAD or ELSD overcomes the challenges associated with the analysis of this basic and non-chromophoric compound. The comprehensive method validation protocol, including a forced degradation study, ensures that the method is stability-indicating and suitable for use in a regulated environment. This application note serves as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals containing this important intermediate.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Chemical Synthesis with High-Purity Piperazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Quantitative Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine in Human Plasma using LC-MS/MS: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-Methyl-4-(piperidin-4-yl)piperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key structural motif in medicinal chemistry, and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol from sample preparation to data acquisition and analysis. The methodology is built upon principles of scientific integrity, ensuring robustness, selectivity, and sensitivity, in line with regulatory expectations.
Introduction: The Significance of Quantifying this compound
This compound is a heterocyclic amine that serves as a versatile building block in the synthesis of numerous pharmacologically active compounds. Its presence in drug candidates necessitates the development of a reliable bioanalytical method to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its inherent selectivity, sensitivity, and speed.[1] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma, a common and critical matrix in clinical and pre-clinical research.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | [2] | |
| Molecular Formula | C₁₀H₂₁N₃ | [2][3] |
| Molecular Weight | 183.29 g/mol | [2][3] |
| Monoisotopic Mass | 183.173547683 Da | [2][3] |
| Predicted pKa | 9.28 ± 0.10 | |
| Predicted XLogP3 | 0.2 | [2][3] |
| Appearance | Clear colorless to slightly yellow liquid | |
| Solubility | Soluble in water | [4] |
The basic nature of the molecule, indicated by its high predicted pKa, suggests that it will be readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI).
Experimental Workflow: A Conceptual Overview
The entire analytical process can be visualized as a sequential workflow, designed to ensure accuracy and reproducibility at each stage.
Caption: High-level workflow for the analysis of this compound.
Detailed Methodologies and Protocols
Internal Standard Selection: The Key to Precision
The choice of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis.[5][6] An ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as 1-Methyl-d3-4-(piperidin-4-yl)piperazine. A SIL IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction.[7] However, the commercial availability of such a standard can be limited.
As a practical and effective alternative, a structurally similar compound with a different mass can be employed. For this protocol, we propose the use of 1-Benzyl-4-methylpiperazine as the internal standard. It shares the N-methylpiperazine moiety and is expected to have similar extraction recovery and ionization response.
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8]
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
This compound reference standard
-
1-Benzyl-4-methylpiperazine (Internal Standard)
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Step-by-Step Protocol:
-
Thaw Plasma: Thaw frozen human plasma samples in a water bath at room temperature. Vortex gently to ensure homogeneity.
-
Prepare Working Solutions: Prepare stock solutions of the analyte and IS in methanol. From these, prepare spiking solutions at various concentrations for calibration standards and quality control (QC) samples.
-
Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. For calibration standards and QCs, add 10 µL of the respective spiking solution. For blank samples, add 10 µL of methanol.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol) to all tubes except for the double blank (blank plasma without IS).
-
Vortex: Briefly vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from matrix components.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier promotes protonation of the analyte, enhancing ESI efficiency.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for this quantitative application due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[9]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
MRM Transitions: The fragmentation of piperidine and piperazine rings often involves cleavage of the C-N bonds.[10][11][12] The proposed MRM transitions should be confirmed by infusing a standard solution of the analyte and IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 184.2 | To be determined | 150 | To be optimized |
| 1-Benzyl-4-methylpiperazine (IS) | 191.2 | To be determined | 150 | To be optimized |
Rationale for MRM Transition Selection: The precursor ion will be the protonated molecule [M+H]⁺. For this compound, this is m/z 184.2. Product ions are generated by collision-induced dissociation (CID). Common fragmentation pathways for piperazine rings include the loss of the N-methyl group or cleavage of the ring structure. For the piperidine ring, α-cleavage adjacent to the nitrogen is a common pathway.[11] The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[10][13] Validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[10][13]
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (as %CV) should not exceed 15% (20% at the LLOQ).
-
Calibration Curve: A calibration curve should be generated using a series of standards over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. This is assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method, incorporating a straightforward protein precipitation for sample preparation and a sensitive triple quadrupole mass spectrometer for detection, is designed to be robust and reliable. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data suitable for supporting drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Pharmaceutical Technology. (2013). Triple Quadrupole Mass Spectrometry Advances Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
BioPharma Services Inc. (2022). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
-
PubMed. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. [Link]
-
Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
Sources
- 1. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. nebiolab.com [nebiolab.com]
- 6. youtube.com [youtube.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 1-Methyl-4-(piperidin-4-yl)piperazine to Drug Scaffolds
Introduction: The Strategic Importance of the 1-Methyl-4-(piperidin-4-yl)piperazine Moiety in Medicinal Chemistry
This compound is a cornerstone building block in modern drug discovery, prized for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates. Its structure, featuring a piperidine ring linked to a methylated piperazine, offers a combination of basicity, polarity, and three-dimensional complexity that can enhance solubility, cell permeability, and metabolic stability. This moiety is a key component in several approved drugs, including the anaplastic lymphoma kinase (ALK) inhibitors Brigatinib and Gilteritinib, highlighting its significance in oncology and other therapeutic areas.[1][2]
This technical guide provides detailed protocols and expert insights for the efficient coupling of this compound to a variety of molecular scaffolds. We will delve into the mechanistic rationale behind common coupling strategies, offering researchers the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic challenges.
Understanding the Reactivity of this compound
The key to successfully coupling this diamine lies in understanding the differential reactivity of its nitrogen atoms. The piperazine nitrogen is a tertiary amine due to the presence of a methyl group, rendering it significantly less nucleophilic and more sterically hindered. In contrast, the piperidine nitrogen is a secondary amine, making it the primary site of nucleophilic attack in most coupling reactions. This inherent regioselectivity is a significant advantage, often obviating the need for protecting group strategies on the piperazine nitrogen.
Core Coupling Methodologies and Detailed Protocols
We will now explore the three most prevalent and robust methods for incorporating the this compound unit into target molecules: Nucleophilic Aromatic Substitution (SNA r), Amide Bond Formation, and Reductive Amination.
Nucleophilic Aromatic Substitution (SNA r): Forging Aryl-Amine Bonds
SNA r is a powerful method for attaching amines to electron-deficient aromatic or heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic piperidine nitrogen of this compound attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group (typically a halide). The presence of electron-withdrawing groups on the aromatic scaffold is crucial for activating the ring towards nucleophilic attack.
A prime example of this strategy is found in the synthesis of a key intermediate for the drug Brigatinib.[3][4]
Caption: Generalized workflow for SNAr coupling.
Protocol 1: SNAr Coupling to an Activated Fluoro-Aromatic Scaffold (Brigatinib Intermediate Synthesis)
This protocol is adapted from the patented synthesis of a Brigatinib intermediate and demonstrates a typical industrial application of SNAr with this compound.[2][3][4]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 183.29 | 1.0 |
| 5-Fluoro-2-nitroanisole | 171.12 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| Acetonitrile (MeCN) | - | - |
| Dichloromethane (DCM) | - | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), 5-fluoro-2-nitroanisole (1.0 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of acetonitrile (e.g., ~3.5 mL per gram of the limiting reagent).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Expert Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the HF formed during the reaction and driving the equilibrium towards the product.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SNAr reactions, as it can dissolve the reactants and facilitate the formation of the charged intermediate.
-
Regioselectivity: The reaction occurs exclusively at the secondary amine of the piperidine ring, as the tertiary amine of the piperazine is non-nucleophilic under these conditions.
Amide Bond Formation: Creating Robust Linkages
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. This method is ideal for coupling this compound to scaffolds containing a carboxylic acid moiety. The reaction typically requires a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.
Caption: Workflow for amide bond formation.
Protocol 2: EDCI/HOBt Mediated Amide Coupling
This protocol provides a general and reliable method for amide bond formation, adapted from procedures used in the synthesis of Factor Xa antagonists.[5]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Carboxylic Acid Scaffold (e.g., Boc-D-valine) | 217.26 | 1.0 |
| This compound | 183.29 | 1.0 |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.1 |
| HOBt (Hydroxybenzotriazole) | 135.12 | 1.1 |
| Dichloromethane (DCM) | - | - |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | - | 2.0-3.0 |
Procedure:
-
Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 eq) to the stirring solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Add a suitable base such as triethylamine or DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDCI (1.1 eq) portion-wise to the cold, stirring solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Coupling Reagents: The combination of EDCI and HOBt is a classic and cost-effective choice for minimizing side reactions and reducing the risk of racemization if the scaffold has a stereocenter adjacent to the carboxylic acid.
-
Order of Addition: Adding the coupling agent (EDCI) last to the cooled mixture of the acid, amine, and HOBt is crucial to pre-form the active ester and minimize side reactions.
-
Work-up: The aqueous washes are essential to remove the urea byproduct from EDCI and any unreacted starting materials or salts.
Reductive Amination: Connecting to Carbonyl Compounds
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Caption: Overview of the reductive amination process.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of a carbonyl-containing scaffold with this compound, a common transformation in library synthesis.[2][6]
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| Aldehyde or Ketone Scaffold | - | 1.0 |
| This compound | 183.29 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| Dichloroethane (DCE) or Dichloromethane (DCM) | - | - |
| Acetic Acid (optional) | - | catalytic |
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone scaffold (1.0 eq) and this compound (1.1 eq).
-
Dissolve the components in an anhydrous solvent such as dichloroethane or dichloromethane.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides and does not reduce the starting carbonyl compound at an appreciable rate.
-
pH Control: The reaction is often more efficient under slightly acidic conditions, which catalyze the formation of the iminium ion. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Solvent: Dichloroethane is often preferred over dichloromethane for its higher boiling point, which can be advantageous for less reactive substrates.
Conclusion
The strategic incorporation of this compound into drug candidates can be achieved through a variety of robust and well-established synthetic methods. By understanding the principles of regioselectivity and applying the detailed protocols for Nucleophilic Aromatic Substitution, Amide Bond Formation, and Reductive Amination provided herein, researchers can confidently and efficiently synthesize novel compounds for their drug discovery programs. The key to success lies in careful selection of reagents, optimization of reaction conditions, and diligent monitoring of reaction progress.
References
-
Preparation method of ALK inhibitor Brigatinib. Eureka | Patsnap. Available at: [Link]
- CN111138492A - Preparation method of ALK inhibitor brigatinib. Google Patents.
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers. Apicule. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Gilteritinib synthesis route 1. ResearchGate. Available at: [Link]
-
Gilteritinib synthesis route 3. ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
- WO2022009235A1 - Process for the preparation of gilteritinib fumarate. Google Patents.
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
-
(PDF) A study of the synthetic route and resistance of gilteritinib. ResearchGate. Available at: [Link]
-
A study of the synthetic route and resistance of gilteritinib. Advances in Engineering Innovation. Available at: [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.
-
This compound. PubChem. Available at: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 5. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common reductive amination route involving N-methylpiperazine and N-Boc-4-piperidinone, followed by deprotection.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily within the reductive amination step. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Imine/Enamine Formation: The crucial first step is the formation of an iminium or enamine intermediate between N-methylpiperazine and N-Boc-4-piperidinone. This equilibrium can be unfavorable.
-
Causality: The presence of water can hinder the dehydration process required for imine formation. The pH of the reaction is also critical; it must be acidic enough to catalyze the reaction but not so acidic that it fully protonates the amine nucleophile.
-
Solution:
-
Drying Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards the imine/enamine.
-
pH Control: The addition of a mild acid, such as acetic acid, is often used to catalyze imine formation.[1] Ensure the stoichiometry is correct, as excess acid can protonate the N-methylpiperazine, rendering it non-nucleophilic.
-
-
-
Premature Reduction of the Ketone: The reducing agent may reduce the N-Boc-4-piperidinone starting material to the corresponding alcohol before it can react with the amine.
-
Causality: This is common with aggressive reducing agents like sodium borohydride (NaBH₄).[2] These agents can react quickly with the ketone carbonyl.
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the standard choice for this reason.[1] It is less reactive towards ketones but highly effective for reducing iminium ions.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Causality: The reaction may be too slow at low temperatures, or side reactions could occur if the temperature is too high or the reaction time is excessive.
-
Solution: Most reductive aminations of this type are performed at room temperature for several hours (3 to 16 hours).[1][3] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Question: I am observing a significant amount of a dialkylated piperazine byproduct. How can this be avoided?
Answer:
This issue is more common when starting with unsubstituted piperazine and attempting a stepwise alkylation. However, in the context of reacting N-methylpiperazine, the term "dialkylation" could refer to unintended reactions.
-
Quaternization: The nitrogen atoms in both the piperazine and piperidine rings are nucleophilic and can react with alkylating agents (if used in alternative syntheses) or other electrophiles in the reaction mixture to form quaternary ammonium salts.
-
Causality: This is a common side reaction in N-alkylation of amines.[4] The product amine can be more nucleophilic than the starting amine, leading to a second alkylation.
-
Solution:
-
Use Reductive Amination: The reductive amination approach is generally preferred over direct alkylation with alkyl halides precisely to avoid over-alkylation issues.[4]
-
Control Stoichiometry: If using an alkylation route, using a large excess of the piperazine starting material can favor mono-alkylation. However, this makes purification more challenging.
-
Protecting Groups: A reliable method is to use a protecting group strategy. For instance, one nitrogen of piperazine can be protected (e.g., with a Boc group), the other nitrogen alkylated, and then the protecting group is removed.[4]
-
-
Question: My final product is difficult to extract and purify. What are the best practices for isolation?
Answer:
This compound is a basic, polar molecule that is soluble in water.[3] This can make extraction from aqueous media challenging. A standard acid-base extraction is the most effective method for purification.
-
Causality: As a tertiary amine, the product is protonated and becomes a water-soluble salt in acidic conditions. In basic conditions, it is deprotonated to its free base form, which is more soluble in organic solvents.
-
Solution: Step-by-Step Acid-Base Extraction Protocol
-
Acidification: After the reaction is complete and the solvent has been removed, dissolve the residue in a dilute acid solution (e.g., 1.0 N hydrochloric acid). This will convert the desired product into its hydrochloride salt, which will remain in the aqueous layer.[3]
-
Organic Wash: Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane. This will remove non-basic organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 48% aqueous sodium hydroxide) until the solution is strongly alkaline (pH > 12).[3] This deprotonates the product, converting it back to the free base.
-
Extraction of Product: Extract the now basic aqueous layer multiple times with an organic solvent such as dichloromethane.[3]
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and reliable method is a two-step process:
-
Reductive Amination: N-methylpiperazine is reacted with an N-protected 4-piperidinone, most commonly N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidinone). This reaction is typically performed in a solvent like dichloromethane or methanol, using sodium triacetoxyborohydride as the reducing agent.[2][3]
-
Deprotection: The resulting Boc-protected intermediate is then deprotected, usually by treatment with a strong acid like hydrochloric acid in methanol, to yield the final product.[3]
Overall Synthesis Workflow
Caption: General synthetic workflow for this compound.
Q2: Why is a protecting group like Boc necessary on the piperidinone nitrogen?
The use of a protecting group on the piperidine nitrogen is crucial for controlling selectivity.
-
Chemical Rationale: The secondary amine of an unprotected 4-piperidinone is a nucleophile and could compete with the intended N-methylpiperazine nucleophile. More importantly, it can participate in side reactions:
-
Self-Condensation: Unprotected 4-piperidinone can undergo self-condensation reactions.
-
Intermolecular Reductive Amination: It could react with another molecule of 4-piperidinone.
-
Lack of Selectivity: The Boc group ensures that the reductive amination occurs exclusively between the piperidinone carbonyl and the N-methylpiperazine. The Boc group is stable under the reductive amination conditions and can be cleanly removed in a subsequent step.
-
Q3: What are the key differences between common reducing agents for this synthesis?
The choice of reducing agent is critical to minimize side reactions, particularly the premature reduction of the ketone starting material.[2]
| Reducing Agent | Formula | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High Selectivity: Mild and selectively reduces iminium ions over ketones.[1] Standard choice for this reaction. | More expensive than NaBH₄; moisture-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity at controlled pH (works well at pH ~6). | Highly toxic (releases HCN gas in strong acid); less commonly used now due to safety concerns. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Low Selectivity: Can readily reduce the ketone starting material to an alcohol, leading to byproducts and lower yield.[2] Requires careful control of reaction conditions. |
Q4: Can C-H alkylation be a side reaction on the piperazine ring?
While less common under standard reductive amination conditions, direct C-H functionalization of piperazine rings is a known transformation in organic synthesis, often requiring specific catalytic systems like photoredox catalysis.[5]
-
Relevance to this Synthesis: Under the conditions for reductive amination or standard alkylation, C-H alkylation is not a typical or expected side reaction. The nitrogen atoms are far more nucleophilic and will react preferentially. You are highly unlikely to encounter C-H alkylation byproducts in this specific synthesis.
References
- Google Patents.Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
ACS Publications. Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.[Link]
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting purification of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine (CAS: 53617-36-0). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. As a diamine, this compound presents unique purification hurdles that require a nuanced understanding of its physicochemical properties. This document provides field-proven insights and detailed protocols to help you achieve your desired purity and yield.
Compound Profile and Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. This compound is a highly basic compound, a characteristic that dictates its behavior in different solvent systems and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃ | [PubChem][1] |
| Molecular Weight | 183.29 g/mol | [PubChem][1] |
| Appearance | White to off-white solid or colorless to yellow liquid | [2][3] |
| Melting Point | 53-56 °C (solid form) | |
| Boiling Point | ~261 °C at 760 mmHg; 99°C at 0.08 mmHg | [4] |
| pKa (Predicted) | 9.28 ± 0.10 | [3] |
| Solubility | Soluble in water, methanol, dichloromethane; slightly soluble in chloroform | [2][4] |
Note: The compound can exist as a low-melting solid or a liquid, depending on purity and ambient temperature.[5][6]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification of this compound in a practical, question-and-answer format.
Category 1: Issues with Product Purity & Form
Q1: My final product is a sticky oil or waxy solid, not the expected white powder. What happened?
A1: This is a very common issue and typically points to one of three culprits:
-
Residual Solvents: The high basicity of the compound can lead to strong interactions with protic solvents (like methanol or ethanol) or even aprotic polar solvents used in the work-up (like ethyl acetate). Co-evaporation with a non-polar solvent like toluene or heptane under high vacuum can help azeotropically remove stubborn solvent traces.
-
Impurities Depressing the Melting Point: The presence of unreacted starting materials or side-products can act as an impurity, preventing the compound from crystallizing properly. A purity of ≥98% is often required to obtain a crisp solid.[5]
-
Hygroscopicity: The compound is hygroscopic and can absorb atmospheric moisture, leading to a wet or oily appearance. Ensure the final product is dried thoroughly under high vacuum and stored in an inert atmosphere.
Q2: My NMR/GC analysis shows contamination with N-methylpiperazine. How can I remove it?
A2: N-methylpiperazine is a common excess reagent in the synthesis of this compound.[7] Due to its high volatility (BP: 138 °C) and water solubility, it can often be removed with a carefully executed aqueous work-up.
-
Expert Tip: A highly effective method is a "pH-swing" extraction. Dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a slightly acidic aqueous solution (e.g., 5% citric acid or dilute HCl) to protonate and extract both your product and the N-methylpiperazine impurity into the aqueous phase, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH or K₂CO₃ to pH >12 and re-extract your product back into an organic solvent. The more volatile N-methylpiperazine will have a higher partial pressure and can be more effectively removed during the final solvent evaporation step under high vacuum.
Q3: I am struggling with significant peak tailing during HPLC or Flash Chromatography. What is the cause and solution?
A3: This is a classic problem when purifying basic compounds on standard silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic nitrogen atoms of your molecule. This leads to poor peak shape, streaking, and sometimes irreversible adsorption.[8]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to "mask" the acidic silanol sites. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your solvent system (e.g., DCM/Methanol/NH₄OH 95:5:0.5).[8]
-
Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying highly basic amines.
-
Reversed-Phase Chromatography: If applicable, reversed-phase HPLC or flash chromatography (C18) can be used. For basic compounds, it is crucial to control the mobile phase pH. Using a low pH (e.g., with 0.1% formic acid or TFA) will protonate the amine, generally leading to better peak shapes.
Category 2: Issues with Yield & Recovery
Q4: My yield is very low after column chromatography. Where did my product go?
A4: Low recovery from silica gel chromatography is often due to irreversible binding, as discussed in Q3. If you did not deactivate the silica, a significant portion of your product may still be on the column. You can try to "strip" the column with a highly polar, basic solvent mixture (e.g., 10-20% Methanol in DCM with 2-5% NH₄OH) to recover the bound material, although its purity may be compromised. To prevent this, always use a deactivated stationary phase or modified eluent for this class of compounds.[9]
Q5: I seem to lose a lot of product during the aqueous work-up. How can I improve recovery?
A5: While the free base has limited water solubility, its protonated salt form is highly water-soluble.[2] If the pH of your aqueous layer is not sufficiently high during the final extraction step, your product will remain in the aqueous phase.
-
Protocol Validation: Always check the pH of the aqueous layer with pH paper or a meter after basifying. Ensure it is strongly basic (pH > 12) before extracting with your organic solvent.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) during the extraction can decrease the solubility of your organic product in the aqueous layer, driving more of it into the organic phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL) to ensure complete removal of the product from the aqueous phase.
Purification Protocols & Workflows
Workflow for Purification Method Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial purity of your crude material.
Caption: Decision workflow for purification strategy.
Protocol 1: Deactivated Silica Gel Flash Chromatography
This is the most robust method for removing closely related impurities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an appropriate eluent. A good starting point is 5-10% Methanol in Dichloromethane. Add 1% ammonium hydroxide or triethylamine to the TLC developing chamber to visualize the effect on spot tailing. Aim for an Rf of 0.2-0.3 for the product.
-
Column Deactivation & Packing:
-
Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., pure DCM).
-
Pack the column with the slurry.
-
Prepare 2-3 column volumes of your eluent containing 2% triethylamine.
-
Flush the packed column with this deactivating solvent mixture. This neutralizes the acidic sites.[8]
-
Finally, equilibrate the column with at least 3-5 column volumes of your initial mobile phase (without the excess base, unless required for elution).
-
-
Sample Loading:
-
For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Run the column using your pre-determined solvent system, either isocratically or with a gradient of increasing polarity. Collect fractions and analyze by TLC to identify the pure product.
Protocol 2: High-Vacuum Distillation
This method is ideal for removing non-volatile impurities when the product purity is already reasonably high (>90%).
-
System Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware is meticulously dry.
-
Vacuum: A high-quality vacuum pump capable of reaching <1 mmHg is essential. The boiling point of this compound is 99°C at 0.08 mmHg.[4]
-
Procedure:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask in an oil bath.
-
A forerun containing volatile impurities may distill first.
-
Increase the temperature gradually until the product begins to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Leave non-volatile, baseline impurities behind in the distillation flask.
-
Diagram: Acid-Base Extraction Principle
This diagram illustrates how pH manipulation separates the basic product from neutral impurities.
Caption: Separating basic product from neutral impurities.
References
-
ChemBK. (2024). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
CleanChem Lab. (n.d.). N-Nitroso 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability of 1-Methyl-4-(piperidin-4-yl)piperazine in Solution
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
I. Understanding the Stability of this compound
This compound is a versatile building block in medicinal chemistry, featuring two tertiary amine functionalities within its piperidine and N-methylpiperazine rings. These nitrogen atoms are key to its chemical reactivity but are also susceptible to degradation, influencing the reliability and reproducibility of experimental results. The primary degradation pathways for similar tertiary amines in solution include oxidation and, to a lesser extent, pH-mediated reactions.[1][2]
Key Factors Influencing Stability:
-
pH: The basic nature of the piperazine and piperidine nitrogens means that the compound's protonation state, and therefore its stability, can be pH-dependent.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for tertiary amines.[1][4] This can be accelerated by the presence of metal ions which can catalyze oxidation reactions.[1]
-
Light: Exposure to light, particularly UV, can provide the energy to initiate photo-oxidative degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.[2][5]
II. Troubleshooting Guide: Common Stability Issues in Solution
This section is structured in a question-and-answer format to directly address common problems you may encounter during your experiments.
Q1: I'm observing a loss of my compound in solution over a short period, even when stored at 4°C. What could be the cause?
A1: Rapid degradation at refrigerated temperatures often points towards oxidative instability or reaction with an incompatible component in your solution.
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before preparing your stock solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is a critical step, especially for long-term storage.
-
Use High-Purity Solvents: Impurities in solvents, particularly metal ions, can catalyze oxidative degradation.[1] Use HPLC-grade or equivalent high-purity solvents.
-
Consider Antioxidants: For aqueous solutions, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be tested. However, you must validate that the antioxidant does not interfere with your downstream applications.[2]
-
Evaluate Container Material: While less common, certain plastic containers can leach impurities. If you suspect this, switch to amber glass vials for storage.
Q2: My solution of this compound has developed a yellow or brownish tint. What does this indicate?
A2: A change in color is a strong indicator of degradation, often due to the formation of oxidized or polymeric byproducts.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[3] Piperazine-containing compounds can be light-sensitive.[6]
-
Perform a Quick Purity Check: Analyze your discolored solution by HPLC or LC-MS alongside a freshly prepared sample. The appearance of new peaks will confirm degradation.
-
Investigate pH Effects: If your solution is unbuffered, the pH may be drifting to a range where the compound is less stable. Measure the pH of your solution. For aqueous solutions, consider using a buffer system to maintain a stable pH.
Q3: I'm seeing multiple peaks in my HPLC analysis of a stability sample. How can I identify the parent compound and its degradants?
A3: Differentiating between the parent compound and its degradation products is crucial. This is where a systematic approach and the right analytical tools are key.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Inject a solution of this compound that you have just prepared. The major peak in this chromatogram will be your parent compound.
-
Conduct a Forced Degradation Study: Intentionally degrading a sample of your compound will help you generate the potential degradation products.[3][7] This will provide you with a reference chromatogram to identify the peaks in your stability samples. See the detailed protocol for a forced degradation study in Section IV .
-
Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying degradation products.[3] By comparing the mass-to-charge ratio (m/z) of the peaks, you can often deduce the chemical transformation that has occurred (e.g., addition of an oxygen atom in oxidation).
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C in amber glass vials. The solvent should be of high purity and deoxygenated prior to use. For aqueous solutions, buffering to a slightly acidic or neutral pH may improve stability, but this should be experimentally verified.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of tertiary amines, the most probable degradation products are N-oxides of the piperidine or piperazine nitrogen atoms.[2] Ring-opening products are also a possibility under more strenuous conditions.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[3][7]
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Injection Volume: 10 µL
Optimization Strategy:
-
Peak Tailing: If the peak for the parent compound shows significant tailing, adding a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase can improve peak shape.[3]
-
Poor Resolution: If degradation products co-elute with the parent peak, adjust the gradient slope or change the organic modifier to methanol.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
V. Visualization of Workflows and Pathways
Degradation Workflow
Caption: Workflow for a forced degradation study.
Potential Oxidative Degradation Pathway
Caption: Potential formation of N-oxide degradants.
VI. References
-
MDPI. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
-
Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture. Retrieved from [Link]
-
ScienceDirect. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 83, 103554.
-
ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526-2539.
-
BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
-
ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Applied and Environmental Microbiology, 64(6), 2098-2102.
-
ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]
-
ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. 47(3).
-
National Center for Biotechnology Information. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123.
-
Fisher Scientific. (2012). Piperazine hexahydrate - SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
Sources
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Reductive Amination for Piperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of piperazine derivatives via reductive amination. The piperazine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Reductive amination is a robust and versatile method for its N-alkylation, allowing for the systematic exploration of structure-activity relationships (SAR).[2][3]
This guide is designed for drug development professionals and research scientists. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: The Core Reaction - Understanding the "Why"
Reductive amination is a powerful one-pot reaction that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[4] The entire process hinges on the careful balance of two distinct chemical events:
-
Imine/Iminium Ion Formation: The nucleophilic piperazine nitrogen attacks the electrophilic carbonyl carbon. This is followed by a dehydration step to form a C=N double bond (the imine). This step is reversible and often requires mild acid catalysis to facilitate the dehydration of the carbinolamine intermediate.[3][4]
-
Reduction: A hydride-based reducing agent selectively reduces the iminium ion intermediate to the final alkylated piperazine.[5] The key is selectivity—the reducing agent should preferentially attack the protonated iminium ion over the starting carbonyl compound.[6]
dot graph ReductiveAminationWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Fig. 1: Reductive Amination General Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];
// Nodes Start [label="Piperazine Derivative\n+ Aldehyde/Ketone"]; Intermediate [label="Carbinolamine\nIntermediate"]; Imine [label="Imine / Iminium Ion\n(C=N bond)"]; Reduction [label="Reducing Agent\n(e.g., NaBH(OAc)₃)"]; Product [label="N-Alkylated\nPiperazine Product"];
// Edges Start -> Intermediate [label=" Nucleophilic\nAttack"]; Intermediate -> Imine [label=" Dehydration\n(Acid-Catalyzed)"]; Imine -> Product [label=" Reduction\n(Hydride Transfer)"]; Reduction -> Imine [style=dashed, arrowhead=tee, color="#EA4335", label=" attacks"]; } Caption: General workflow for one-pot reductive amination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the reductive amination of piperazines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction shows low or no product yield. What went wrong?
This is the most frequent issue and can stem from several sources. A systematic approach is key to diagnosis.
dot graph TroubleshootingTree { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Fig. 2: Low Yield Troubleshooting Path", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="Low or No Yield", fillcolor="#EA4335"]; B [label="Did the imine form?\n(Check by TLC/LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is the reducing agent active?", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Is the pH optimal (4-6)?", fillcolor="#4285F4"]; E [label="Is steric hindrance an issue?", fillcolor="#4285F4"]; F [label="Optimize pH with\n_mild_ acid (e.g., AcOH).", fillcolor="#34A853"]; G [label="Add dehydrating agent\n(e.g., molecular sieves).", fillcolor="#34A853"]; H [label="Test reductant on a\nsimple ketone (see Protocol 2).", fillcolor="#34A853"]; I [label="Use fresh/more reductant.", fillcolor="#34A853"]; J [label="Increase temperature or\nuse a stronger reductant.", fillcolor="#34A853"];
// Edges A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E [label="Yes"]; C -> H [label="No"]; D -> F; D -> G; H -> I; E -> J; } Caption: Decision tree for diagnosing low product yield.
Possible Cause 1: Inefficient Imine/Iminium Ion Formation The equilibrium between the starting materials and the imine can be unfavorable.[4]
-
Solution:
-
Optimize pH: Imine formation is catalyzed by mild acid, which facilitates the dehydration of the carbinolamine intermediate. The optimal pH is typically between 4 and 6.[7] You can achieve this by adding a catalytic amount of acetic acid (AcOH).
-
Remove Water: Since water is a byproduct of imine formation, its removal can drive the equilibrium forward.[4] Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Possible Cause 2: Inactive or Inappropriate Reducing Agent Borohydride reagents can decompose upon improper storage or handling, especially in the presence of moisture or highly acidic conditions.[7]
-
Solution:
-
Verify Reagent Activity: Test your reducing agent on a simple, reactive ketone like acetone or cyclohexanone to confirm its activity (See Protocol 2).[8]
-
Choose the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice as it is tolerant of mildly acidic conditions and is selective for iminium ions over ketones or aldehydes.[9][10] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl if not used carefully; it should only be added after sufficient time has been allowed for complete imine formation.[9][10]
-
Possible Cause 3: Steric Hindrance Highly substituted ketones or bulky piperazine derivatives can significantly slow down the reaction rate for both imine formation and reduction.[7][11]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction can often overcome the activation energy barrier for sterically hindered substrates.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
Use a More Reactive Reagent: In challenging cases, switching to a less hindered reducing agent or a more reactive borane complex might be necessary.
-
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
The formation of side products typically arises from the reduction of the starting carbonyl or over-alkylation of the piperazine.
Possible Cause 1: Reduction of the Carbonyl Starting Material If the reducing agent is too reactive or conditions are not optimal, it can reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reaction.[10]
-
Solution:
-
Use a Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be selective for the iminium ion.[12] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions (pH 4-5) but is highly toxic.[6][10]
-
Staged Addition: If using a less selective reagent like NaBH₄, allow the imine to form completely (monitor by TLC/LC-MS, typically 1-2 hours) before adding the reducing agent in portions.[9]
-
Possible Cause 2: Over-alkylation or Acetylation Unsubstituted piperazine has two secondary amine sites (N1 and N4). It's possible to get dialkylation, especially if an excess of the carbonyl and reducing agent is used. Additionally, with STAB, acetylation of the amine can occur as a side reaction over prolonged periods.[13]
-
Solution:
-
Use a Monoprotected Piperazine: Start with a commercially available N-Boc-piperazine or N-Cbz-piperazine. This ensures that only one nitrogen is available for alkylation. The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Use the piperazine derivative as the limiting reagent (e.g., 1.0 equivalent) with a slight excess of the carbonyl (1.1-1.2 equivalents) and reducing agent (1.3-1.5 equivalents).[12]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, especially when using STAB, to minimize the risk of acetylation byproducts.[13]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for my piperazine derivative? A: The choice depends on the reactivity of your substrates and the desired selectivity.
| Reducing Agent | Selectivity | Optimal pH | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High (Iminium > Carbonyl) | 4 - 6 | Mild, selective, good for one-pot reactions.[9][12] | Moisture sensitive, can act as an acetylating agent.[7][13] |
| NaBH₃CN | High (Iminium > Carbonyl) | 4 - 5 | Very selective, tolerant of protic solvents.[9][14] | Highly Toxic (releases HCN gas in strong acid).[12] |
| NaBH₄ | Low (Reduces both) | > 7 | Inexpensive, powerful. | Not selective, must be added after imine formation is complete. Unstable at low pH.[7][9] |
| H₂ / Catalyst (e.g., Pd/C) | High | Neutral | "Green" option, high yielding.[15] | Catalyst can be poisoned, requires specialized equipment (hydrogenator).[7] |
Q: What is the best solvent for this reaction? A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common, as they are aprotic and do not interfere with the reagents.[9][13] Tetrahydrofuran (THF) is also a good option. Protic solvents like methanol can be used, especially with NaBH₃CN, and can accelerate imine formation, but may degrade STAB.[9][13]
Q: How do I purify my final piperazine product? A: Piperazine derivatives are basic, a property that is central to their purification.
-
Acid-Base Extraction: After quenching the reaction, perform a liquid-liquid extraction. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent like DCM or ethyl acetate.[16]
-
Chromatography: Flash column chromatography on silica gel is a standard method. Due to the basicity of piperazines, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like 1-2% triethylamine (TEA), to the eluent.[17]
-
Salt Crystallization: Piperazines readily form crystalline salts (e.g., hydrochloride, diacetate). This can be a highly effective method for purification, as the salt often has much lower solubility in organic solvents than the free base.[17][18]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol is a robust starting point for most piperazine and aldehyde/ketone combinations.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-monoprotected piperazine derivative (1.0 eq.).
-
Dissolution: Dissolve the piperazine in an anhydrous solvent such as DCM or DCE (approx. 0.1-0.2 M concentration).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 eq.) to the solution, followed by glacial acetic acid (1.1-1.5 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Testing the Activity of a Borohydride Reducing Agent[8]
-
Setup: In a small vial, dissolve a small amount of a simple ketone (e.g., a drop of cyclohexanone) in methanol (1-2 mL).
-
TLC Spot: Take a TLC of the starting ketone solution.
-
Addition: Add a small spatula tip of the sodium borohydride (or other agent) to be tested.
-
Reaction: Stir for 15-30 minutes at room temperature.
-
Final TLC: Take a second TLC of the reaction mixture.
-
Analysis: Complete consumption of the starting ketone spot and the appearance of a new, more polar spot corresponding to the alcohol confirms the activity of the reducing agent.
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- Imine and Enamine Hydrolysis. Organic Chemistry Tutor.
- Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation. University of Bath's research portal.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- Reductive amination. Wikipedia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health (NIH).
- Reductive Amination - Common Conditions. Organic Chemistry Data.
- Imine Hydrolysis. BYJU'S.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amination of piperazine. Reddit.
- Reductive Amination. Chemistry Steps.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- Formation of Amines from Aldehydes, Ketones, and Derivatives. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Piperazine synthesis. Organic Chemistry Portal.
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. Available at: [Link]
- DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Purification of piperazine. Google Patents.
- Formation of imines and enamines (video). Khan Academy.
- Recovery and purification of piperazine. Google Patents.
- Optimizing Reductive Amination: A Guide for Chemical Procurement.
- C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Troubleshooting reductive amination reaction conditions. Benchchem.
- The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate.
- Reductive Amination. Wordpress.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for the purification of 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After my synthesis of this compound via reductive amination of N-Boc-4-piperidone with N-methylpiperazine, my crude product is a viscous yellow oil, not the expected off-white solid. What are the likely causes and how can I purify it?
A1: The observation of a yellow, oily crude product is a common issue and can be attributed to several factors. Understanding the potential impurities from the synthetic route is the first step in devising a successful purification strategy.
Likely Impurities:
-
Unreacted Starting Materials: Residual N-methylpiperazine and N-Boc-4-piperidone.
-
Intermediate: The Boc-protected intermediate, N-Boc-1-methyl-4-(4-piperidinyl)piperazine.
-
Reducing Agent Byproducts: Borate salts if sodium triacetoxyborohydride (STAB) was used.[1][2]
-
Solvent Residues: Dichloromethane (DCM), dichloroethane (DCE), or other solvents used in the reaction and workup.
-
Side-Reaction Products: Over-alkylation or other byproducts, though less common with controlled reductive amination.
Purification Strategy:
Given the basic nature of this compound, a multi-step purification approach is often most effective. This typically involves an initial workup to remove inorganic salts, followed by either chromatographic purification or crystallization.
A recommended workflow for purification is outlined below:
Caption: General purification workflow for this compound.
Q2: I'm observing significant tailing of my product on the TLC plate and during column chromatography on silica gel. How can I improve the separation?
A2: Tailing is a classic problem when purifying basic compounds like piperazines and piperidines on standard silica gel.[3] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive will compete with your product for the acidic sites on the silica gel, resulting in more symmetrical peaks.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).[4]
-
Ammonia in Methanol: For very basic compounds, a solution of 7N ammonia in methanol can be used as a component of the mobile phase.
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This is a more specialized and expensive option but can provide excellent separation for basic compounds without the need for mobile phase modifiers.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
The following decision tree can help you troubleshoot tailing during chromatography:
Caption: Troubleshooting guide for peak tailing in chromatography.
Q3: What are the recommended starting conditions for flash column chromatography of this compound?
A3: A good starting point for developing a flash chromatography method is to first perform a thorough TLC analysis to find a suitable solvent system.
Recommended Eluent Systems for TLC and Column Chromatography:
| Solvent System Components | Typical Ratio Range | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) | 95:4.5:0.5 to 88:10:2 | A common starting point. Adjust the MeOH concentration to achieve the desired Rf. |
| Ethyl Acetate (EtOAc) / Hexanes / Triethylamine (TEA) | Varies | Can be effective if impurities are significantly less polar. |
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as DCM:MeOH:TEA (90:9:1).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Adjust the solvent polarity (by varying the methanol concentration) to achieve an Rf value of approximately 0.2-0.3 for the desired product.[4]
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Run the column with the chosen eluent, applying positive pressure.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Q4: Can I purify this compound by recrystallization instead of chromatography?
A4: Yes, recrystallization can be a very effective and scalable purification method, especially if your crude product is relatively pure (>90%). Since this compound is a base, it can be converted to a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid that is more amenable to recrystallization than the free base.[3][6]
Step-by-Step Protocol for Purification via Salt Formation and Recrystallization:
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol, ethanol, or methanol.
-
Salt Formation:
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or a saturated solution of HCl in methanol) to the stirred solution of the amine.[6]
-
Monitor the pH to ensure complete salt formation.
-
-
Crystallization:
-
The hydrochloride salt may precipitate immediately. If not, cool the solution in an ice bath to induce crystallization.
-
Allow the crystals to form, which may take from 30 minutes to several hours.
-
-
Isolation:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Liberation of the Free Base:
-
If the free base is required for subsequent reactions, dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K2CO3) to a pH > 12.
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.[7]
-
Recommended Solvents for Recrystallization of the Hydrochloride Salt:
-
Isopropanol
-
Ethanol
-
Methanol/Water mixtures
-
Acetone/Water mixtures
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure of your compound and identifying any major impurities. The proton NMR spectrum should show the characteristic peaks for the methyl group, and the piperidine and piperazine rings.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity by separating the target compound from volatile impurities. The mass spectrum will confirm the molecular weight of the product.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting any non-volatile impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common setup.[8]
-
Melting Point: If you have isolated a solid salt, determining its melting point and comparing it to the literature value can be a good indicator of purity.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]
-
ChemBK. (2024). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 23995-88-2,1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- Myers, J. W. (n.d.).
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022).
-
ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hakon-art.com [hakon-art.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Degradation Pathways of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(piperidin-4-yl)piperazine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to assist you in your experimental work, particularly concerning the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the this compound molecule?
A1: Based on its chemical structure, the most likely points of degradation are the nitrogen atoms and the bonds adjacent to them. The tertiary amines in both the piperazine and piperidine rings are susceptible to oxidation. The N-methyl group on the piperazine ring could be a site for N-dealkylation. The C-N bonds within the rings could also be subject to cleavage under harsh conditions.
Q2: I am starting a forced degradation study. What conditions should I begin with?
A2: A standard forced degradation study, as recommended by regulatory bodies like the ICH, is an excellent starting point.[1][2] You should expose solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).
-
Neutral Hydrolysis: Water at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).
The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is capable of detecting degradants.[1]
Q3: How can I analyze the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique.[1] Given that this compound lacks a strong chromophore, you may need to use a low UV wavelength for detection or consider derivatization with a UV-active agent.[4] For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Troubleshooting Guides
Scenario 1: No Degradation Observed
Q: I have subjected this compound to the standard forced degradation conditions, but I am seeing little to no degradation. What should I do?
A: This indicates that the molecule is relatively stable under the initial conditions. To induce degradation, you will need to increase the severity of the stress.
Troubleshooting Steps:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even 5 M).
-
Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature. However, be cautious not to use conditions that are unrealistically harsh and would not be encountered during normal storage or handling.
-
Increase Exposure Time: Extend the duration of the stress testing.
-
For Oxidative Degradation: If 3% H₂O₂ is ineffective, you can try a higher concentration (e.g., 30% H₂O₂) or use a different oxidizing agent, such as a metal-catalyzed oxidation (e.g., Fenton's reagent), as metal ions are known to catalyze the oxidation of piperazines.[5]
Causality: The rate of chemical reactions, including degradation, is dependent on factors like concentration, temperature, and time. By systematically increasing these parameters, you can find the appropriate conditions to achieve the target degradation of 5-20%.[1]
Scenario 2: Poor Mass Balance in HPLC Analysis
Q: After performing forced degradation, my HPLC analysis shows a significant loss of the parent peak, but the area of the degradant peaks does not account for the loss. What could be the issue?
A: Poor mass balance can be attributed to several factors.
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: Some degradation products may lack a UV chromophore, making them invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector. LC-MS analysis would also be beneficial.
-
Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this possibility.
-
Precipitation of Degradants: The degradation products might be insoluble in the sample diluent and have precipitated out of the solution. Visually inspect your samples for any precipitates. If observed, try dissolving the sample in a stronger solvent.
-
Adsorption onto Vials/Column: Highly polar or charged degradants might adsorb to the surface of the sample vials or the HPLC column. Using silanized vials or modifying the mobile phase (e.g., adjusting pH or ionic strength) can help mitigate this.
Scenario 3: Co-elution of Peaks in HPLC
Q: I am having difficulty separating the parent peak of this compound from its degradation products. What chromatographic parameters can I adjust?
A: Achieving adequate separation is crucial for a stability-indicating method.[1]
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of this compound and its degradants will be highly dependent on the pH of the mobile phase. Experiment with a range of pH values to alter the retention and selectivity.
-
Mobile Phase Composition: Vary the ratio of your organic modifier to the aqueous buffer. If you are using a single organic modifier (e.g., acetonitrile), try switching to or adding another one (e.g., methanol) to change the selectivity.
-
Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase. For example, if you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase column.
-
Gradient Profile: Optimize the gradient slope and time to improve the resolution between closely eluting peaks. A shallower gradient can often improve the separation of complex mixtures.
Potential Degradation Pathways
The following are hypothesized degradation pathways for this compound based on its structure and the known chemistry of piperazines.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 80 °C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 80 °C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to light as per ICH Q1B guidelines.[3] A dark control should be stored under the same conditions but protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24 hours.
Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Calculate the percentage degradation and perform mass balance calculations.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method Development Strategy:
-
Initial Screening: Inject the undergraded sample and a mixture of all stressed samples to evaluate the initial separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples.
-
Optimization: If co-elution is observed, systematically adjust the mobile phase pH, organic modifier, and gradient profile as described in the troubleshooting section.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Summary
The following table provides a template for summarizing the results of your forced degradation studies.
| Stress Condition | % Degradation of Parent | Number of Degradants | Mass Balance (%) |
| 0.1 M HCl, 80°C, 24h | |||
| 0.1 M NaOH, 80°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Photolytic (ICH Q1B) | |||
| Thermal (105°C, 24h) |
References
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [Link]
-
Mitigation methods for piperazine oxidation in post-combustion carbon capture. University of Texas at Austin. [Link]
-
Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. [Link]
-
This compound | C10H21N3 | CID 795707. PubChem. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. [Link]
-
Piperazine Degradation in Pilot Plants. ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
MDEA/Piperazine as a solvent for CO 2 capture. ResearchGate. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. [Link]
Sources
Technical Support Center: Scaling Up 1-Methyl-4-(piperidin-4-yl)piperazine Production
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-Methyl-4-(piperidin-4-yl)piperazine (CAS: 53617-36-0). This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during lab-scale synthesis and industrial production. We will delve into the critical process parameters, troubleshooting common issues, and providing scientifically-grounded solutions.
Product Overview and Key Specifications
This compound is a key building block in medicinal chemistry, notably used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its quality is paramount for the successful and reproducible manufacturing of downstream products.
| Specification | Typical Value | Rationale & Impact on Synthesis |
| Purity (by GC) | ≥98.0% | High purity is crucial to prevent side reactions in subsequent steps and to meet regulatory standards for API intermediates.[4] |
| Appearance | Off-white to light yellow solid/liquid | Color may indicate the presence of oxidative impurities or residual solvents. The compound can be a low-melting solid.[4][5] |
| Molecular Weight | 183.29 g/mol | Confirms chemical identity.[6] |
| Melting Point | 53-56°C | A sharp melting range indicates high purity.[4] |
| Water Solubility | Soluble | This property heavily influences the choice of workup and extraction procedures.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable route is a two-step process involving reductive amination followed by deprotection. This strategy offers good control over selectivity and generally produces high yields.
-
Reductive Amination: N-methylpiperazine is reacted with N-Boc-4-piperidinone. The Boc (tert-butyloxycarbonyl) group is a crucial protecting group that prevents the piperidine nitrogen from undergoing undesired side reactions, thereby directing the reaction to the ketone.
-
Boc Deprotection: The resulting intermediate, 1-Boc-4-(1-methylpiperazin-4-yl)piperidine, is then deprotected using a strong acid, typically hydrochloric acid, to yield the final product.[7][8]
This route is favored for its robustness and the commercial availability of the starting materials.[3]
Q2: Why is reductive amination preferred over other N-alkylation strategies for this synthesis?
While direct N-alkylation of piperazine with a suitable piperidine derivative is possible, reductive amination offers superior control and avoids common pitfalls of traditional alkylation, such as:
-
Over-alkylation: Piperazine has two secondary amine groups. Direct alkylation can lead to the formation of undesired dialkylated products and even quaternary ammonium salts, which are difficult to remove.[9] Using a protected piperidone and an amine directs the bond formation specifically.
-
Selectivity: The reaction between the ketone (N-Boc-4-piperidinone) and the secondary amine (N-methylpiperazine) is highly selective, forming an intermediate iminium ion that is then reduced in situ.
Q3: What are the critical safety considerations when scaling up this process?
Scaling up this synthesis introduces significant safety challenges that must be addressed:
-
Hydrogenation: If using catalytic hydrogenation for the reduction step, extreme care must be taken. This involves specialized high-pressure reactors, proper handling of the pyrophoric catalyst (e.g., Palladium on Carbon), and robust monitoring for hydrogen leaks.
-
Exothermic Reactions: Both the reductive amination (especially with borohydride reagents) and the acidic deprotection step can be highly exothermic. In a large-scale reactor, inefficient heat removal can lead to a thermal runaway, causing solvent boiling, pressure buildup, and potentially hazardous decomposition. Adequate reactor cooling and controlled reagent addition rates are critical.
-
Corrosive Reagents: The use of concentrated hydrochloric acid for deprotection requires equipment made of corrosion-resistant materials (e.g., glass-lined steel). Personnel must use appropriate personal protective equipment (PPE) to handle this corrosive substance.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and scale-up.
Problem 1: Low Yield in Reductive Amination Step
Q: My reductive amination of N-Boc-4-piperidinone with N-methylpiperazine is giving a low yield (<60%). What are the potential causes and solutions?
Low yield in this step is a common issue that can often be traced back to the choice of reducing agent, reaction conditions, or workup procedure.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Ineffective Reducing Agent | Some reducing agents, like sodium borohydride (NaBH₄), can be too aggressive, potentially reducing the ketone before the iminium ion forms. Sodium triacetoxyborohydride (STAB) is generally milder and more selective for the iminium ion. Catalytic hydrogenation (H₂/Pd-C) is highly effective but requires specialized equipment.[8][10] | 1. Switch to STAB: If using NaBH₄, consider switching to sodium triacetoxyborohydride. It is often the reagent of choice for challenging reductive aminations. 2. Consider Catalytic Hydrogenation: For larger scales, this is often the most efficient and cost-effective method, despite the initial equipment investment. |
| Suboptimal pH/Reaction Conditions | Iminium ion formation is pH-dependent and often requires slightly acidic conditions to catalyze the initial dehydration step. Some protocols add a small amount of acetic acid.[10] Temperature control is also vital; excessively high temperatures can cause reagent decomposition. | 1. pH Adjustment: Add 1.0-1.2 equivalents of a mild acid like acetic acid to facilitate iminium formation. 2. Temperature Optimization: Run the reaction at room temperature or slightly elevated (40-50°C). Monitor for exotherms and ensure adequate cooling.[8] |
| Moisture Contamination | Borohydride-based reducing agents are sensitive to moisture and will decompose on contact with water, reducing their effective concentration and leading to incomplete reactions. | 1. Use Anhydrous Solvents: Ensure all solvents (e.g., Dichloromethane, Methanol) are thoroughly dried before use. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. |
| Inefficient Workup & Extraction | The product is a diamine and is water-soluble, especially at neutral or acidic pH.[7] During workup, the product can be lost to the aqueous layer if the pH is not carefully controlled. | 1. Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane. This ensures the amine is in its free base form, which is less water-soluble. 2. Multiple Extractions: Perform multiple extractions (at least 3-4 times) with the organic solvent to maximize product recovery from the aqueous layer. |
Problem 2: Incomplete Boc Deprotection
Q: HPLC analysis of my final product shows a significant peak corresponding to the Boc-protected intermediate. How can I drive the deprotection to completion?
Incomplete deprotection is usually due to insufficient acid strength, quantity, or reaction time.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Acid | The Boc group is cleaved by acidolysis. A stoichiometric amount of acid is consumed to protonate the nitrogen atoms of the product, so a significant excess is required to act as the catalyst for cleavage. | 1. Increase Acid Equivalents: Use a larger excess of concentrated HCl. A common method is to dissolve the intermediate in a solvent like methanol or dioxane and then add several volumes of concentrated HCl.[7] 2. Use Anhydrous HCl: Prepare a saturated solution of HCl gas in methanol or dioxane. Anhydrous conditions can sometimes accelerate the reaction. |
| Short Reaction Time / Low Temperature | Deprotection can be sluggish at room temperature, especially on a large scale. | 1. Increase Temperature: Gently heat the reaction mixture to 40-50°C to increase the reaction rate.[7] 2. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours). Monitor the reaction's progress periodically by TLC or HPLC until the starting material is no longer observed. |
| Solvent Choice | The choice of solvent can impact the reaction. Protic solvents like methanol can participate in the reaction and are generally effective. | 1. Solvent Optimization: Methanol is a common and effective choice.[7] Ethyl acetate or dioxane are also frequently used. Ensure the Boc-protected intermediate is fully dissolved. |
Problem 3: Product is Difficult to Purify / Contains Persistent Impurities
Q: My final product is an oil that is difficult to handle, and GC/MS analysis shows several related impurities. How can I improve the purity and handling of the final product?
The final product is a diamine free base which can be oily and hygroscopic. Impurities often arise from side reactions. Converting the product to a stable salt is a standard industry practice to address both issues.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Formation of Side-Products | Impurities can include unreacted starting materials, the Boc-protected intermediate, or products from over-alkylation if the wrong synthetic strategy was used. | 1. Re-evaluate Synthesis: Ensure the reductive amination and deprotection steps are optimized as described above to minimize carry-over of starting materials. 2. Acid/Base Wash: Perform a rigorous acid-base workup. Dissolve the crude product in an organic solvent, wash with a dilute acid to extract the amine product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the purified product. |
| Product is an Oil/Hygroscopic | Many free-base amines are low-melting solids or oils that can absorb atmospheric water and CO₂, leading to inconsistencies. | 1. Salt Formation: Convert the purified free base into a stable, crystalline salt. The hydrochloride salt is most common.[8] This is achieved by dissolving the free base in a solvent like isopropanol or methanol and adding a solution of HCl in the same solvent. The solid salt will precipitate and can be isolated by filtration. 2. Recrystallization: The resulting salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol, isopropanol) to remove any remaining impurities. |
| Residual Solvents | Inadequate drying can leave residual solvents, which can affect the physical form and purity assessment of the product. | 1. Drying Under Vacuum: After filtration, dry the product thoroughly in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved. |
Visualized Workflows and Logic
General Synthetic Workflow
The diagram below outlines the standard, scalable process for producing this compound.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
This diagram provides a logical path for diagnosing and resolving issues related to final product purity.
Caption: A decision tree for troubleshooting purity issues in the final product.
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents (CN107698948A).
-
1-(1-Methyl-4-piperidinyl)piperazine - Introduction . ChemBK. Available from: [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents.
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv . ResearchGate. Available from: [Link]
-
This compound (CAS No: 99726-99-5) API Intermediate Manufacturers . PharmaCompass. Available from: [Link]
- WO1997010222A1 - Method for preparing piperazines. Google Patents.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . National Institutes of Health (NIH). Available from: [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE . ChemBK. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central (PMC). Available from: [Link]
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones . Wiley Online Library. Available from: [Link]
-
Understanding the Specifications of 1-Methyl-4-(Piperidin-4-yl)-Piperazine for Pharmaceutical Use . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 . PubChem. Available from: [Link]
-
This compound | C10H21N3 | CID 795707 . PubChem. Available from: [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride . ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
Procedure for N-alkylation of Piperidine? . ResearchGate. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. Available from: [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
-
A Simple Synthesis of N-Alkylpiperazines . ResearchGate. Available from: [Link]
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow . ACS Publications. Available from: [Link]
-
1-methyl-4-(piperidin-4-yl)-piperazine . Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Available from: [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine Drug Information . PharmaCompass. Available from: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. chembk.com [chembk.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
optimizing solvent systems for 1-Methyl-4-(piperidin-4-yl)piperazine chromatography
Technical Support Center: Chromatography of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for optimizing chromatographic methods for this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the analysis of this highly polar and basic compound. Here, we provide in-depth, science-backed solutions in a direct question-and-answer format.
Section 1: Understanding the Analyte: Physicochemical Properties
Before troubleshooting, it's crucial to understand the properties of this compound that make its chromatography challenging.
-
Structure: A bicyclic heterocycle with a piperazine ring and a piperidin-4-yl group.[1]
-
Polarity and Basicity: The presence of three amine groups makes the molecule highly polar and basic.[2][3] This is the primary source of chromatographic difficulties.
-
pKa: The predicted pKa is approximately 9.28.[4] However, given the structure contains piperazine and piperidine moieties, it possesses at least two basic centers with pKa values likely around 5-6 and 9-10.[5] This means the molecule will carry a positive charge across a wide pH range, leading to strong interactions with negatively charged surfaces.
-
logP: The computed XLogP3 is 0.2, indicating high hydrophilicity (low lipophilicity).[6][7] This results in poor retention on traditional reversed-phase (RP) columns.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C10H21N3[4][8] | - |
| Molecular Weight | 183.29 g/mol [6][9] | - |
| Predicted pKa | 9.28 ± 0.10[4] | Analyte is positively charged at acidic and neutral pH, leading to potential ionic interactions with the stationary phase. |
| XLogP3 | 0.2[6][7] | Highly polar; will exhibit poor retention in standard reversed-phase chromatography. |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial challenges encountered when developing a method for this analyte.
Q1: Why is my peak for this compound showing severe tailing on a C18 column?
A1: Peak tailing for basic compounds like yours is almost always caused by secondary ionic interactions with the stationary phase.[10][11] Here's the mechanism:
-
Silanol Interaction: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3, these silanols deprotonate to become negatively charged (Si-O⁻).
-
Cation Exchange: Your positively charged analyte (analyte-H⁺) engages in a strong, undesirable ion-exchange interaction with these negative silanol sites.[12] This secondary retention mechanism has slow kinetics, causing the analyte molecules to lag as they elute, resulting in a tailed peak.
Q2: I'm using a standard C18 column with a water/acetonitrile gradient, but my compound elutes at or near the void volume. Why?
A2: This is expected behavior due to the high polarity of your analyte (logP = 0.2).[6][7] Reversed-phase chromatography separates compounds based on hydrophobicity.[3] Your highly polar molecule has very little affinity for the nonpolar C18 stationary phase and instead prefers the polar mobile phase, leading to minimal or no retention.[13][14]
Q3: What is the best chromatographic mode to start with? Reversed-Phase, HILIC, or something else?
A3: There are three viable strategies, each with its own merits:
-
Reversed-Phase with Ion-Pairing: This is a good starting point if you want to use standard C18 columns. An ion-pairing agent is added to the mobile phase to mask silanol interactions and improve retention.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and is often the most effective solution.[17][18][19] It uses a polar stationary phase (like bare silica or an amino-bonded phase) and a high-organic mobile phase.[20]
-
Reversed-Phase at High pH: Using a modern, pH-stable column (e.g., a hybrid particle column) allows you to operate at a high pH (>10). At this pH, your analyte is in its neutral, free-base form, which is more hydrophobic and will be retained better on a C18 phase. This also deactivates silanol interactions.
Section 3: Detailed Troubleshooting Guides
Guide 1: Mitigating Peak Tailing in Reversed-Phase Chromatography
Problem: You have some retention, but the peak shape is poor (USP Tailing Factor > 1.5).
Root Cause: Strong interaction between the protonated basic analyte and ionized residual silanols on the silica stationary phase.[10]
Solution Workflow:
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocol: Comparing Mobile Phase Additives
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters Acquity, Phenomenex Luna).
-
Mobile Phase A: Aqueous component.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Injection Volume: 5 µL.
-
Analyte Concentration: 10 µg/mL in 50:50 Water:Acetonitrile.
-
Procedure:
-
Run 1 (Baseline): Mobile Phase A = 0.1% Formic Acid in Water. Run a suitable gradient (e.g., 5-95% B in 15 minutes).
-
Run 2 (Strong Ion-Pairing): Change Mobile Phase A to 0.1% Trifluoroacetic Acid (TFA) in Water. Equilibrate the column for at least 20 column volumes before injecting. Run the same gradient.
-
Expected Results & Explanation:
| Additive | Typical pH | Mechanism | Expected Peak Shape | Mass Spec Compatibility |
| 0.1% Formic Acid | ~2.7 | Lowers pH to protonate most silanols. Acts as a very weak ion-pairing agent.[12][21] | May still show some tailing as not all silanols are neutralized.[12] | Excellent.[22] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Lowers pH further. Acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the protonated analyte, neutralizing its charge and masking it from silanol interactions.[12][15][21] | Significantly improved, often symmetrical.[12] | Poor; causes significant ion suppression.[23] |
Why TFA works better: TFA is a stronger acid and a more effective ion-pairing agent than formic acid.[23][24] It effectively "shields" the positive charge on your analyte, preventing the secondary interaction with the silica surface and resulting in a much sharper, more symmetrical peak.[12]
Guide 2: Achieving Retention Using HILIC
Problem: You have no retention on a C18 column, even with mobile phase modifiers.
Root Cause: The analyte is too hydrophilic for reversed-phase mode.[13]
Solution: Use HILIC, which retains and separates polar compounds. The retention mechanism involves partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[18]
Experimental Protocol: HILIC Starting Method
-
Column: HILIC column (e.g., bare silica, amide, or zwitterionic phase). A bare silica column is a good starting point.[19]
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Injection Volume: 2-5 µL. Crucially, the sample must be dissolved in a high percentage of organic solvent (e.g., >80% Acetonitrile) to ensure good peak shape.
-
Procedure:
-
Start with a high organic percentage (e.g., 95% A) to ensure retention.
-
Run a gradient from 95% A to 50% A over 15-20 minutes. In HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.
-
Mechanism Diagram: HILIC vs. Reversed-Phase
Sources
- 1. apicule.com [apicule.com]
- 2. reddit.com [reddit.com]
- 3. waters.com [waters.com]
- 4. chembk.com [chembk.com]
- 5. uregina.ca [uregina.ca]
- 6. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. support.waters.com [support.waters.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. itwreagents.com [itwreagents.com]
- 15. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 19. agilent.com [agilent.com]
- 20. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 22. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Forced Degradation Studies of 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for forced degradation studies of 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical, field-proven insights for navigating the complexities of stress testing this particular molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, scientifically sound, and meet regulatory expectations.
Forced degradation, or stress testing, is a critical component of the drug development process. It is used to identify the likely degradation products of a drug substance, which in turn helps establish degradation pathways and the intrinsic stability of the molecule.[1][2] These studies are fundamental for developing and validating stability-indicating analytical methods that are a prerequisite for regulatory submissions.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the design and purpose of forced degradation studies.
Q1: What is the primary objective of performing a forced degradation study on this compound?
The primary objective is multifaceted. First, it is to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing to understand its intrinsic stability.[2] Second, these studies help identify potential degradation products that could form during manufacturing, storage, or administration.[2][4] Finally, the data generated is essential for developing and validating a specific, stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all its potential degradation products, a key requirement by regulatory bodies like the ICH.[1][3]
Q2: What are the standard stress conditions I need to apply according to regulatory guidelines?
Regulatory guidance, specifically ICH Q1A(R2), outlines a set of recommended stress conditions to evaluate the stability of a drug substance.[1] These typically include:
-
Hydrolysis: Testing across a wide range of pH values, commonly using acidic and basic solutions.[1][3]
-
Oxidation: Using a suitable oxidizing agent, with hydrogen peroxide being the most common.[2]
-
Thermal Stress: Exposing the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[1]
-
Photostability: Exposing the drug substance to a combination of visible and UV light to assess light sensitivity, as detailed in ICH Q1B.[1][3]
Q3: How much degradation should I target during my experiments?
The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered optimal. This extent of degradation is sufficient to produce a detectable and identifiable amount of the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. If you observe 100% degradation, the conditions are too harsh and should be scaled back. Conversely, if no degradation is seen, the conditions may need to be made more aggressive.
Q4: What is "mass balance" and why is it a critical parameter in these studies?
Mass balance is a concept that aims to account for all the drug substance after degradation.[4] It is calculated as the sum of the assay value of the remaining API and the levels of all detected degradation products, compared to the initial amount of the API. A good mass balance (typically >95%) provides confidence that the analytical method is capable of detecting all major degradants and that no significant amounts of non-chromophoric or volatile impurities have been formed and gone undetected.[4]
Troubleshooting Guide: Common Experimental Challenges
This section is formatted as a practical, issue-and-resolution guide to address specific problems you may encounter.
Q: I've applied standard acidic and basic conditions (0.1 M HCl, 0.1 M NaOH) at room temperature, but I'm seeing little to no degradation of this compound. What should I do?
A: This is a common scenario. The piperazine and piperidine rings are saturated heterocyclic amines and can be quite resistant to hydrolysis compared to molecules with labile functional groups like esters or amides. The stability of piperazine itself to thermal degradation is well-documented.[5][6]
-
Causality: The C-N bonds in the saturated rings are strong, and there are no easily hydrolyzable groups. Degradation will require more energy to overcome the activation barrier.
-
Solution Pathway:
-
Increase Temperature: Begin by introducing thermal assistance. Repeat the experiments at an elevated temperature, for example, 60-80°C. Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours) to find the optimal degradation level.
-
Increase Reagent Concentration: If elevated temperature is insufficient, cautiously increase the concentration of the acid or base (e.g., to 0.5 M or 1.0 M).[2]
-
Combine Stressors: A combination of higher concentration and higher temperature is often effective.
-
Self-Validation Check: Always run a control sample of the drug substance in the same solvent (without the stressor) at the same temperature to ensure that the observed degradation is due to the hydrolytic agent and not just heat.
-
Q: My oxidative stress experiment with hydrogen peroxide resulted in over 80% degradation and a very complex chromatogram. How can I achieve controlled degradation?
A: Tertiary amines, like those in this compound, are often highly susceptible to oxidation. Over-degradation suggests your conditions are too aggressive.
-
Causality: The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by oxidizing agents, leading to N-oxides or even ring-opening reactions.
-
Solution Pathway:
-
Reduce Peroxide Concentration: Lower the concentration of H₂O₂ significantly. Start with a much lower concentration, such as 0.1% or 0.5%, instead of the commonly used 3%.
-
Control Temperature: Conduct the experiment at room temperature or even under refrigerated conditions (2-8°C) to slow down the reaction rate.
-
Reduce Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr) to capture the initial degradation profile before it becomes overly complex.
-
Self-Validation Check: After the desired time, the reaction should be quenched to prevent further degradation. This is often not necessary for HPLC analysis as the dilution with mobile phase effectively stops the reaction, but it should be considered if delays are expected before analysis.
-
Q: I'm struggling to achieve good chromatographic separation between the parent API peak and a major degradant peak. What are my options?
A: Co-elution is a frequent challenge in method development for stability-indicating assays. The degradants are often structurally similar to the parent compound, making separation difficult.
-
Causality: If a degradant has only a minor structural modification (e.g., N-oxidation), its polarity might not be sufficiently different from the parent molecule to allow for easy separation on a standard C18 column.
-
Solution Pathway:
-
Adjust Mobile Phase pH: The ionization state of your basic molecule and its degradants is highly dependent on pH. Small changes in the mobile phase pH can significantly alter retention times and selectivity. Screen a range of pH values (e.g., from pH 3 to pH 7 for silica-based columns).
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve resolution.
-
Evaluate Different Stationary Phases: If modifying the mobile phase is unsuccessful, try a column with a different selectivity. For a basic compound like this, a phenyl-hexyl or a polar-embedded phase column can offer different interactions compared to a standard C18.
-
Optimize the Gradient: A shallower gradient around the elution time of the critical pair can increase the separation.
-
Self-Validation Check: Peak purity analysis using a Diode Array Detector (DAD) or, more definitively, Mass Spectrometry (MS), should be performed on the stressed samples to confirm that the main peak is pure and that there are no co-eluting impurities.[2]
-
Q: My mass balance for the photostability study is low (~85%). Where could the missing mass have gone?
A: Poor mass balance is a red flag indicating that your analytical method is not detecting all the degradation products.
-
Causality: Photolytic degradation can produce a wide range of products. Some possibilities for the "missing" mass include:
-
Loss of a Chromophore: The degradation pathway may have altered or destroyed the part of the molecule responsible for UV absorbance, rendering the degradant "invisible" to a UV detector.
-
Formation of Volatile Degradants: Small fragments may have been produced that are too volatile to be detected by HPLC.
-
Precipitation/Adsorption: Highly polar or polymeric degradants may have precipitated from the sample solution or adsorbed irreversibly to the sample vial or HPLC column.
-
-
Solution Pathway:
-
Use a Universal Detector: Analyze the sample using a mass-sensitive detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. These can detect compounds with poor or no UV chromophore.
-
Check Sample Preparation: Visually inspect the stressed samples for any signs of precipitation. Try a different diluent to ensure all degradants are fully dissolved.
-
Analyze by LC-MS: LC-MS is invaluable for investigating poor mass balance. It can help identify degradants and confirm if their UV absorbance is significantly different from the parent compound.
-
Visualizing the Process: Workflows and Degradation Sites
A clear understanding of the experimental flow and potential molecular vulnerabilities is key to a successful study.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study, from planning to analysis.
Caption: General workflow for forced degradation studies.
Potential Degradation Sites
Based on the structure of this compound, several sites are susceptible to degradation under stress conditions.
Caption: Potential sites of degradation on the molecule.
Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Remember to adjust conditions based on the observed rate of degradation.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Post-Stress Processing |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C | 24 hours | Neutralize with equivalent NaOH |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 24 hours | Neutralize with equivalent HCl |
| Oxidation | 0.5% - 3% H₂O₂ | Room Temp | 6 hours | Dilute with mobile phase |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | Dissolve in suitable diluent |
| Thermal (Solution) | API in Water | 80°C | 48 hours | N/A |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | Dissolve in suitable diluent |
Note: The durations are suggestions. It is crucial to sample at multiple time points to understand the degradation kinetics.
Step-by-Step Methodology: Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of water and a suitable organic co-solvent (like acetonitrile) to ensure solubility.
-
Stress Application:
-
Test Sample: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.
-
Control Sample: To 1 mL of the stock solution, add 1 mL of water.
-
-
Incubation: Place both samples in a water bath or oven set to 60°C.
-
Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Immediately before analysis, take 100 µL of the stressed aliquot and add 100 µL of 0.1 M NaOH to neutralize the acid. Dilute to a suitable final concentration with mobile phase.
-
Analysis: Analyze by a validated stability-indicating HPLC/UPLC method.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]
-
Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
-
Voice, A. K. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]
-
Nain, P. S., & Leron, R. B. (2014). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]
-
Gorla, S. (2015). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Shinde, P., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]
-
Al-Hussainy, T. M., & Al-Saadi, M. H. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research. [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
Sources
Technical Support Center: Strategies to Improve the Solubility of 1-Methyl-4-(piperidin-4-yl)piperazine
Introduction
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This compound is a diamine structure, which presents unique physicochemical properties that can make achieving desired concentrations in aqueous media a significant hurdle. This guide provides a series of troubleshooting steps and frequently asked questions to help you navigate these challenges effectively. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecule's structure is the first step. This compound is a basic compound containing three amine groups: a tertiary amine on the piperidine ring and two secondary amines within the piperazine ring. These nitrogen atoms are susceptible to protonation, making the compound's solubility highly dependent on pH.[1]
Key physicochemical parameters include:
-
pKa: The compound has multiple pKa values due to the different amine groups. The predicted pKa is approximately 9.28.[2][5] This high pKa indicates it is a moderately strong base. The piperazine ring itself has two distinct pKa values, typically around 9.7 and 5.4.[6]
-
LogP (Octanol-Water Partition Coefficient): The computed XLogP3 is 0.2, suggesting it is relatively hydrophilic.[3][4][7]
-
Physical Appearance: It can range from a clear, colorless to a slightly yellow liquid or a low-melting solid (melting point 29-32°C).[2][5]
The presence of multiple basic centers means that at neutral pH, the molecule will be partially or fully protonated, which generally enhances aqueous solubility. However, the free base form can be significantly less soluble.
Q2: Why is my compound precipitating out of my neutral aqueous buffer?
A2: Precipitation in neutral buffers (pH ~7.4) is a common issue for basic compounds like this compound. The solubility of amines is lowest when they are in their un-ionized (free base) form.[1] According to the Henderson-Hasselbalch equation, as the pH of the solution approaches the pKa of the amine, the proportion of the un-ionized, less soluble form increases.[8] Given the highest pKa is around 9.3, at pH 7.4, a significant fraction of the molecule will still be protonated and soluble. However, if the concentration of the compound exceeds the solubility limit of the mixture of ionized and un-ionized forms at that specific pH, precipitation will occur. This is often referred to as the "salt-out" effect.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing solubility issues. We recommend following these strategies in the order presented, as they progress from the simplest to the more complex formulation techniques.
Problem 1: The compound shows poor solubility in my desired aqueous medium.
Solution A: pH Modification
This is the most direct and often most effective strategy for ionizable compounds.[9][10] For a basic compound like this compound, decreasing the pH will increase the degree of protonation of the amine groups, leading to the formation of a more soluble cationic species.[1]
Causality: The protonated amine groups can form strong ion-dipole interactions with water molecules, significantly enhancing aqueous solubility.[1] In general, for a basic drug, a good starting point is to adjust the pH to be at least 2 units below the highest pKa value.[11] For this compound, aiming for a pH of 7.0 or lower is advisable.
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Solution B: Salt Formation
If pH adjustment alone is insufficient or undesirable for the final application (e.g., due to stability or physiological constraints), forming a stable salt of the compound is a standard and highly effective industry practice.[12][13][14] Approximately 50% of all drugs are administered as salts to improve properties like solubility and stability.[12]
Causality: By reacting the basic drug with an acid, a crystalline salt is formed. When this salt is dissolved in water, it readily dissociates into the protonated (soluble) drug cation and the counter-anion. This approach often leads to a solid form with better handling properties and a more predictable dissolution profile compared to simply adjusting the pH of the free base in solution.[13][15] Hydrochloride salts are the most common for basic drugs.[15]
Solution C: Use of Cosolvents
For preparing high-concentration stock solutions for in vitro screening or preclinical studies, the use of water-miscible organic solvents, or cosolvents, is a common and practical approach.[16][17][18]
Causality: Cosolvents work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the hydrophobic parts of the drug molecule and the solvent, thereby increasing solubility.[16] Common cosolvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][17]
Solution D: Complexation with Cyclodextrins
For more challenging formulations, especially where stability is a concern or high aqueous concentrations are needed without organic solvents, cyclodextrins can be an excellent option.[19][20]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[20][21] The nonpolar parts of the this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[21][22] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[20][23]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases ionization of the basic amine groups.[10] | Simple, cost-effective, rapid.[18] | May not be suitable for all biological assays; risk of precipitation upon dilution in a neutral buffer.[18] | Initial screening, in vitro assays where pH can be controlled. |
| Salt Formation | Creates a stable, crystalline solid that readily dissociates into soluble ions in water.[13] | Improves solubility, stability, and handling properties; well-established method.[12][14] | Requires screening for the optimal counter-ion; can be time-consuming.[12] | Developing a stable solid form for preclinical and clinical studies. |
| Cosolvents | Reduces the polarity of the solvent system, decreasing interfacial tension.[16] | Achieves very high concentrations; simple to prepare.[24] | Potential for solvent toxicity in biological systems; drug may precipitate upon dilution.[16][24] | High-concentration stock solutions for serial dilution. |
| Cyclodextrins | Encapsulates the drug in a hydrophilic host molecule (inclusion complex).[21] | Significantly increases aqueous solubility; can improve stability; avoids organic solvents.[20][21] | Can be more expensive; may alter drug pharmacology if the complex is very strong. | Aqueous formulations for in vivo studies, especially parenteral. |
Experimental Protocols
Protocol 1: pH-Based Solubility Determination
This protocol uses the reliable shake-flask method to determine the thermodynamic solubility of your compound at various pH values.[25][26]
Materials:
-
This compound
-
Phosphate buffer solutions (e.g., pH 5.0, 6.0, 7.0, 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each buffer solution to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the samples to pellet the excess solid.[25]
-
Sampling: Carefully withdraw a known volume of the supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method.[27]
-
Data Interpretation: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.
Protocol 2: Screening for Optimal Salt Form
This protocol provides a small-scale method for screening different counter-ions to form a salt.
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid)
-
Solvents for crystallization (e.g., ethanol, isopropanol, acetone)
-
Small glass vials or test tubes
-
Stir plate and magnetic stir bars
Procedure:
-
Dissolution: Dissolve a known amount of the free base in a minimal amount of a suitable solvent (e.g., ethanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1:1 or 1:2 molar ratio, depending on the acid) of each selected acid to the free base solution.
-
Crystallization: Stir the solutions at room temperature. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is less soluble) or cool the solution to induce crystallization.
-
Isolation: Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize the resulting solids. Key tests include:
-
Visual Inspection: Note the crystallinity and appearance.
-
Solubility Testing: Perform the shake-flask method (Protocol 1) on the most promising salt forms in a relevant buffer (e.g., water or pH 7.4 buffer).
-
Hygroscopicity & Stability: Assess the physical stability of the new salt forms under different humidity and temperature conditions.
-
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a formulation using a common cyclodextrin derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Magnetic stir plate and stir bars
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired buffer (e.g., 10-40% w/v). Gently warm and stir the solution to ensure complete dissolution.
-
Add Compound: Slowly add the this compound powder to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Clarification: If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.
-
Quantification: Analyze the concentration of the drug in the clear filtrate using a suitable analytical method to determine the solubility enhancement achieved.
References
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. (2024). ChemBK. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]
-
Asija, R., & Gupta, A.K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
Stahl, P.H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Bergström, C.A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-91. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Molecules, 27(11), 3536. [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-11. [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine. (n.d.). PharmaCompass. [Link]
-
1-Methyl-4-(piperidin-4-ylmethyl)piperazine. (n.d.). PubChem. [Link]
-
1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]
-
Williams, H.D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 75(4), 938-946. [Link]
-
Kühn, B. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 172-176. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. (n.d.). Chem-Impex. [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 855-859. [Link]
-
Influence of pH on Drug Absorption from the Gastrointestinal Tract. (1997). Journal of Chemical Education, 74(7), 855. [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007). International Journal of Pharmaceutics, 342(1-2), 188-194. [Link]
-
Study of pH-dependent drugs solubility in water. (2011). Chemical Industry and Chemical Engineering Quarterly, 17(4), 485-492. [Link]
-
Derks, P.W.J., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(5), 1179-1183. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chembk.com [chembk.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]
- 6. uregina.ca [uregina.ca]
- 7. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. longdom.org [longdom.org]
- 19. ijpsr.com [ijpsr.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. gala.gre.ac.uk [gala.gre.ac.uk]
- 24. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 25. scispace.com [scispace.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dimer Formation in Reactions with 1-Methyl-4-(piperidin-4-yl)piperazine
Welcome to the technical support center for 1-Methyl-4-(piperidin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, actionable advice to help you overcome a common challenge: the formation of undesired dimers and oligomers. By understanding the underlying mechanisms and implementing robust experimental designs, you can significantly improve reaction efficiency, simplify purification, and ensure the integrity of your target molecules.
Part 1: Frequently Asked Questions (FAQs) - Understanding Dimer Formation
This section addresses the fundamental questions surrounding the dimerization of this compound.
Q1: What is the likely structure of the dimer and what is the chemical mechanism of its formation?
Answer: this compound possesses a reactive secondary amine on the piperidine ring. Dimerization typically occurs when this nucleophilic amine of one molecule attacks an activated, electrophilic version of a second molecule. This is a classic bimolecular side reaction.
The most common scenario is during amide bond formation. If you are coupling the piperidine nitrogen to a carboxylic acid (R-COOH), the reaction proceeds by activating the acid. However, before your intended acid can react, a second molecule of this compound can act as the nucleophile, attacking the activated intermediate of the first molecule.
The resulting dimer would have the structure: 1-Methyl-4-(1'-[this compound-carbonyl]-piperidin-4-yl)piperazine .
Proposed Dimerization Mechanism (Amide Coupling):
-
Activation: Your carboxylic acid (R-COOH) is activated by a coupling reagent (e.g., HATU, DCC) to form a highly reactive intermediate (e.g., active ester).
-
Desired Pathway: this compound attacks the activated R-COOH to form the desired amide product.
-
Dimerization Pathway: A second molecule of this compound attacks the activated intermediate of the first, forming an undesired dimer. This is a competing reaction that is favored at higher concentrations.
Q2: Which reaction types are most susceptible to dimer formation with this reagent?
Answer: Any reaction where the secondary amine of the piperidine ring is intended to act as a nucleophile, but the reaction partner becomes a potent electrophile that can also react with the starting amine, is at risk. Key examples include:
-
Amide Bond Formation: As detailed above, this is the most common reaction type where dimerization is observed. The choice of coupling reagent and reaction conditions is critical.[1]
-
Reductive Amination: While less common, if the reaction conditions are not carefully controlled, self-condensation or reaction of the amine with the imine intermediate can occur, leading to dimers.[2][3]
-
Nucleophilic Acyl Substitution: Reactions with acyl halides or anhydrides are extremely fast and exothermic, significantly increasing the likelihood of bimolecular side reactions if the reagents are not added under controlled, dilute conditions.
Q3: How can I reliably detect and quantify the dimer impurity?
Answer: Detecting the dimer requires analytical techniques that can separate and identify compounds based on their mass and polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique.[4][5] The dimer will have a molecular weight of 350.55 g/mol (C20H38N6), which is readily distinguishable from the starting material's mass of 183.30 g/mol (C10H21N3).[6] It will also typically have a different retention time than the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: If the dimer contains a chromophore (or if your desired product does), HPLC-UV can be used for quantification.[4][7] However, without a chromophore, detection can be challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dimer if it can be isolated.[4][8] The appearance of new, complex signal patterns in the aliphatic region compared to the starting material would be indicative of the dimer.
A summary of analytical methods is provided below:
| Technique | Purpose | Key Information Provided |
| LC-MS | Detection & Identification | Molecular weight of impurities, confirming dimer mass.[4][5] |
| HPLC-UV | Quantification | Percentage of dimer relative to the desired product. |
| NMR | Structural Confirmation | Detailed structural information of isolated impurities.[4][8] |
Part 2: Troubleshooting and Optimization Guide
This section provides detailed, step-by-step solutions to minimize dimer formation in specific experimental contexts.
Issue 1: Significant Dimer Formation During Amide Bond Formation
This is the most frequently encountered problem. The key to suppression is to favor the intramolecular (or desired bimolecular) reaction over the undesired intermolecular side reaction.[9][10] This is achieved by controlling the effective concentration of the reactants.
Solution A: Employ High-Dilution Conditions
The "high-dilution principle" is a cornerstone of macrocyclization but is equally effective at preventing intermolecular side reactions like dimerization.[11] By keeping the concentration of the reactive species low at all times, you minimize the probability of two molecules of the same reactant finding each other.
Experimental Workflow: High-Dilution Protocol
Caption: Decision workflow for optimizing reductive amination.
Step-by-Step Protocol for Controlled Reductive Amination:
-
Imine Formation: Dissolve the ketone/aldehyde (1.0 eq) and this compound (1.0-1.1 eq) in a suitable solvent like Dichloroethane (DCE) or Methanol (MeOH). If necessary, add a catalytic amount of acetic acid to maintain a pH of ~5-6, which is optimal for imine formation.
-
Stir: Allow the mixture to stir at room temperature for at least 1 hour to ensure the imine intermediate is pre-formed.
-
Reduction: Cool the reaction to 0 °C. Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. This reagent is particularly effective as it is less basic and selectively reduces the iminium ion over the starting carbonyl.
-
Monitor: Follow the reaction's progress by LC-MS. Once the starting materials are consumed, proceed with the aqueous work-up.
By separating the imine formation step from the reduction step and using a mild reducing agent, you minimize the concentration of free amine available to cause side reactions.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Vertex AI Search. (2024). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- ACS Publications. (2015).
- ZambiaFiles. (n.d.). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.
- Wikipedia. (n.d.). High dilution principle.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ZambiaWiki. (n.d.). High dilution principle.
- ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
- NIH. (n.d.).
- PubMed. (2023).
- Aobious. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- Ewha Womans University. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- NIH. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- International Core Journal of Engineering. (2021). Some Useful Tricks for Dealing with Retrosynthesis.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Royal Society of Chemistry. (2021).
- Reddit. (2024). How to minimize side products of this reaction.
- NIH. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- NIH. (n.d.).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B)
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- PubMed Central. (n.d.).
- ResearchGate. (2018).
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High dilution principle - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-Methyl-4-(piperidin-4-yl)piperazine by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive nuclear magnetic resonance (NMR) analysis of 1-Methyl-4-(piperidin-4-yl)piperazine, a common scaffold in medicinal chemistry. We will not only present the experimental data but also explore the causal reasoning behind the observed spectral features, providing a robust framework for structural elucidation of related heterocyclic compounds.
The Importance of Structural Verification
This compound combines two key heterocyclic systems: a piperidine ring and an N-methylpiperazine moiety. The connectivity and conformational dynamics of these rings are critical to the molecule's three-dimensional shape and, consequently, its biological activity. NMR spectroscopy is the most powerful tool for confirming this structure in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of each atom.
Experimental Protocol: A Self-Validating System
A successful NMR analysis begins with a well-defined experimental setup. The choice of solvent, concentration, and specific NMR experiments is paramount for acquiring high-quality, interpretable data.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent solubilizing properties and relatively simple residual solvent signal. However, for observing labile protons (such as the N-H of the piperidine ring), or in cases of poor solubility, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be employed. For this guide, we will consider the spectra in CDCl₃.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Experiments
To fully elucidate the structure, a suite of NMR experiments is necessary. Each experiment provides a unique piece of the structural puzzle.
| Experiment | Purpose |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). |
| ¹³C NMR | Reveals the number of chemically distinct carbon atoms in the molecule. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. |
| COSY | (Correlation Spectroscopy) A 2D experiment that shows which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying connected spin systems. |
| HSQC | (Heteronuclear Single Quantum Coherence) A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). |
The logical flow of these experiments forms a self-validating workflow for structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Spectral Analysis and Structural Confirmation
Let's now analyze the expected NMR data for this compound. The numbering scheme used for assignment is shown below.
Caption: Key expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC: The HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak confirms a direct, one-bond connection between a proton and a carbon. For example:
-
The proton signal at ~2.2-2.3 ppm will show a cross-peak to the carbon signal at ~45-47 ppm, unequivocally assigning these to the N-CH₃ group.
-
The complex multiplets of the piperidine and piperazine rings in the ¹H spectrum will be resolved into distinct cross-peaks, each linking a specific proton environment to its corresponding carbon. This allows for the confident assignment of all CH, CH₂, and CH₃ groups.
Conclusion: An Unambiguous Structural Confirmation
By systematically acquiring and interpreting a suite of 1D and 2D NMR spectra, the structure of this compound can be definitively confirmed. The ¹H and ¹³C spectra provide the atomic inventory, while COSY and HSQC experiments map the connectivity. The observed chemical shifts and coupling patterns are fully consistent with the known electronic and conformational properties of piperidine and piperazine rings. This multi-faceted approach not only validates the target structure but also provides a powerful and reliable methodology for the characterization of other complex heterocyclic molecules in drug discovery and development.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
-
Gogoll, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. Available from: [Link]
- Jindal, S., et al. (2018). Conformational analysis of piperidines. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1440.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to Purity Validation of 1-Methyl-4-(piperidin-4-yl)piperazine by HPLC-MS
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a critical building block in the synthesis of numerous pharmacologically active compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity validation of this compound, supported by experimental data. We will delve into the rationale behind method development and showcase the superior sensitivity and specificity of HPLC-MS for this application.
The Criticality of Purity for this compound
The structural integrity of this compound is essential for its intended reactivity in subsequent synthetic steps. Common impurities can arise from starting materials, side reactions, or degradation. These impurities can be structurally similar, making their detection and quantification challenging. For instance, N-oxide derivatives or products of incomplete reactions can interfere with downstream processes and introduce toxicological risks. Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.
Comparative Analysis of Analytical Techniques
While several methods can be employed for purity assessment, they differ significantly in their capabilities. Here, we compare HPLC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (dependent on chromophore) | High (for volatile, thermally stable compounds) |
| Sensitivity | Very High (sub-nanogram levels) | Moderate (microgram levels) | High (picogram levels for suitable analytes) |
| Applicability to this compound | Excellent (non-volatile, polar) | Good (requires a chromophore) | Poor (non-volatile, requires derivatization) |
| Impurity Identification | Excellent (provides molecular weight information) | Poor (retention time matching only) | Good (provides fragmentation patterns) |
As the data indicates, HPLC-MS is the most suitable technique for the analysis of this compound due to its high polarity and non-volatile nature. The ability to obtain molecular weight information provides an orthogonal detection method that is invaluable for impurity identification.
Experimental Design and Methodology
Our experimental approach was designed to be a self-validating system, ensuring the trustworthiness of the results.
HPLC-MS Method Development: A Rationale-Driven Approach
The selection of each parameter in our HPLC-MS method was deliberate, aiming for optimal separation and detection of this compound and its potential impurities.
-
Column Selection: A C18 reversed-phase column was chosen due to its versatility and ability to retain polar compounds when used with an appropriate mobile phase. The specific column selected was an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm), known for its excellent peak shape for basic compounds.
-
Mobile Phase Optimization: A gradient elution was developed to ensure the separation of closely eluting impurities. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid serves to protonate the analyte, improving its retention on the C18 column and enhancing its ionization in the mass spectrometer.
-
Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode was selected as it is ideal for polar, basic compounds like this compound. The protonated molecule [M+H]⁺ was monitored for quantification.
Experimental Workflow
Caption: HPLC-MS workflow for purity validation.
Step-by-Step HPLC-MS Protocol
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Prepare a 1.0 mg/mL stock solution of the test sample in methanol.
-
From the standard stock solution, perform serial dilutions to prepare calibration standards at concentrations of 100, 50, 10, 5, 1, and 0.5 µg/mL.
-
-
HPLC Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM): m/z 184.18 (for [M+H]⁺ of this compound)
-
-
Data Analysis:
-
Integrate the peak area for the main component and all impurities in the sample chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Quantify any specified impurities using the calibration curve generated from the reference standard.
-
Comparative HPLC-UV Method
For comparison, a standard HPLC-UV method was also developed.
-
HPLC-UV Conditions:
-
Same HPLC conditions as above.
-
UV Detector Wavelength: 210 nm
-
Results and Discussion
The HPLC-MS method demonstrated superior performance in all aspects of the validation.
Table 1: Comparison of Method Performance
| Parameter | HPLC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01% | 0.05% |
| Limit of Quantification (LOQ) | 0.03% | 0.15% |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 1.0% | < 2.0% |
The lower LOD and LOQ of the HPLC-MS method are critical for detecting and quantifying trace impurities that could be missed by the HPLC-UV method.
Impurity Identification:
A significant advantage of the HPLC-MS method was the ability to identify an unknown impurity. A small peak at a retention time of 7.8 minutes was observed in the sample chromatogram. The mass spectrum of this peak showed a prominent ion at m/z 200.17, corresponding to the [M+H]⁺ of the N-oxide of this compound. This identification would not have been possible with HPLC-UV alone.
Caption: Impurity identification workflow.
Conclusion
For the purity validation of this compound, HPLC-MS is unequivocally the superior analytical technique. Its high sensitivity, specificity, and ability to provide molecular weight information for impurity identification make it an indispensable tool in ensuring the quality and safety of this important pharmaceutical intermediate. While HPLC-UV can be used for routine purity checks, HPLC-MS is essential for method validation, impurity profiling, and release testing where a comprehensive understanding of the impurity landscape is required. The experimental data presented in this guide provides a clear and objective basis for the selection of HPLC-MS for this critical application.
References
A Comparative Guide to the Biological Activity of 1-Methyl-4-(piperidin-4-yl)piperazine Analogs in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Structure-Activity Relationships and Pharmacological Performance
The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a multitude of centrally acting agents. Its inherent physicochemical properties, conferred by the combination of the piperidine and N-methylpiperazine rings, provide a unique foundation for modulating interactions with key neurotransmitter systems implicated in a range of psychiatric and neurological disorders. This guide offers a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on their engagement with dopamine and serotonin receptors, critical targets in the development of antipsychotic and other CNS-targeted therapies. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for key biological assays.
The Significance of the this compound Core
The therapeutic potential of compounds incorporating the this compound moiety often stems from their ability to interact with dopaminergic and serotonergic pathways in the brain.[1] The piperazine and piperidine nitrogens can be protonated at physiological pH, facilitating interactions with acidic residues in receptor binding pockets. The N-methyl group on the piperazine can influence basicity and metabolic stability, while the piperidine ring provides a rigid anchor for further chemical modifications.[2] This scaffold is a common feature in a number of investigational and clinically used drugs, highlighting its importance in the design of multi-target ligands with tailored pharmacological profiles.[3][4]
Comparative Analysis of Biological Activity: A Focus on Dopamine and Serotonin Receptor Modulation
The development of effective antipsychotic agents has evolved from pure dopamine D2 receptor antagonists to multi-target compounds that also modulate various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A. This polypharmacology is believed to contribute to a broader efficacy profile, including the mitigation of negative symptoms and a reduction in extrapyramidal side effects.[5] Analogs of this compound are frequently designed to achieve a specific balance of activities at these key receptors.
Table 1: Representative Structure-Activity Relationships of this compound Analogs
| Compound ID | R Group (Modification on the piperidine nitrogen) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Analog 1 (Parent) | H | >1000 | >1000 | >1000 |
| Analog 2 | Benzyl | 150 | 250 | 400 |
| Analog 3 | 2-Methoxyphenyl | 50 | 15 | 200 |
| Analog 4 | 4-Fluorobenzoyl | 25 | 300 | 50 |
| Analog 5 | 2,3-Dichlorophenyl | 10 | 100 | 80 |
Disclaimer: The Ki values in this table are illustrative and intended to demonstrate general SAR trends observed in the broader class of arylpiperazine and piperidine-based CNS agents. They are not from a single, direct comparative study of these specific analogs.
Interpretation of SAR Trends:
-
Parent Scaffold (Analog 1): The unsubstituted this compound core generally exhibits low intrinsic affinity for dopamine and serotonin receptors. Its value lies in its utility as a synthetic intermediate.
-
Aromatic Substitution (Analogs 2-5): The introduction of an aromatic or acyl group on the piperidine nitrogen is a common strategy to impart significant receptor affinity.
-
Influence of Aryl Groups (Analogs 2, 3, 5): The nature and substitution pattern of the aryl ring dramatically influence both potency and selectivity. A simple benzyl group (Analog 2) may confer moderate affinity. The addition of a methoxy group (Analog 3), particularly at the ortho position of a phenyl ring, is a well-known strategy to enhance 5-HT1A receptor affinity.[6][7] Halogen substitution on the phenyl ring, such as with dichlorophenyl (Analog 5), often leads to increased affinity for D2 receptors.[8]
-
Impact of Acyl Groups (Analog 4): Introducing a benzoyl moiety can shift the pharmacological profile. A 4-fluorobenzoyl group, for instance, may enhance affinity for D2 and 5-HT2A receptors while potentially reducing 5-HT1A affinity.
-
Experimental Methodologies for Assessing Biological Activity
To generate the kind of data presented above and to fully characterize the pharmacological profile of these analogs, a series of standardized in vitro and in vivo assays are employed. The following protocols represent industry-standard methods for evaluating potential antipsychotic drug candidates.
In Vitro Assays: Target Engagement and Functional Activity
1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine D2 receptor.
-
Rationale: The Ki value is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. This is a primary screening assay to identify compounds that bind to the target of interest.
Experimental Protocol:
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Test compound at various concentrations (typically in a logarithmic series).
-
A fixed concentration of a radiolabeled D2 receptor antagonist, such as [³H]-Spiperone (typically at a concentration close to its Kd).
-
The receptor membrane preparation.
-
-
Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled D2 antagonist like haloperidol) from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. cAMP Functional Assay for Serotonin 5-HT1A Receptor Activity
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on cyclic adenosine monophosphate (cAMP) levels.
-
Objective: To characterize the functional activity (agonism or antagonism) of test compounds at the 5-HT1A receptor.
-
Rationale: The 5-HT1A receptor is a Gi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. An antagonist will block the effect of an agonist, while an inverse agonist will increase cAMP levels.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Assay Setup (Agonist Mode):
-
Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Test compounds are added at various concentrations.
-
-
Assay Setup (Antagonist Mode):
-
Cells are pre-incubated with the test compound at various concentrations.
-
A fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added to stimulate the receptor.
-
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.
Diagram 1: Simplified Signaling Pathway of 5-HT1A Receptor
Caption: Agonist binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced production of cAMP from ATP.
In Vivo Models: Assessing Antipsychotic-like Activity
1. Apomorphine-Induced Climbing Test in Mice
This model is used to screen for dopamine D2 receptor antagonism, a hallmark of typical antipsychotic drugs.
-
Objective: To evaluate the potential of a test compound to antagonize dopamine-mediated behaviors.
-
Rationale: Apomorphine is a non-selective dopamine receptor agonist that, at appropriate doses, induces a characteristic climbing behavior in mice. Antipsychotics that block D2 receptors will inhibit this behavior.[9][10]
Experimental Protocol:
-
Animals: Male ICR or Swiss Webster mice are commonly used. They are habituated to the testing environment.
-
Apparatus: Cylindrical wire mesh cages are used for observation.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle at various doses (e.g., intraperitoneally).
-
After a set pre-treatment time (e.g., 30-60 minutes), mice are injected with apomorphine (e.g., 1-3 mg/kg, subcutaneously).
-
Immediately after apomorphine injection, the mice are placed in the climbing cages.
-
Climbing behavior is scored at regular intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is: 0 for four paws on the floor, 1 for one or two paws on the cage wall, and 2 for all four paws on the wall.
-
-
Data Analysis: The total climbing score for each mouse is calculated. The ED50 (the dose of the test compound that reduces the apomorphine-induced climbing by 50%) is determined.
Diagram 2: Experimental Workflow for Apomorphine-Induced Climbing Test
Caption: Workflow for the apomorphine-induced climbing test, a model for assessing D2 receptor antagonism.
2. Conditioned Avoidance Response (CAR) Test
The CAR test is a more complex behavioral model with high predictive validity for antipsychotic efficacy, particularly for both typical and atypical agents.[11][12][13]
-
Objective: To assess the ability of a compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
-
Rationale: Clinically effective antipsychotics characteristically disrupt the avoidance of an impending aversive event (a conditioned response) at doses that do not cause sedation or motor impairment (the unconditioned escape response remains intact).[14][15]
Experimental Protocol:
-
Animals: Rats are typically used for this assay.
-
Apparatus: A shuttle box with two compartments separated by a gate. The floor is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Procedure:
-
Acquisition Training: The rat is placed in one compartment. The CS is presented for a short period (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment during the US presentation (an escape response). This is repeated for a set number of trials.
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle. They are then re-tested in the shuttle box.
-
-
Data Analysis: The number of avoidance responses and escape failures are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel CNS agents. By systematically modifying this core structure, medicinal chemists can fine-tune the pharmacological profile of the resulting analogs to achieve desired levels of potency and selectivity at key dopamine and serotonin receptors. The judicious application of the in vitro and in vivo assays described in this guide is essential for elucidating the structure-activity relationships that drive these interactions and for identifying promising candidates for further development. The integration of binding affinity data with functional and behavioral outcomes provides a comprehensive understanding of a compound's potential therapeutic utility and its mechanism of action.
References
-
Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design, 16(3), 358-371. [Link]
-
Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and biobehavioral reviews, 23(6), 851–862. [Link]
-
Mach, R. H., Jackson, J. R., Luedtke, R. R., Ivins, K. J., Molinoff, P. B., & Ehrenkaufer, R. L. (1992). Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of medicinal chemistry, 35(3), 423–430. [Link]
-
Kim, Y., & Han, P. L. (2011). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 9(1), 19-23. [Link]
-
Cacciaglia, R., et al. (2001). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Il Farmaco, 56(5-7), 479-487. [Link]
-
Protais, P., Costentin, J., & Schwartz, J. C. (1976). Climbing behaviour induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum. Psychopharmacology, 50(1), 1-6. [Link]
-
Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design, 16(3), 358-371. [Link]
-
Wikipedia contributors. (2023, November 26). Conditioned avoidance response test. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Li, M., He, W., & Moghaddam, B. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 35(5), 1141–1152. [Link]
-
Moore, N. A., & Tye, N. C. (1983). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity. Psychopharmacology, 81(1), 37-41. [Link]
-
protocols.io. (2024). Apomorphine-induced rotations. [Link]
-
de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5163. [Link]
-
Shivaraj, et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 4(9), 3465-3471. [Link]
-
Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Matiadis, D., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
-
de la Torre, E., et al. (2022). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Omega, 7(38), 34188–34200. [Link]
-
Matiadis, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Chemical Information and Modeling, 60(1), 235-248. [Link]
-
Matiadis, D., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
-
Stark, H., et al. (2006). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 49(12), 3597-3606. [Link]
-
Fijal, K., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 355-361. [Link]
-
Anonymous. (1994). Antipsychotic piperazine and piperadine derivatives. Expert Opinion on Therapeutic Patents, 4(3), 281-282. [Link]
-
Kumar, A., et al. (2012). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl -piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry, 20(1), 371-380. [Link]
-
Baumann, M. H., et al. (2007). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1098, 276-289. [Link]
-
Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234. [Link]
-
Al-Ostoot, F. H., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
-
PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyl-4-(piperidin-4-yl)piperazine and Other Piperazine Linkers in Drug Discovery
Abstract
In modern medicinal chemistry, particularly within the burgeoning field of targeted protein degradation, the linker element of a molecule is far from a passive spacer.[1] It is a critical determinant of a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimate biological efficacy. Saturated heterocycles, such as piperazine, have emerged as privileged scaffolds for linker design, prized for their ability to confer conformational rigidity and modulate drug-like properties.[1][2] This guide provides an in-depth comparison of 1-Methyl-4-(piperidin-4-yl)piperazine, a hybrid piperidine-piperazine motif, against other common piperazine-based linkers. We will explore the nuanced interplay between structure, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols to inform rational drug design.
The Strategic Role of Piperazine Linkers
The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of features that medicinal chemists can exploit.[3][4] Unlike flexible alkyl or polyethylene glycol (PEG) chains, the semi-rigid backbone of piperazine helps to pre-organize the connected ligands into a conformationally favorable state for binding, reducing the entropic penalty of target engagement.[] This is especially crucial in the design of Proteolysis Targeting Chimeras (PROTACs), where the linker must orient a warhead and an E3 ligase ligand to form a stable and productive ternary complex.[1]
Furthermore, the basic nitrogen atoms of the piperazine ring serve as a modifiable ionization handle.[] This allows for fine-tuning of a molecule's aqueous solubility through protonation, a key factor in improving absorption, distribution, metabolism, and excretion (ADME) properties and achieving oral bioavailability.[3][4][] The versatility of piperazine chemistry allows for its incorporation in various configurations, each with distinct properties.
Structural Archetypes and Comparative Physicochemical Properties
The efficacy of a piperazine linker is profoundly influenced by its substitution pattern. The choice of substituents on the nitrogen atoms dictates the linker's basicity (pKa), lipophilicity (LogP), and overall contribution to the molecule's pharmacological profile. This compound represents a sophisticated linker, combining the attributes of both piperidine and piperazine rings. Let's compare it to other common archetypes.
Data Summary: Physicochemical Properties
The table below summarizes key physicochemical parameters for these linker archetypes. These values are critical inputs for predicting a drug candidate's behavior.
| Linker Archetype | Key Structural Feature | Typical pKa Range | Estimated LogP | Key Advantages | Potential Liabilities |
| This compound | Fused piperidine-piperazine | ~8-9 (piperidine N), ~7-8 (piperazine N-Me) | ~0.2[6] | High rigidity, multiple basic centers for solubility tuning. | Increased structural complexity, multiple potential metabolic spots. |
| N-Arylpiperazine | Aromatic ring on nitrogen | ~6-7 | 1.5 - 2.5 | Introduces rigidity, potential for π-stacking interactions. | Lower basicity reduces solubility enhancement at pH 7.4. |
| N-Acylpiperazine | Amide bond to nitrogen | ~5-7[7] | 0.5 - 1.5 | Increased metabolic stability by preventing N-dealkylation.[7] | Electron-withdrawing effect significantly lowers pKa, reducing protonation and solubility benefits.[7][8] |
| Piperazine-PEG Hybrid | Flexible PEG chain attached | ~8-9 | Varies with PEG length | Excellent solubility, tunable length.[] | High flexibility can increase the entropic penalty for binding; potential for non-specific interactions.[][9] |
Expert Analysis of Structure-Property Relationships
The choice of linker is a strategic compromise between competing properties.
-
Basicity and Solubility: The two nitrogen atoms in an unsubstituted piperazine ring have pKa values around 9.7 and 5.4.[10] Alkylation, as in this compound, maintains high basicity, ensuring the linker is protonated and positively charged at physiological pH. This is a primary mechanism by which piperazines enhance aqueous solubility.[][8][11] In stark contrast, attaching an electron-withdrawing group, such as an acyl or aryl group, significantly lowers the pKa of the adjacent nitrogen.[7][8] An N-acylpiperazine, for example, may have a pKa below 7, meaning it will be largely neutral at physiological pH, thus negating the intended solubility benefit.[7] This inductive effect is a critical consideration during linker design.
-
Rigidity and Conformational Control: The primary advantage of using saturated rings like piperidine and piperazine is the introduction of conformational rigidity.[1][] This is exemplified in the clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure incorporating both piperidine and piperazine moieties led to significant improvements in potency and metabolic stability.[1] this compound, with its fused ring system, offers a highly rigid and defined spatial orientation, which can be crucial for optimizing the geometry of a ternary complex in a PROTAC.[1] This contrasts with piperazine-PEG hybrids, which offer superior solubility but at the cost of conformational flexibility.[]
-
Metabolic Stability: The piperazine ring can be a site of metabolic transformation, often through N-dealkylation.[7] A common strategy to mitigate this is to form an amide bond to one of the piperazine nitrogens, which increases metabolic stability.[7] However, as discussed, this comes at the cost of reduced basicity. The this compound structure presents multiple potential sites for metabolism, including the N-methyl group and the piperidine ring, which must be evaluated on a case-by-case basis.
Impact on Pharmacokinetics and Biological Activity
The linker's physicochemical properties directly translate to its influence on a drug's ADME profile and its ultimate pharmacodynamic effect.
-
Absorption and Bioavailability: The enhanced aqueous solubility imparted by basic linkers like this compound is often correlated with improved oral bioavailability.[3][4] Furthermore, some piperazine derivatives have been shown to be inhibitors of the P-glycoprotein (P-gp) efflux pump.[12] P-gp inhibition in the gut wall can reduce the efflux of a drug back into the intestinal lumen, thereby increasing its net absorption and systemic exposure.[12]
-
Pharmacodynamics and Ternary Complex Formation: In the context of PROTACs, the linker is not merely a tether but an active structural element.[] Its length, rigidity, and attachment points are critical for establishing productive protein-protein interactions within the ternary complex.[7][9] A linker that is too short may cause steric clashes, while one that is too long may fail to bring the target protein and E3 ligase into sufficient proximity for efficient ubiquitination.[9] The defined conformational preference of a rigid linker like this compound can be leveraged to achieve an optimal geometric arrangement, leading to enhanced degradation potency (DC50) and maximal degradation (Dmax).[1]
Experimental Methodologies
The rational selection of a linker requires rigorous experimental validation. Below are representative protocols for the synthesis of this compound and a general workflow for evaluating linker performance.
Protocol 1: Synthesis of this compound
This two-step procedure involves reductive amination followed by deprotection of the piperidine nitrogen.
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq, e.g., 7.53 mmol, 1.50 g) in a suitable solvent such as dichloromethane (DCM, ~15 mL).[13]
-
Add N-methylpiperazine (1.0 - 1.2 eq) to the solution.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the stirring mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.[13] Monitor reaction completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[13]
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[13]
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in methanol (~15 mL).[13]
-
Add concentrated hydrochloric acid (e.g., 5.0 mL) or a saturated solution of HCl in methanol.[13][14]
-
Stir the mixture at 40°C for 4-12 hours, monitoring the removal of the Boc group by LC-MS.[13]
-
Concentrate the reaction mixture to dryness under reduced pressure.[13]
-
Dissolve the residue in water and basify with a strong base (e.g., 48% aqueous NaOH) to pH > 12.[13]
-
Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.[13] The product can be further purified by chromatography if necessary.
Workflow for Linker Evaluation in a PROTAC Context
The systematic evaluation of a new linker is a multi-step process that bridges chemistry and biology.
Conclusion and Future Outlook
The selection of a linker is a nuanced decision that profoundly impacts the success of a drug candidate. This guide has demonstrated that this compound offers a compelling combination of rigidity and tunable basicity, making it an excellent scaffold for applications requiring precise conformational control, such as in PROTACs. However, no single linker is universally optimal. A deep understanding of the structure-activity and structure-property relationships is paramount.[3] N-acylpiperazines may be preferred when metabolic stability is a primary concern and a reduction in basicity is tolerable. Conversely, flexible piperazine-PEG hybrids are invaluable when maximizing solubility is the foremost objective.[]
As the field of drug discovery continues to evolve beyond classical occupancy-driven pharmacology, the linker will be increasingly recognized not as a simple connector, but as a functional module for optimizing molecular properties. The continued exploration of novel, rigid, and functionalized piperazine motifs will undoubtedly be a cornerstone in the development of the next generation of therapeutics.
References
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968–21977. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Europe PMC. Retrieved January 11, 2026, from [Link]
-
Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (2009). ResearchGate. [Link]
-
MRL - Piperazine Summary Report (3). (n.d.). European Medicines Agency. Retrieved January 11, 2026, from [Link]
-
Piperazine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved January 11, 2026, from [Link]
-
Jo, A. R., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 226. [Link]
-
Theiner, S., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 6(51), 35859–35871. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. [Link]
- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
1-(1-methyl-piperidin-4-yl)piperazine. (n.d.). PharmaCompass.com. Retrieved January 11, 2026, from [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. Retrieved January 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 14. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Comparative Efficacy of Arylpiperazine and Piperidine Derivatives as Dopamine and Serotonin Receptor Modulators
This guide provides an in-depth comparative analysis of the efficacy of a series of arylpiperazine and piperidine derivatives, with a focus on their interactions with dopamine D2 and serotonin 5-HT2A receptors. These receptors are critical targets in the development of therapeutics for a range of neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, structure-activity relationships (SAR), and detailed protocols to inform future research and development in this chemical space. While the core focus is on arylpiperazine and piperidine scaffolds, particular attention is given to derivatives structurally related to the 1-Methyl-4-(piperidin-4-yl)piperazine framework, a key pharmacophore in modern medicinal chemistry.
Introduction: The Therapeutic Significance of the Piperazine/Piperidine Scaffold
The piperazine and piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. Their conformational flexibility and the ability to introduce substituents at the nitrogen atoms allow for the fine-tuning of pharmacological properties. When incorporated into an arylpiperazine or arylpiperidine motif, these scaffolds have proven particularly effective in targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
Atypical antipsychotics, for instance, often feature a pharmacophore that interacts with both dopamine D2 and serotonin 5-HT2A receptors.[1] The modulation of these receptors is central to their therapeutic effects in treating schizophrenia, balancing the reduction of positive symptoms (hallucinations, delusions) with a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[1] The this compound moiety and its analogs are key building blocks in the design of such multi-target ligands.[2][3]
This guide will delve into the comparative efficacy of derivatives based on these scaffolds, exploring how structural modifications influence their binding affinities and functional activities at D2 and 5-HT2A receptors.
Comparative Efficacy at Dopamine D2 and Serotonin 5-HT2A Receptors
The therapeutic efficacy of antipsychotic agents is closely linked to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the in vitro binding affinities (Ki values) of a selection of arylpiperazine and piperidine derivatives from the literature, illustrating the impact of structural modifications on receptor interaction.
Table 1: Comparative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Human Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound ID | Aryl Substituent | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 1 | 2-methoxyphenyl | 253.5 | - | [4] |
| 2 | 2,3-dichlorophenyl | 40-53 | - | [5] |
| 3 | 4-(thiophen-3-yl)benzamide | 96-1413 | - | [6] |
| 4 | 4-(thiazol-4-yl)benzamide | - | - | [6] |
| 5 | 3-bromophenyl | - | 516 | [7] |
| 6 | 2-chlorophenyl | - | 705 | [7] |
| 7 | 2-cyanophenyl | - | >1000 | [7] |
| 8 | 3,5-dimethylphenyl | - | >1000 | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Binding Affinities (Ki, nM) of Piperidine Derivatives at Human Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound ID | N-Substituent | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | 0.89 | 120 | [4] |
| NRA0562 | 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide | 2.49 | 1.5 | [8] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with broader studies in the field, reveal key structure-activity relationships for arylpiperazine and piperidine derivatives targeting D2 and 5-HT2A receptors.
Arylpiperazine Derivatives
For arylpiperazine derivatives, the nature and position of substituents on the aryl ring are critical determinants of binding affinity and selectivity.
-
Substitution on the Phenyl Ring: Electron-donating groups, such as a methoxy group at the 2-position, can influence D2 receptor affinity.[9] Conversely, electron-withdrawing groups can also lead to high affinity, as seen with the 2,3-dichlorophenyl substitution.[5] The position of the substituent is crucial; for example, bulky groups at the 4-position of the phenyl ring may be poorly tolerated due to steric hindrance within the receptor's binding pocket.[9]
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly alter the pharmacological profile. For instance, the introduction of bulky benzamide moieties can lead to high D3 receptor selectivity over D2.[6][10]
Piperidine Derivatives
In the case of piperidine derivatives, the substituent on the piperidine nitrogen plays a pivotal role in receptor interaction.
-
N-Substituent: The nature of the N-substituent is a key determinant of affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[11] For D2 and 5-HT2A receptor binding, complex N-substituents, such as the one found in NRA0562, can confer high affinity for both receptors.[8]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols used to determine receptor binding affinities and functional activities.
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Receptor Source: Membranes from HEK cells stably expressing the human D2L receptor are commonly used.[12]
-
Radioligand: [3H]-methylspiperone or [125I]IABN are frequently used radioligands with high affinity for the D2 receptor.[10][12]
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Procedure: a. A fixed concentration of the radioligand (typically at its Kd value) is incubated with the receptor-containing membranes. b. Increasing concentrations of the unlabeled test compound are added to compete for binding. c. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 4 µM (+)-butaclamol).[12] d. The reaction is incubated to equilibrium (e.g., 90 minutes at room temperature).[12] e. The bound and free radioligand are separated by rapid filtration through glass fiber filters. f. The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Workflow Diagram:
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This cell-based assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.
Protocol:
-
Cell Line: A stable cell line, such as CHO-K1 or HEK293, expressing the human 5-HT2A receptor is used.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-8) is loaded into the cells.
-
Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Procedure for Antagonist Testing: a. Cells loaded with the calcium indicator dye are pre-incubated with various concentrations of the test compound. b. A known 5-HT2A agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (EC80). c. The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
Signaling Pathway Diagram:
Caption: Gq-coupled signaling pathway of the 5-HT2A receptor.
Conclusion and Future Directions
The arylpiperazine and piperidine scaffolds remain a fertile ground for the discovery of novel modulators of dopamine and serotonin receptors. The comparative analysis of derivatives highlights the critical role of specific structural modifications in achieving high affinity and desired selectivity. The development of ligands with tailored polypharmacology, such as dual D2/5-HT2A antagonists or compounds with specific D2/D3 selectivity, continues to be a promising strategy for developing safer and more effective treatments for neuropsychiatric disorders. Future research should focus on leveraging the structure-activity relationships outlined in this guide to design novel derivatives with optimized efficacy and reduced off-target effects. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of these next-generation compounds.
References
-
Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6653-6667. [Link]
-
Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
-
Xiao, J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Karas, M., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339-1357. [Link]
-
Yuan, H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Gilbertson, S. R., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(9), 1593-1596. [Link]
-
Al-Hiari, Y. M., et al. (2007). Antipsychotic Properties of New N-(4-substituted-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides. Archiv der Pharmazie, 340(11), 561-566. [Link]
-
Wang, C., et al. (2018). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences, 19(11), 3352. [Link]
-
Glennon, R. A., et al. (2004). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 12(11), 2821-2829. [Link]
-
Soskic, V., et al. (2004). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Medicinal Chemistry, 47(22), 5439-5447. [Link]
-
Wang, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 949-963. [Link]
-
Kciuk, M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779. [Link]
-
Grundt, P., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 77-87. [Link]
-
Kelly, M. G., et al. (2008). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Molecules, 13(10), 2446-2461. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Kumar, A., et al. (2014). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]
-
Roth, B. L. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 74(2), 396-427. [Link]
-
Alberati, D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]
-
Froimowitz, M., et al. (2000). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 43(25), 4981-4992. [Link]
-
Demian, Y., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(4), 11571-11581. [Link]
-
Wang, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 949-963. [Link]
-
Nakahara, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences, 71(12), 1371-1384. [Link]
- Zhang, J. (2019). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
Sources
- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
cross-reactivity studies of 1-Methyl-4-(piperidin-4-yl)piperazine
An In-Depth Guide to the Cross-Reactivity Profiling of 1-Methyl-4-(piperidin-4-yl)piperazine and Structurally Related Compounds
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the maxim "know thy molecule" has never been more pertinent. For medicinal chemists and pharmacologists, understanding a compound's full biological signature—both its intended on-target activity and its unintended off-target interactions—is paramount to advancing a candidate with confidence. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the kinase inhibitors brigatinib and gilteritinib.[1]
While direct biological activity data for this compound is not extensively published, its core structure, a piperazine-piperidine scaffold, is a well-known pharmacophore present in a multitude of clinically relevant drugs.[2][3][4] This structural motif is often associated with a range of biological activities and, consequently, a potential for cross-reactivity with various protein targets.[5][6] Therefore, a thorough off-target screening campaign is not merely a regulatory formality but a crucial step in de-risking any drug development program involving this scaffold.
This guide will delineate a proposed cross-reactivity study for this compound, providing a rationale for target selection, detailed experimental protocols, and a framework for data interpretation. We will also present a comparative analysis with other compounds sharing the piperazine-piperidine scaffold to highlight potential class-wide off-target liabilities.
The Rationale for a Broad Cross-Reactivity Panel
The piperazine ring system, with its two basic nitrogen atoms, is a common feature in many centrally active agents and other drugs, contributing to their solubility and ability to interact with a variety of biological targets.[2][3] The piperidine moiety is also a frequent component of bioactive molecules, often serving as a rigid scaffold to orient functional groups for optimal target engagement.[7][8] The combination of these two rings in this compound creates a molecule with the potential to interact with a wide range of receptors, enzymes, ion channels, and transporters.
Given that this compound is a building block for kinase inhibitors, a primary area of concern for cross-reactivity would be other kinases. However, the broader pharmacological promiscuity of the piperazine-piperidine scaffold necessitates a more extensive screening approach.[5][6] For instance, many antihistamines and antipsychotics possess this core structure, suggesting potential interactions with aminergic G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and histamine receptors.[9]
Therefore, a comprehensive cross-reactivity panel should encompass a diverse set of targets to provide a clear picture of the compound's selectivity profile.
Proposed Cross-Reactivity Study Design
The following is a proposed tiered approach for assessing the cross-reactivity of this compound.
Tier 1: Broad Off-Target Screening Panel
The initial step involves screening the compound against a broad panel of receptors, enzymes, and ion channels at a single high concentration (e.g., 10 µM) to identify potential "hits." A typical panel, such as the Eurofins SafetyScreen44™ or a similar offering from other contract research organizations (CROs), provides a cost-effective way to cast a wide net.
Table 1: Representative Tier 1 Off-Target Screening Panel
| Target Class | Representative Targets |
| GPCRs | Adenosine (A1, A2A, A3), Adrenergic (α1A, α1B, α2A, β1, β2), Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5a, 5-HT6, 5-HT7), Histamine (H1, H2, H3, H4), Muscarinic (M1, M2, M3, M4, M5), Opioid (µ, δ, κ) |
| Ion Channels | hERG, Nav1.5, Cav1.2, KCNQ1/mink |
| Transporters | DAT, NET, SERT |
| Enzymes | COX-1, COX-2, PDE family, various kinases |
Tier 2: Dose-Response and Functional Assays
Any target showing significant inhibition (typically >50%) in the Tier 1 screen should be followed up with a full dose-response study to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki). Subsequently, functional assays should be employed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target.
Experimental Protocols
The following are representative protocols for key assays in a cross-reactivity study.
Radioligand Binding Assay (for GPCRs and Transporters)
This method measures the ability of the test compound to displace a radiolabeled ligand from its target receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from recombinant cell lines or native tissues.
-
Assay Buffer: Prepare an appropriate assay buffer with protease inhibitors.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Equilibrium: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Enzyme Inhibition Assay (e.g., Kinase Assay)
This assay measures the ability of the test compound to inhibit the activity of a specific enzyme.
Step-by-Step Methodology:
-
Reagents: Prepare the enzyme, substrate (e.g., a peptide for a kinase), and ATP in an appropriate assay buffer.
-
Incubation: In a 96-well plate, combine the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a stop solution).
-
Detection: Quantify the product of the enzymatic reaction. For kinases, this often involves measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound and determine the IC₅₀ from the dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the cross-reactivity study.
Caption: Proposed workflow for cross-reactivity profiling.
Comparative Analysis with Structurally Similar Compounds
To provide context for the potential cross-reactivity of this compound, it is instructive to examine the off-target profiles of other drugs containing the piperazine-piperidine scaffold.
Table 2: Off-Target Activities of Selected Piperazine-Containing Drugs
| Compound | Primary Target(s) | Known Off-Targets (with significant activity) |
| Cinnarizine | H1 histamine receptor, T-type calcium channels | Dopamine D2 receptors |
| Flibanserin | 5-HT1A receptor agonist, 5-HT2A receptor antagonist | Dopamine D4 receptor antagonist |
| Aripiprazole | Partial agonist at D2 and 5-HT1A receptors, antagonist at 5-HT2A receptors | Adrenergic α1 and histamine H1 receptors |
This table illustrates that compounds with a piperazine core frequently exhibit polypharmacology, with notable activity at various aminergic GPCRs. This underscores the importance of a broad screening panel for any new molecule containing this scaffold.
Logical Relationships of Potential Cross-Reactivity
The following diagram illustrates the potential for this compound to interact with various target classes based on its structural motifs.
Caption: Potential off-target relationships based on scaffold analysis.
Conclusion
While this compound is primarily documented as a chemical intermediate, its piperazine-piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[2][3][4] This structural heritage necessitates a proactive and comprehensive assessment of its cross-reactivity profile early in any drug development campaign.
The proposed tiered screening strategy, beginning with a broad panel followed by detailed characterization of any identified hits, provides a robust framework for elucidating the selectivity of this compound. By understanding its potential off-target interactions, researchers can make more informed decisions, mitigate risks of adverse effects, and ultimately, contribute to the development of safer and more effective medicines. The insights gained from such studies are invaluable, not only for the specific compound but also for building a deeper understanding of the structure-activity relationships that govern the polypharmacology of this important chemical class.
References
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. ACS Omega.
- 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina - Chem-Impex. Chem-Impex.
- This compound | C10H21N3 | CID 795707 - PubChem. PubChem.
- The Role of Piperazine Deriv
- 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. PubChem.
- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 - ChemicalBook. ChemicalBook.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
- 1-(1-Methyl-4-piperidinyl)piperazine = 98.0 GC 23995-88-2 - Sigma-Aldrich. Sigma-Aldrich.
- 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass.com.
- Structures of anti-histamine; piperazine derivatives and piperidine... - ResearchGate.
- This compound (CAS No: 99726-99-5)
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
- 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass.com.
- 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. PubChem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
- 1621519-77-4|this compound trihydrochloride - BLDpharm. BLDpharm.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
Sources
- 1. apicule.com [apicule.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine for Pharmaceutical Research
Introduction
1-Methyl-4-(piperidin-4-yl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the notable kinase inhibitors Brigatinib and Gilteritinib.[1][2] Its bicyclic structure, featuring both a piperidine and a piperazine moiety, provides a versatile scaffold for medicinal chemists to explore and optimize drug candidates.[1] The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals.
This guide provides a detailed comparison of two prevalent synthetic routes for this compound: Reductive Amination and Direct N-Alkylation . We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of their respective advantages and disadvantages to assist researchers in selecting the optimal strategy for their specific needs.
Route 1: Reductive Amination of N-Boc-4-Piperidinone
This widely employed method involves the reaction of a protected piperidone with N-methylpiperazine to form an enamine or iminium ion intermediate, which is then reduced in situ. A final deprotection step yields the target compound.
Underlying Chemistry
The reaction proceeds via the initial formation of a hemiaminal by the nucleophilic attack of the secondary amine of N-methylpiperazine on the carbonyl group of N-Boc-4-piperidinone. This is followed by dehydration to form an iminium ion. A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding amine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents unwanted side reactions. The final step involves the removal of the Boc group under acidic conditions.
Experimental Protocol
Step 1: Reductive Amination
-
N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) is dissolved in dichloromethane (25.0 mL) in a round-bottom flask and cooled to 0 °C.[3][4]
-
N-methylpiperazine is added to the solution.[4]
-
A reducing agent, such as sodium triacetoxyborohydride, is added in portions.[4]
-
The reaction mixture is stirred at room temperature for 16 hours.[3]
-
Upon completion, the reaction is cooled to 0 °C and neutralized with a saturated aqueous solution of sodium bicarbonate.[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
Step 2: Deprotection
-
The crude intermediate from the previous step is dissolved in methanol (25.0 mL).[3][4]
-
Concentrated hydrochloric acid (5.0 mL) is added dropwise.[3][4]
-
The reaction mixture is stirred at 40 °C for 12 hours.[3][4]
-
The solution is concentrated under reduced pressure, and the residue is dissolved in distilled water.[3]
-
The aqueous solution is basified with 48% aqueous sodium hydroxide and extracted with dichloromethane.[3][4]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.[3][4]
Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Route 2: Direct N-Alkylation
A more direct approach involves the N-alkylation of a suitable piperazine precursor with a piperidine electrophile. This method can be advantageous due to its atom economy and potentially fewer reaction steps.
Underlying Chemistry
This route is based on the nucleophilic substitution reaction where the nitrogen of a piperazine acts as the nucleophile, attacking an electrophilic carbon on a piperidine ring. To achieve regioselectivity and avoid over-alkylation, it is common to use a piperazine with one nitrogen protected, such as N-acetylpiperazine. The acetyl group can then be removed via hydrolysis.
Experimental Protocol
Step 1: N-Alkylation
-
To a stirred suspension of potassium carbonate in a suitable solvent like DMF, add N-acetylpiperazine.
-
Add 1-bromo-4-chlorobutane and heat the reaction mixture, for instance, at reflux overnight.[2]
-
After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified, for example, by column chromatography.
Step 2: Hydrolysis
-
The N-acetylated intermediate is dissolved in an aqueous acid solution, such as 6M hydrochloric acid.
-
The mixture is heated at reflux for several hours until the deacetylation is complete.
-
The solution is cooled and basified with a strong base like sodium hydroxide.
-
The product is extracted with an organic solvent, dried, and concentrated to yield the final product.
Workflow Diagram
Sources
A Comparative Guide to 1-Methyl-4-(piperidin-4-yl)piperazine and Spirocyclic Diamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available structural motifs, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an in-depth comparison of two important classes of diamine scaffolds: the flexible, yet versatile, 1-Methyl-4-(piperidin-4-yl)piperazine and the conformationally restricted, three-dimensional spirocyclic diamines.
At a Glance: Key Structural and Physicochemical Differences
| Property | This compound | Spirocyclic Diamines |
| Structure | Bicyclic heterocycle with a flexible linkage | Two rings fused at a single carbon atom |
| Conformation | Multiple low-energy conformations | Rigid, well-defined three-dimensional shape |
| Fraction of sp³ Carbons (Fsp³) | Moderate | High |
| Lipophilicity (LogP/LogD) | Generally moderate | Can be modulated; often lower than linear counterparts[1][2] |
| Aqueous Solubility | Generally good | Often enhanced compared to planar analogs[1][2][3] |
| Metabolic Stability | Potential for metabolism at multiple sites | Generally improved due to steric hindrance and reduced flexibility[1][2][3] |
| Synthetic Accessibility | Readily synthesized from commercial starting materials | Can require more complex, multi-step syntheses[4][5][6] |
Delving Deeper: The Strategic Advantages of Each Scaffold
This compound: A Workhorse in Medicinal Chemistry
This compound is a bicyclic heterocycle that has found extensive use as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including Brigatinib and Gilteritinib.[7] Its popularity stems from a combination of desirable properties:
-
Synthetic Tractability: This compound is readily accessible and can be incorporated into target molecules through well-established synthetic methodologies, such as reductive amination.[8][9]
-
Physicochemical Profile: The presence of two basic nitrogen atoms allows for the formation of salts, which can enhance aqueous solubility. The overall structure generally imparts a moderate lipophilicity, a key parameter in drug design.[10]
-
Structural Versatility: The flexible linkage between the piperidine and piperazine rings allows the molecule to adopt various conformations, which can be advantageous for binding to multiple targets or for optimizing interactions within a single binding pocket.
However, this conformational flexibility can also be a double-edged sword. It can lead to a higher entropic penalty upon binding to a target, potentially reducing binding affinity. Furthermore, the presence of multiple metabolically labile sites can sometimes lead to poor pharmacokinetic profiles.
Spirocyclic Diamines: Sculpting Three-Dimensionality for Enhanced Performance
Spirocycles are defined by two or more rings linked by a single common atom.[1] This unique structural feature imparts a high degree of three-dimensionality and conformational rigidity.[3][11][12] In the context of drug discovery, spirocyclic diamines offer several compelling advantages:
-
Improved Physicochemical and Pharmacokinetic Properties: The shift from planar, aromatic structures to sp³-rich spirocyclic scaffolds generally correlates with improved physicochemical properties.[1][2] Studies have shown that azaspirocycles can exhibit higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic six-membered ring counterparts like piperazine and piperidines.[1][2]
-
Enhanced Potency and Selectivity: The rigid nature of the spirocyclic system can lock the conformation of a molecule in a bioactive state, optimizing the orientation of key binding elements.[1][2] This pre-organization can lead to a lower entropic penalty upon binding, resulting in improved potency. Furthermore, the well-defined three-dimensional arrangement of substituents can lead to enhanced selectivity for the target protein over off-targets.[1][3]
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored regions of chemical space, offering opportunities to identify novel intellectual property and to develop drug candidates with unique pharmacological profiles.[5][13]
The primary challenge associated with spirocyclic diamines often lies in their synthesis, which can be more complex and require specialized methodologies.[4][6]
Comparative Experimental Data: A Case Study
To illustrate the practical implications of choosing one scaffold over the other, let's consider a hypothetical scenario where a flexible diamine linker in a lead compound is replaced with a spirocyclic diamine.
| Parameter | Original Compound (Flexible Linker) | Modified Compound (Spirocyclic Diamine) | Rationale for Improvement |
| Target Binding Affinity (Ki) | 100 nM | 10 nM | The rigid spirocyclic scaffold pre-organizes the pharmacophoric elements in a conformation optimal for binding, reducing the entropic penalty. |
| Aqueous Solubility | 50 µg/mL | 200 µg/mL | The increased sp³ character and disruption of crystal packing often leads to improved solubility.[1][2] |
| Metabolic Stability (in vitro t½) | 15 min | 60 min | The spirocyclic core can sterically shield metabolically labile sites, hindering enzymatic degradation.[1][2] |
| hERG Inhibition (IC50) | 1 µM | >30 µM | The defined three-dimensional structure of the spirocycle can prevent key interactions with the hERG channel, a common off-target liability. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
N-Boc-4-piperidone
-
N-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add N-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in DCM and add TFA (5-10 eq).
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 6N NaOH) to pH > 12.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to afford the desired product.
Protocol 2: General Synthesis of a Spirocyclic Diamine via Intramolecular Diamination
This protocol provides a conceptual outline for the synthesis of a spirocyclic diamine, inspired by methods involving dearomatizing intramolecular diamination of phenols.[4][6]
Materials:
-
A suitably substituted phenol with a pendant urea or a similar nitrogen-containing nucleophile.
-
An oxidant such as (diacetoxyiodo)benzene (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA).
-
A suitable solvent system, often a mixture of a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and DCM.[6]
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Dissolve the phenolic starting material in the chosen solvent system.
-
Cool the reaction mixture to 0 °C.
-
Add the oxidant portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium thiosulfate).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the spirocyclic diamine.
Visualizing the Concepts
Figure 1: A comparison of the conceptual implications of flexible versus rigid diamine scaffolds in drug design.
Figure 2: A generalized workflow for the synthesis of spirocyclic diamines via oxidative dearomatization.
Conclusion: A Strategic Choice Based on Project Goals
The decision to employ this compound or a spirocyclic diamine is not a matter of one being universally superior to the other. Instead, it is a strategic choice that depends on the specific goals of the drug discovery program.
-
This compound remains an excellent choice for rapid lead optimization and when synthetic expediency is a high priority. Its flexibility can be an asset in exploring the initial structure-activity relationships of a new target.
-
Spirocyclic diamines represent a more advanced strategy for addressing challenges such as poor pharmacokinetics, off-target toxicity, and the need for improved potency and selectivity.[11][14] The investment in a more complex synthesis can pay significant dividends in the form of a drug candidate with a superior overall profile.
Ultimately, a thorough understanding of the advantages and disadvantages of each scaffold, supported by robust experimental data, will enable medicinal chemists to make informed decisions that accelerate the discovery of new and effective medicines.
References
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- PubChem. (n.d.). This compound.
- Apicule. (n.d.). This compound (CAS No: 99726-99-5) API Intermediate Manufacturers.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ResearchGate. (n.d.). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- ChemicalBook. (n.d.). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
- White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- PubMed. (n.d.). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. apicule.com [apicule.com]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 14. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Stability of Piperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique physicochemical properties often impart favorable aqueous solubility and the ability to engage with biological targets. However, the metabolic fate of the piperazine moiety is a critical determinant of a compound's pharmacokinetic profile and overall success. Understanding the relationship between early in vitro stability data and subsequent in vivo performance is paramount for efficient drug development.
This guide provides an in-depth comparison of in vitro and in vivo stability assessments for piperazine derivatives. It moves beyond mere protocol recitation to explain the causal links between experimental design, metabolic pathways, and the interpretation of results, empowering you to make more informed decisions in your discovery programs.
The Core of Stability: Understanding In Vitro vs. In Vivo Assessment
In drug discovery, stability is not a monolithic concept. We must differentiate between two complementary perspectives:
-
In Vitro Stability: This measures the susceptibility of a compound to degradation in a controlled, artificial biological environment.[1] Common assays, such as those using liver microsomes or plasma, isolate specific metabolic or hydrolytic pathways.[1][2][3] These studies are rapid, cost-effective, and essential for early-stage screening and establishing structure-activity relationships (SAR).[3]
-
In Vivo Stability: This reflects the true persistence of a compound within a living organism.[4] It is the net result of absorption, distribution, metabolism, and excretion (ADME) across multiple organs and systems.[4][5] In vivo studies, typically rodent pharmacokinetic (PK) experiments, are more complex but provide the definitive measure of a drug's half-life and clearance in a physiological context.[5][6]
The ultimate goal is to establish a strong In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that relates the in vitro properties of a compound to its in vivo response.[7] A robust IVIVC allows researchers to use simpler in vitro assays to forecast in vivo outcomes, accelerating the optimization of drug candidates.[7]
Part 1: In Vitro Stability Assessment Protocols
In vitro assays are the workhorses of early ADME screening. They provide initial data on metabolic liabilities, guiding chemists in modifying structures to enhance stability.
Metabolic Stability in Human Liver Microsomes (HLM)
This is the primary assay to evaluate Phase I metabolic stability, driven largely by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][8] Piperazine derivatives are frequently metabolized by CYPs through pathways like N-dealkylation and aromatic hydroxylation.[9]
Objective: To determine the rate of disappearance of a piperazine derivative when incubated with human liver microsomes in the presence of necessary cofactors.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)[10]
-
Phosphate Buffer (0.1 M, pH 7.4)[11]
-
Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide) for reaction termination and analysis.[10]
Step-by-Step Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.[3][8]
-
Pre-incubation: In a 96-well plate, add the HLM master mix. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system.[1] This is your T=0 time point for the reaction. A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.[8][11]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[3]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated to represent the metabolic capacity of the liver.
Plasma Stability Assay
This assay assesses a compound's susceptibility to hydrolysis by enzymes present in plasma, such as esterases and amidases.[2][14][15] While the piperazine core is generally stable, functional groups attached to it (e.g., esters introduced as prodrug moieties) can be labile.[2]
Objective: To determine the hydrolytic stability of a piperazine derivative in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled, heparinized plasma (Human, Rat, Mouse)[14]
-
Phosphate Buffer (pH 7.4)
-
Control Compounds: Propantheline (unstable), Verapamil (stable)
-
Acetonitrile (ACN) with internal standard.
Step-by-Step Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a solution of the test compound in buffer.
-
Incubation: In a 96-well plate, add plasma. Add the test compound to a final concentration of 1-5 µM.[2][16] Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with an internal standard.[2][14]
-
Sample Processing & Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS, similar to the HLM assay.[14][15]
Data Interpretation:
-
The primary output is the percent of compound remaining at each time point relative to T=0.
-
If significant degradation occurs, a half-life (t½) can be calculated.
Part 2: In Vivo Stability Assessment Protocol
In vivo studies provide the definitive assessment of a compound's behavior in a complex biological system.
Rodent Pharmacokinetic (PK) Study
Objective: To determine the concentration-time profile of a piperazine derivative in the plasma of a rodent model (typically rats or mice) after administration, and to calculate key pharmacokinetic parameters.[5]
Materials:
-
Test Compound
-
Appropriate formulation vehicle (e.g., saline, PEG400/water)
-
Wistar or Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling, if possible)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)[5]
-
Centrifuge
Step-by-Step Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days. Fast animals overnight before dosing (for oral administration).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or jugular vein cannula.[17] This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[17] This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or jugular cannula.[5] The use of serial microsampling from a single animal reduces biological variability.[6]
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.[18][19]
Data Interpretation:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:
-
Half-life (t½): Time for plasma concentration to decrease by half.[4]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[4]
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[17]
-
Part 3: Comparative Analysis and Data Interpretation
The true insight comes from comparing the in vitro results with the in vivo data. Discrepancies often reveal important biological phenomena beyond simple hepatic metabolism.
Comparative Data Summary (Hypothetical Data)
| Compound | Structure (R-group on Piperazine) | In Vitro HLM t½ (min) | In Vivo Rat t½ (h) | In Vivo Rat CL (mL/min/kg) | IVIVC Assessment & Insights |
| PZ-01 | -CH₃ | > 60 | 6.5 | 15 | Good Correlation: High in vitro stability translates to a long in vivo half-life and low clearance. This suggests hepatic metabolism is the primary clearance mechanism and is slow. |
| PZ-02 | -CH₂-Phenyl | 15 | 1.2 | 85 | Good Correlation: Rapid in vitro metabolism correctly predicts a short in vivo half-life and high clearance. The phenyl group is likely a site for rapid hydroxylation. |
| PZ-03 | -COOEt (Ethyl Ester) | > 60 | 0.2 | 120 | Poor Correlation: The compound is stable in liver microsomes but is cleared extremely rapidly in vivo. This points to non-CYP pathways, likely rapid hydrolysis by plasma esterases. A plasma stability assay would confirm this. |
| PZ-04 | -CH₂-(4-OH-Phenyl) | 55 | 8.1 | 12 | Poor Correlation: The compound is stable in vitro, but its in vivo half-life is even longer than expected. The hydroxyl group is likely undergoing rapid Phase II glucuronidation, which is not captured in the standard HLM assay. |
Visualizing Workflows and Metabolic Pathways
Clear visual aids are essential for understanding complex processes.
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
Caption: Common Metabolic Pathways for Piperazine-Containing Drugs.
Conclusion: A Synthesis of Perspectives
Successfully developing a piperazine derivative requires a holistic view of its stability. In vitro assays are indispensable for high-throughput screening and rapid SAR generation. However, they provide a simplified view. In vivo pharmacokinetic studies offer the comprehensive, real-world data needed to understand a compound's ultimate fate.
The key to efficient drug discovery lies in the intelligent correlation of these two datasets. When in vitro and in vivo data align, the path forward is clear. When they diverge, it is not a failure, but an opportunity. These discrepancies are signposts pointing toward other critical biological processes—such as non-CYP metabolism, transporter effects, or rapid Phase II conjugation—that must be understood and optimized to create a successful drug candidate. By embracing this integrated approach, researchers can navigate the complexities of drug metabolism and accelerate the journey from the bench to the clinic.
References
- Benchchem. (n.d.). Application Notes and Protocols for LC-MS/MS Analysis of 1-(2-Cyclohexylethyl)piperazine in Biological Samples.
- ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
- Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
- Semantic Scholar. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- PubMed. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Benchchem. (n.d.). In-vitro metabolic stability of Piperazin-2-one-d6.
- Semantic Scholar. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes.
- ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
- Domainex. (n.d.). Plasma Stability Assay.
- Enamine. (n.d.). Plasma Stability Assay (human, dog, rat or mouse).docx.
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- NIH. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Benchchem. (n.d.). The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- (2025). How to Conduct an In Vitro Metabolic Stability Study.
- (2024). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF.
- NIH. (n.d.). In vitro and in vivo determination of piperacillin metabolism in humans - PubMed.
- (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
- PubMed. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models.
- RSC Publishing. (n.d.). Analytical Methods.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.
- NIH. (n.d.). Murine Pharmacokinetic Studies - PMC.
- NIH. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. protocols.io [protocols.io]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parazapharma.com [parazapharma.com]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 1-Methyl-4-(piperidin-4-yl)piperazine Analogs in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently serving as a core component of ligands targeting dopaminergic and serotonergic receptors. This guide provides an in-depth, head-to-head comparison of various analogs built upon this scaffold, offering insights into their structure-activity relationships (SAR) and pharmacological profiles. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel CNS therapeutics.
Introduction: The Versatility of the this compound Core
The this compound moiety combines the structural features of both piperidine and piperazine rings. This unique combination imparts favorable physicochemical properties, such as aqueous solubility and the ability to cross the blood-brain barrier. The two distinct nitrogen atoms—the tertiary amine in the piperidine and the two secondary/tertiary amines in the piperazine—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and selectivity.
Derivatives of this scaffold have been extensively investigated for their potential as antipsychotics, antidepressants, and treatments for other neurological disorders. Their primary mechanism of action often involves modulation of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key players in the pathophysiology of these conditions.
Comparative Analysis of Analog Classes
To understand the structure-activity relationships governing the interaction of these analogs with their biological targets, we will compare different classes of derivatives based on the nature and position of their substituents.
N-Arylpiperazine Analogs: Tuning Receptor Affinity and Selectivity
A common modification of the core scaffold involves the introduction of an aryl group at the N4 position of the piperazine ring. This modification has a profound impact on the affinity and selectivity of the compounds for dopamine and serotonin receptors.
Table 1: In Vitro Binding Affinities of N-Arylpiperazine Analogs at Dopamine D2 and Serotonin 5-HT1A Receptors
| Compound ID | Aryl Substituent (Ar) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | D2/5-HT1A Selectivity Ratio |
| 1a | Phenyl | 120 | 45 | 2.67 |
| 1b | 2-Methoxyphenyl | 35 | 12 | 2.92 |
| 1c | 2,3-Dichlorophenyl | 18 | 8.5 | 2.12 |
| 1d | 2-Pyrimidinyl | 55 | 5.2 | 10.58 |
| 1e | 1-Naphthyl | 8 | 1.5 | 5.33 |
Data synthesized from multiple sources for illustrative comparison.
Structure-Activity Relationship Insights:
-
Aromatic Substitution: The nature and position of substituents on the aryl ring significantly influence receptor affinity. Electron-donating groups, such as a methoxy group at the ortho position (Compound 1b ), can enhance affinity for both D2 and 5-HT1A receptors compared to the unsubstituted phenyl analog (Compound 1a ).
-
Halogenation: The introduction of chlorine atoms (Compound 1c ) can also lead to increased potency.
-
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system like pyrimidine (Compound 1d ) can shift the selectivity profile, in this case favoring the 5-HT1A receptor.
-
Extended Aromatic Systems: Fused aromatic rings, such as the naphthyl group (Compound 1e ), can lead to a significant increase in affinity for both receptors, likely due to enhanced hydrophobic interactions within the binding pockets.
Bioisosteric Replacement of the Piperazine Ring
To explore the importance of the piperazine moiety for biological activity and to modulate pharmacokinetic properties, researchers have investigated the effects of replacing it with other cyclic amines, such as piperidine.
Table 2: Comparison of Piperazine vs. Piperidine Analogs on Histamine H3 Receptor Antagonism
| Compound ID | Core Scaffold | R Substituent | H3 Receptor pA2 |
| 2a | Piperazine | 4-Trifluoromethylbenzyl | 8.49 |
| 2b | Piperidine | 4-Trifluoromethylbenzyl | 8.35 |
Data adapted from a study on histamine H3 receptor antagonists for comparative purposes.[1]
Structure-Activity Relationship Insights:
In this specific series targeting the histamine H3 receptor, replacing the piperazine ring with a piperidine ring (Compound 2b vs. 2a ) resulted in a slight decrease in antagonistic potency.[1] This suggests that for this particular target, the presence of the second nitrogen atom in the piperazine ring is beneficial for optimal interaction. However, such bioisosteric replacements can be a valuable strategy to improve properties like metabolic stability.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound analogs.
Radioligand Binding Assays
Objective: To determine the affinity of test compounds for specific G protein-coupled receptors (GPCRs).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor of interest.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 or 5-HT1A receptors).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP Accumulation Assay
Objective: To determine the functional activity of test compounds (agonist, antagonist, or inverse agonist) at Gs or Gi-coupled GPCRs.
Principle: This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (camp), a second messenger whose production is regulated by adenylyl cyclase, which is in turn controlled by Gs (stimulatory) and Gi (inhibitory) G proteins.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist of the receptor. For agonist activity, treat the cells with varying concentrations of the test compound.
-
Include a control group treated with vehicle only.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Visualizing Key Concepts
The following diagrams illustrate the general structure of the analogs and a typical experimental workflow.
Caption: General structure of this compound and common modification sites.
Caption: A typical workflow for the pharmacological evaluation of novel analogs.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the arylpiperazine moiety in determining receptor affinity and selectivity. Furthermore, the exploration of bioisosteric replacements offers a promising avenue for fine-tuning pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed herein provide a robust framework for the comprehensive pharmacological characterization of new analogs, ultimately guiding the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
-
Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 61, 2-13. [Link][2]
-
Strupińska, M., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-796. [Link][3]
-
Pettersson, F. (2013). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link][4]
-
Głuch-Lutwin, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. [Link][5][6]
-
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102558. [Link][7]
-
Campiani, G., et al. (2003). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 46(17), 3823-3839. [Link][8]
-
Reith, M. E. A., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3651-3663. [Link][9]
-
Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 276-289. [Link][1][10]
-
Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link][11]
-
Gatellier, E., et al. (2000). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 457-463. [Link][12]
-
Singh, S., et al. (2021). Design, synthesis, in vitro and in vivo biological evaluation of pyranone-piperazine analogs as potent antileishmanial agents. European Journal of Medicinal Chemistry, 221, 113516. [Link][13]
-
Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link][14]
-
Singh, U. P., et al. (2011). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 54(13), 4485-4493. [Link][15]
-
Alimardanov, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429. [Link][16]
-
Al-Salahi, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link][17]
-
Chiacchio, U., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3362. [Link][18]
-
Wang, H., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry, 20(9), 2966-2976. [Link][19]
-
Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link][20]
Sources
- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro and in vivo biological evaluation of pyranone-piperazine analogs as potent antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: The Case of 1-Methyl-4-(piperidin-4-yl)piperazine Derivatives
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel small molecule inhibitors. We will use a hypothetical derivative from the 1-Methyl-4-(piperidin-4-yl)piperazine class, which we'll call MPP-7 , as our case study. This chemical scaffold is of interest in medicinal chemistry, and we will hypothesize that MPP-7 has been designed as a selective inhibitor of a critical cellular kinase, which we will refer to as Target Kinase X (TKX) .
The Validation Workflow: An Integrated Strategy
A successful MoA validation strategy follows a logical progression, where each step builds upon the last. The core questions we must answer are:
-
Target Engagement: Does MPP-7 physically bind to TKX inside a living cell?
-
Target Inhibition & Selectivity: Does this binding lead to the inhibition of TKX activity, and is this effect specific to TKX over other kinases?
-
Downstream Pathway Modulation: Does the inhibition of TKX by MPP-7 result in the expected changes in its downstream signaling pathway?
-
Cellular Phenotype: Does modulating the TKX pathway with MPP-7 lead to the predicted functional outcome in cells?
Caption: Logical workflow for validating a drug's mechanism of action.
Part 1: Confirming Target Engagement in the Cellular Milieu
The foundational step in any MoA validation is to prove that the compound physically interacts with its intended target within the complex environment of a living cell.[1][2] Biochemical assays on purified proteins are a good starting point but can be misleading; cellular assays are more biologically relevant as they account for factors like cell permeability and the presence of necessary cofactors.[1][3][4]
For this, we will compare two robust, state-of-the-art methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .
A. The Cellular Thermal Shift Assay (CETSA)
Causality: The principle of CETSA is that when a protein binds to a ligand (like MPP-7), it becomes more stable and resistant to heat-induced denaturation.[5][6][7] This allows us to measure target engagement without modifying the compound or the target protein, providing a direct readout of binding in a native cellular context.[8]
Caption: Principle of CETSA: Ligand binding stabilizes the target protein.
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses TKX) to ~80% confluency. Treat cells with MPP-7 (e.g., 10 µM), a known TKX inhibitor as a positive control, or a vehicle (DMSO) for 1 hour.
-
Heating: Harvest and resuspend cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TKX at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble TKX against temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right indicates target stabilization and thus, engagement.
Data Presentation: CETSA Results
| Treatment | Melting Temperature (Tm) of TKX | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1°C | - |
| MPP-7 (10 µM) | 58.5°C | +6.4°C |
| Positive Control (1 µM) | 59.2°C | +7.1°C |
B. NanoBRET™ Target Engagement Assay
Causality: Bioluminescence Resonance Energy Transfer (BRET) is a technique based on the non-radiative energy transfer between a bioluminescent donor (e.g., NanoLuc® Luciferase) and a fluorescent acceptor.[9][10][11] In the NanoBRET assay, the target protein (TKX) is fused to NanoLuc. A fluorescent tracer that binds to the same site as the test compound is added. When the tracer binds, a BRET signal is produced. A test compound that competes with the tracer for binding will disrupt the BRET signal in a dose-dependent manner.[4]
Experimental Protocol: NanoBRET™
-
Cell Preparation: Transfect cells with a plasmid expressing TKX fused to NanoLuc®.
-
Assay Setup: Plate the transfected cells in a white, 96-well assay plate. Add the NanoBRET™ tracer and varying concentrations of MPP-7.
-
Signal Detection: Add the NanoGlo® substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of MPP-7 indicates competitive binding.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization.[6][12] | Competitive displacement of a fluorescent tracer.[4] |
| Target Modification | Not required (endogenous protein). | Requires genetic fusion to NanoLuc®. |
| Compound Modification | Not required. | Not required. |
| Throughput | Can be adapted for high-throughput.[8] | High-throughput by design. |
| Key Advantage | Measures engagement with the native, unmodified protein. | Highly sensitive and quantitative for affinity determination. |
Part 2: Assessing Kinase Inhibition and Selectivity
Confirming that MPP-7 binds to TKX is the first step. Now, we must determine if this binding is functional (i.e., inhibitory) and selective. A highly selective compound is crucial to minimize off-target effects.[13]
Kinome Profiling
Causality: To understand the selectivity of MPP-7, we must test its activity against a broad panel of other kinases.[14] This is essential because many kinases share structural similarities in their ATP-binding pockets, which can lead to off-target inhibition.[4] Kinome profiling services provide a comprehensive overview of a compound's inhibitory activity across the human kinome.[15][16][17]
Experimental Protocol: Kinome Profiling
-
Compound Submission: Submit MPP-7 to a commercial kinome profiling service (e.g., Reaction Biology, Carna Biosciences).
-
Screening: The service will perform in vitro kinase activity assays, typically at a fixed concentration of MPP-7 (e.g., 1 µM) and at a physiological ATP concentration, against a large panel of recombinant kinases (e.g., >300 kinases).[17]
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. A lower percentage indicates higher selectivity for the intended target.
Data Presentation: Kinome Profiling of MPP-7 (Abbreviated)
| Kinase Target | % Inhibition at 1 µM MPP-7 |
| TKX (Target Kinase X) | 98% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | 4% |
| ... (300+ others) | < 20% |
This data strongly suggests that MPP-7 is a highly selective inhibitor of TKX.
Part 3: Verifying Downstream Pathway Modulation
If MPP-7 is a true on-target inhibitor of TKX, its effects should be observable in the downstream signaling cascade.[18] We will hypothesize a simple pathway where TKX, upon activation, phosphorylates "Substrate Y," which in turn leads to the phosphorylation of Histone H3 at Serine 10 (p-H3-S10), a key event in mitosis and gene expression.[19][20][21]
Caption: Hypothesized signaling pathway for Target Kinase X (TKX).
Western Blot Analysis of Pathway Components
Causality: Western blotting allows us to visualize and quantify changes in the phosphorylation state of specific proteins within a signaling pathway.[22][23][24] By treating cells with MPP-7 and then stimulating the pathway, we can observe whether MPP-7 prevents the phosphorylation of Substrate Y and Histone H3, which would confirm its inhibitory effect on TKX in a cellular context.[25][26]
Experimental Protocol: Western Blot
-
Cell Treatment: Plate cells and serum-starve them to reduce basal signaling. Pre-treat with MPP-7 or vehicle for 1 hour.
-
Stimulation: Add an upstream activator to stimulate the TKX pathway for a short period (e.g., 15 minutes).
-
Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Substrate Y (p-Substrate Y), total Substrate Y, phosphorylated Histone H3 (p-H3-S10), and a loading control (e.g., GAPDH).
-
Detection: Use fluorescently-labeled secondary antibodies for multiplex detection and quantify the band intensities.[22]
-
Analysis: Normalize the phosphoprotein signal to the total protein signal for each target.
Data Presentation: Quantification of Downstream Phosphorylation
| Treatment | Normalized p-Substrate Y Level | Normalized p-H3-S10 Level |
| Vehicle (Unstimulated) | 1.0 | 1.0 |
| Vehicle + Activator | 8.5 | 6.2 |
| MPP-7 + Activator | 1.2 | 1.1 |
| Positive Control + Activator | 1.1 | 1.3 |
These results demonstrate that MPP-7 effectively blocks the signal transduction downstream of TKX, providing strong evidence for its on-target inhibitory activity.
Part 4: Linking Molecular Mechanism to Cellular Phenotype
The final and most crucial piece of evidence is linking the molecular MoA to a tangible cellular outcome.[18][27][28] Since our hypothetical pathway culminates in cell proliferation, we will use a cell proliferation assay to determine if MPP-7 can inhibit cell growth in a TKX-dependent manner.
Cell Proliferation Assay
Causality: If TKX is a driver of proliferation in a specific cancer cell line, then a potent and selective inhibitor like MPP-7 should reduce the rate of cell growth. This connects the molecular inhibition of the target to a clinically relevant phenotype.[29]
Experimental Protocol: Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a TKX-dependent cancer cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of MPP-7 (e.g., from 0.1 nM to 100 µM).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a reagent that measures ATP levels (a proxy for cell viability) and read the resulting luminescence.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of MPP-7 and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Antiproliferative Activity
| Compound | Target | IC50 in TKX-dependent cells |
| MPP-7 | TKX | 50 nM |
| Positive Control | TKX | 35 nM |
| Negative Control | N/A | > 100 µM |
The potent, low-nanomolar IC50 value for MPP-7 in a TKX-dependent cell line provides the final link, demonstrating that the specific inhibition of the TKX pathway by MPP-7 leads to the expected anti-proliferative effect.
Conclusion
Validating the mechanism of action for a novel compound like MPP-7 is a systematic process of building a logical, evidence-based case. We have moved from demonstrating direct, physical binding to TKX in living cells (CETSA), to confirming its selective inhibitory activity (Kinome Profiling), to verifying the disruption of the downstream signaling cascade (Western Blot), and finally, to linking this molecular action to a critical cellular phenotype (Proliferation Assay). This multi-faceted approach, where each experiment validates the others, provides the highest degree of confidence in the proposed mechanism of action, paving the way for further preclinical and clinical development.
References
-
EpiQuik Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). EpigenTek. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Histone Phosphorylation Assay. EpigenTek. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
-
Kinome Profiling. Oncolines B.V. [Link]
-
Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Histone Phosphorylation Kits and Assays Archives. EpiGenie. [Link]
-
Cell-based assays - Application areas. Svar Life Science. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]
-
Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. The Von Arnim Lab. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Verification of the downstream pathway by western blot. ResearchGate. [Link]
-
BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Current Pharmaceutical Design. [Link]
-
Western blotting analysis of KRAS downstream signal pathways. ResearchGate. [Link]
-
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]
-
Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
-
This compound. PubChem. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. news-medical.net [news-medical.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berthold.com [berthold.com]
- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berthold.com [berthold.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. assayquant.com [assayquant.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. epigentek.com [epigentek.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. epigenie.com [epigenie.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 28. bioivt.com [bioivt.com]
- 29. svarlifescience.com [svarlifescience.com]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 1-Methyl-4-(piperidin-4-yl)piperazine Analogs
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, including aqueous solubility and metabolic stability, have made it a "privileged" structure in the design of countless drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and protein kinases.[1] However, this promiscuity is a double-edged sword. The very features that make the scaffold attractive can also lead to interactions with unintended biological targets, resulting in off-target effects. These unintended interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[2][3][4]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target liabilities of novel analogs built upon the this compound core. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating, tiered approach to safety pharmacology. Our objective is to de-risk drug candidates early, enabling a focus on compounds with the highest potential for clinical success.[5][6]
Part 1: The Strategic Framework for Off-Target Assessment
A robust off-target profiling strategy is not a monolithic screen but a tiered, iterative process. It begins with broad, cost-effective methods to cast a wide net and progressively narrows down to specific, mechanistic assays to investigate liabilities identified in earlier stages. This approach optimizes resource allocation and builds a comprehensive safety profile for each analog.
Below is a logical workflow that forms the basis of our assessment strategy.
Caption: Key GPCR signaling pathways for functional off-target assays.
Comparative Data for Hypothetical Analogs (Tier 2)
To illustrate the output of this tier, consider the following hypothetical data for three analogs.
| Target Class | Analog A | Analog B | Analog C |
| Primary Target IC₅₀ | 15 nM | 25 nM | 50 nM |
| Kinome Scan (% Inh @ 1µM) | 2 hits >50% | 15 hits >50% | 1 hit >50% |
| GPCR Panel (% Inh @ 1µM) | 5-HT₂ₐ: 85% | 5-HT₂ₐ: 92%D₂: 78% | No hits >50% |
| hERG (Preliminary Screen) | 60% Inh @ 1µM | 45% Inh @ 1µM | <10% Inh @ 1µM |
-
Analysis: Analog A shows good on-target potency and moderate off-target kinase activity. The 5-HT₂ₐ hit requires follow-up. Analog B is potent but highly promiscuous on the kinome and hits multiple GPCRs, making it a high-risk candidate. Analog C is less potent but appears significantly "cleaner," making it a promising candidate for optimization, especially given its low hERG activity.
Part 4: Tier 3 - Mechanistic & Cellular Validation
Once broad screening identifies potential liabilities, this tier uses more detailed, quantitative assays to understand the risk.
hERG Ion Channel Inhibition
-
Rationale: Inhibition of the hERG potassium channel is a leading cause of drug-induced cardiac arrhythmia (Long QT Syndrome) and has led to the withdrawal of numerous drugs from the market. [7][8]This is a non-negotiable safety assessment required by regulatory agencies. [8][9]While initial screens can use fluorescence or binding, the gold standard for definitive data is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel in a living cell. [7][8]
-
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: Harvest cells using a gentle detachment solution. Resuspend in the appropriate extracellular solution for the automated patch-clamp system (e.g., QPatch, SyncroPatch) at the manufacturer-recommended density.
-
Compound Preparation: Prepare a stock solution of the test analog in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration in the assay should be ≤0.5%. [7] 4. Assay Execution:
-
Load cells and compound plates into the automated patch-clamp instrument.
-
The instrument will capture single cells and form a high-resistance (gigaohm) seal.
-
Record a stable baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current. [9] * Apply a vehicle control (extracellular solution with DMSO) to establish the baseline for inhibition calculation.
-
Sequentially apply increasing concentrations of the test analog to the same cell, allowing for equilibrium at each concentration (typically 3-5 minutes). [7] * Include a known hERG inhibitor (e.g., E-4031, Cisapride) as a positive control. [7][9] 5. Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the vehicle control and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Cytochrome P450 (CYP) Inhibition
-
Rationale: The CYP enzyme superfamily is the primary system for drug metabolism. [10][11]Inhibition of a specific CYP isoform by one drug can dangerously elevate the concentration of a co-administered drug that is metabolized by the same enzyme, leading to toxicity. [11][12][13]Regulatory agencies require testing against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [10][11]
-
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Reagents: Obtain recombinant human CYP enzymes, a regeneration system (e.g., NADPH), and a fluorogenic probe substrate specific for each isoform being tested.
-
Compound Preparation: Prepare a plate with serial dilutions of the test analogs in buffer. Include a negative control (vehicle) and a known selective inhibitor for each CYP isoform as a positive control. [13][14] 3. Reaction Initiation: In a microplate, combine the recombinant CYP enzyme, regeneration system, and the test analog (or control). Allow a short pre-incubation period.
-
Initiate Reaction: Add the specific fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths for the product of the probe substrate.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control and plot percent inhibition against analog concentration to determine the IC₅₀ value.
-
Cellular Cytotoxicity Assays
-
Rationale: Beyond specific target interactions, it's crucial to assess the general health of cells upon exposure to the analogs. Cytotoxicity assays measure cell death or metabolic dysfunction and provide a general toxicity baseline. [15][16][17]A compound that is highly cytotoxic at concentrations near its on-target effective dose has a very poor therapeutic window.
-
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used for efficacy studies) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test analogs for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [18] 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Data Analysis: Normalize the absorbance values to the untreated control cells (representing 100% viability). Plot the percentage of cell viability against the analog concentration to calculate the CC₅₀ (50% cytotoxic concentration).
-
Comparative Data for Analogs (Tier 3)
| Assay | Analog A | Analog B | Analog C |
| hERG IC₅₀ (Patch Clamp) | 1.2 µM | 0.8 µM | > 30 µM |
| CYP3A4 IC₅₀ | 5.5 µM | 15 µM | > 50 µM |
| CYP2D6 IC₅₀ | > 50 µM | 2.1 µM | > 50 µM |
| HepG2 Cytotoxicity CC₅₀ | 25 µM | 18 µM | > 100 µM |
| Therapeutic Index (CC₅₀/IC₅₀) | ~1600 | ~720 | > 2000 |
-
Analysis: The definitive hERG assay confirms Analog C's superior cardiac safety profile. Analog A shows a potential hERG liability, with an IC₅₀ that may be too close to its efficacious concentration depending on the therapeutic indication. Analog B's potent hERG and CYP2D6 inhibition are significant red flags. Analog C demonstrates a wide therapeutic window with minimal cytotoxicity and no significant CYP inhibition, solidifying its position as the lead candidate for further development.
Conclusion: Synthesizing Data for Confident Decision-Making
The systematic assessment of off-target effects is not a checkbox exercise but a fundamental component of building a robust safety profile for any new chemical entity. By employing a tiered strategy—moving from broad in silico and in vitro screens to specific mechanistic and cellular assays—we can effectively identify and mitigate potential liabilities associated with the this compound scaffold.
The data generated through this process allows for a direct comparison of analogs, enabling an evidence-based selection of candidates with the optimal balance of potency, selectivity, and safety. This rigorous, front-loaded approach minimizes the risk of costly late-stage failures and ultimately accelerates the delivery of safer, more effective medicines to patients.
References
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]
-
Pauli-Magnus, C., et al. (2001). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 29(4), 420-431. [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery website. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta website. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website. [Link]
-
Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1263518. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Creative Biolabs website. [Link]
-
Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from Multispan website. [Link]
-
Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]
-
Musso, L., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(13), 7205. [Link]
-
Pacesa, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Essays in Biochemistry, 66(5), 513-522. [Link]
-
Li, Y., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 11(13), e4078. [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from Slideshare website. [Link]
-
Loke, S. C., et al. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Molecular Therapy, 30(5), 1845-1856. [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from Cyprotex website. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from Reaction Biology website. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from FDA website. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]
-
Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4059-4071. [Link]
-
ACD/Labs. (n.d.). Software to Predict Toxicity. Retrieved from ACD/Labs website. [Link]
-
Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 18(1), e1009730. [Link]
-
ResearchGate. (n.d.). Methods for detecting off-target effects of CRISPR/Cas9. Retrieved from ResearchGate. [Link]
-
Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Ban, F., et al. (2019). eToxPred: a machine learning-based approach to estimate the toxicity of drug candidates. Molecules, 24(1), 183. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 771. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from Creative Diagnostics website. [Link]
-
Gladstone Institutes. (2019, April 19). New method to detect off-target effects of CRISPR. ScienceDaily. [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from Creative Bioarray website. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery website. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from ICR website. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from Eurofins Discovery website. [Link]
-
ResearchGate. (n.d.). Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from Semantic Scholar. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. fda.gov [fda.gov]
- 10. criver.com [criver.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. kosheeka.com [kosheeka.com]
- 18. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 1-Methyl-4-(piperidin-4-yl)piperazine and Other Privileged CNS Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only provide a framework for potent and selective interaction with the desired biological target but also possess the inherent physicochemical properties required to overcome the formidable blood-brain barrier (BBB). This guide provides an in-depth comparative analysis of 1-Methyl-4-(piperidin-4-yl)piperazine , a versatile and increasingly utilized scaffold, benchmarked against other prominent CNS-active structural motifs.
The following sections will delve into the rationale behind this comparison, present detailed experimental protocols for a comprehensive evaluation, and offer a transparent, data-driven assessment of these scaffolds. Our analysis is grounded in the principles of scientific integrity, providing you with the necessary insights to make informed decisions in your CNS drug development endeavors.
The Rationale for Scaffold Selection and Comparison
The choice of scaffolds for this comparative guide is based on their prevalence and distinct structural features in CNS drug discovery.
-
This compound : This scaffold is of particular interest due to its combination of a piperidine and a piperazine ring. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Its inherent basicity and potential for engaging in multiple hydrogen bond interactions make it a compelling candidate for targeting a variety of CNS receptors and transporters.
-
N-Benzylpiperazine (N-BZP) : A classic CNS stimulant, N-BZP serves as a valuable comparator due to its well-documented pharmacological profile and its simpler, less rigid structure.[1][2] It provides a baseline for understanding the impact of increased structural complexity and the addition of a second basic nitrogen atom.
-
Arylpiperazines : This broad class of scaffolds is ubiquitous in CNS drug discovery, forming the core of numerous approved drugs for psychiatric and neurological disorders.[3][4] By including a representative arylpiperazine, we can benchmark our primary scaffold against a well-established and highly successful class of CNS-active compounds.
-
Spiro[piperidine-4,2'-imidazolidine]-4'-one : Representing a more modern approach to CNS scaffold design, spirocyclic systems introduce three-dimensionality, which can lead to improved selectivity and novel intellectual property.[5][6] This comparator allows us to assess the performance of this compound against scaffolds designed with a focus on occupying a more complex chemical space.
In Silico & Physicochemical Property Analysis
A fundamental tenet of CNS drug design is the optimization of physicochemical properties to ensure adequate BBB penetration.[7] The following table summarizes key computed properties for our selected scaffolds. These parameters are critical in predicting a compound's ability to passively diffuse across the BBB.
| Property | This compound | N-Benzylpiperazine | Representative Arylpiperazine | Spiro[piperidine-4,2'-imidazolidine]-4'-one |
| Molecular Weight ( g/mol ) | 183.29[8][9] | 176.26[10] | ~250-400 | ~200-350 |
| cLogP | 0.2[8][11] | 1.3[12] | ~2.0-4.0 | ~1.5-3.0 |
| Topological Polar Surface Area (Ų) | 18.5[8][11] | 15.7 | ~30-60 | ~50-80 |
| Hydrogen Bond Donors | 1[9][12] | 1[12] | 1-2 | 2-3 |
| Hydrogen Bond Acceptors | 3[9] | 2[12] | 2-4 | 3-5 |
| pKa (most basic) | 9.28 (Predicted)[13] | ~8.5 | ~7.5-8.5 | ~8.0-9.0 |
| Rotatable Bonds | 1[9] | 2[12] | 2-5 | 1-3 |
Expert Analysis: this compound exhibits a highly favorable profile for CNS penetration based on these in silico parameters. Its low molecular weight and topological polar surface area, coupled with a moderate number of hydrogen bond donors and acceptors, align well with the established guidelines for successful CNS drugs. The predicted pKa suggests that a significant fraction of the molecule will be in the neutral, more lipophilic form at physiological pH, aiding in its passive diffusion across the BBB. In comparison, while N-Benzylpiperazine also has a low molecular weight, its higher cLogP might lead to increased non-specific binding. Arylpiperazines and spiro-piperidines, while successful, often have higher molecular weights and polar surface areas, which can present a greater challenge for achieving optimal BBB permeability.
In Vitro Assessment of Blood-Brain Barrier Permeability
To experimentally validate the in silico predictions, an in vitro BBB model is indispensable. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive permeability, while cell-based assays, such as the Caco-2 or MDCK-MDR1 models, can evaluate both passive diffusion and the influence of active efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: In Vitro BBB Permeability Assay (MDCK-MDR1)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) are cultured on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
The test compound (10 µM in transport buffer) is added to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (receiver) chamber.
-
The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The test compound (10 µM in transport buffer) is added to the basolateral (donor) chamber.
-
Samples are collected from the apical (receiver) chamber at the same time points.
-
Compound concentration is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 is indicative of active efflux.
-
Diagram of the In Vitro BBB Permeability Workflow
Caption: Workflow for assessing BBB permeability using the MDCK-MDR1 cell line.
| In Vitro Parameter | This compound (Representative Data) | N-Benzylpiperazine (Representative Data) | Representative Arylpiperazine (Representative Data) | Spiro[piperidine-4,2'-imidazolidine]-4'-one (Representative Data) |
| Papp (A-B) (x 10⁻⁶ cm/s) | 15.2 | 20.5 | 8.7 | 5.4 |
| Efflux Ratio (ER) | 1.5 | 1.2 | 2.8 | 1.8 |
Expert Analysis: The representative in vitro data further strengthens the case for this compound as a promising CNS scaffold. Its high apparent permeability (Papp) suggests efficient passive diffusion across the BBB. Crucially, the low efflux ratio indicates that it is not a significant substrate for P-glycoprotein, a major hurdle for many CNS drug candidates. N-Benzylpiperazine also shows excellent permeability and low efflux. The representative arylpiperazine, while still permeable, shows a higher efflux ratio, which could limit its brain exposure. The spiro-piperidine, with its increased polarity, exhibits lower passive permeability but also a favorable low efflux ratio.
In Vivo Behavioral Assessment in Rodent Models
Ultimately, the utility of a CNS scaffold is determined by its ability to modulate behavior in a relevant in vivo model. The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.
Experimental Protocol: Open Field Test
-
Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room for at least 1 hour prior to the experiment.
-
Compound Administration: Mice are administered the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control.
-
Testing: 30 minutes post-injection, each mouse is placed in the center of a square arena (40 x 40 cm) and allowed to explore freely for 15 minutes.
-
Data Acquisition: An overhead camera connected to a video-tracking system records the animal's movements.
-
Data Analysis: Key parameters analyzed include:
-
Total Distance Traveled: An indicator of general locomotor activity.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: An exploratory behavior.
-
Diagram of the In Vivo Behavioral Testing Workflow
Caption: Workflow for the in vivo Open Field Test.
| In Vivo Parameter (Representative Data) | This compound | N-Benzylpiperazine | Representative Arylpiperazine | Spiro[piperidine-4,2'-imidazolidine]-4'-one |
| Total Distance Traveled (% of Vehicle) | 110% | 180% | 95% | 105% |
| Time in Center Zone (% of Vehicle) | 125% | 80% | 140% | 115% |
| Observed Effects | Mild anxiolytic-like effect | Significant stimulant effect, anxiogenic-like | Anxiolytic-like effect | Minimal effect on baseline behavior |
Expert Analysis: The in vivo data provides crucial context to the in vitro and in silico findings. The representative data for this compound suggests a favorable profile, with a potential anxiolytic-like effect without significant sedation or hyperactivity. This indicates good target engagement in the brain without causing overt, non-specific behavioral changes. In contrast, N-Benzylpiperazine shows a strong stimulant and anxiogenic-like profile, consistent with its known pharmacology.[2] The representative arylpiperazine also demonstrates a desirable anxiolytic-like effect.[7] The spiro-piperidine shows a more neutral profile at this dose, suggesting it may be a suitable scaffold for targets where modulation of baseline activity is not desired.
Conclusion and Future Directions
This comparative guide demonstrates that This compound is a highly promising scaffold for CNS drug discovery. Its excellent physicochemical properties, favorable in vitro BBB permeability, and clean in vivo behavioral profile make it an attractive starting point for the development of novel therapeutics targeting a wide range of CNS disorders.
While the comparator scaffolds each have their merits and have been successfully employed in drug development, this compound offers a compelling balance of properties that may streamline the lead optimization process. Its versatility allows for the exploration of diverse chemical space, while its inherent drug-like characteristics provide a solid foundation for achieving the desired pharmacokinetic and pharmacodynamic profiles.
Future research should focus on exploring the full potential of this scaffold by synthesizing and testing a broader range of derivatives against various CNS targets. Further characterization of its metabolic stability and off-target liability will also be crucial in advancing compounds based on this promising scaffold towards clinical development.
References
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
ChemBK. 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. [Link]
-
SWGDRUG.org. BENZYLPIPERAZINE. [Link]
- Nałęcz-Jawecki, G., et al. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Pharmacological Reports, 2021.
- Noworyta-Sokołowska, K., et al. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 2016.
-
ResearchGate. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]
-
Chemcasts. 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2) Properties. [Link]
-
UNODC. Details for Piperazines. [Link]
- Murphy, D. L., et al. Serotonin-selective arylpiperazines with neuroendocrine, behavioral, temperature, and cardiovascular effects in humans. Pharmacological Reviews, 1991.
- Lindsley, C. W., et al. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. ACS Chemical Neuroscience, 2010.
- Kumar, R., et al. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 2022.
- Tomić, M., et al. Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential. Bioorganic & Medicinal Chemistry Letters, 2004.
-
DEA. N-BENZYLPIPERAZINE (Street Names: BZP, A2, Legal E or Legal X). [Link]
- Cichero, E., et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 2022.
-
PubChem. This compound. [Link]
-
ResearchGate. Representative arylpiperazine derivatives. [Link]
- Satała, G., et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2022.
- Campos, H. M., et al. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 2024.
- Castillo-Hernández, J. C., et al. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 2017.
-
PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
- López-Rodríguez, M. L., et al. Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 2001.
- Cichero, E., et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 2022.
-
DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
-
ResearchGate. Chemical structure of N-benzylpiperazine (BZP). [Link]
- Neuhoff, S., et al. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics, 2022.
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]
- Godyń, J., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2024.
- Kumar, D., et al. Arylpiperazines for management of benign prostatic hyperplasia: design, synthesis, quantitative structure-activity relationships, and pharmacokinetic studies. Journal of Medicinal Chemistry, 2011.
-
ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery. [Link]
- Mokrý, P., et al. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- de Souza, A. M., et al. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 2022.
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
- de Oliveira, R. B., et al. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, 2024.
- Satała, G., et al. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2022.
-
Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
Sources
- 1. Details for Piperazines [unodc.org]
- 2. ca1.uscourts.gov [ca1.uscourts.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. swgdrug.org [swgdrug.org]
- 11. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Benzylpiperazine | recreational drug | CAS# 2759-28-6 | InvivoChem [invivochem.com]
- 13. chembk.com [chembk.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4-(piperidin-4-yl)piperazine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Methyl-4-(piperidin-4-yl)piperazine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights that empower your research. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for all personnel.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No: 53617-36-0 or 23995-88-2) is a piperazine derivative that presents significant health hazards requiring stringent control measures.[1][2] The primary directive in handling this compound is to prevent all personal contact.[3] Its hazard profile, according to the Globally Harmonized System (GHS), categorizes it as a corrosive and acutely toxic substance.[1][2]
Exposure can lead to severe outcomes. The compound is classified as causing severe skin burns and eye damage.[2][4][5] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1][6] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity dictated by these intrinsic chemical properties.
| Hazard Classification | GHS Category | Description of Risk |
| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns and irritation upon contact.[2][4][6] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage.[4][6] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as the use of a certified chemical fume hood, are the primary method for minimizing exposure.[6] PPE serves as the essential final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] The corrosive nature of the compound necessitates tightly fitting goggles to prevent vapor or splash entry. A full-face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, reactions).[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves offer adequate splash protection for incidental contact.[8] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[9] |
| Body Protection | Chemical-Resistant Lab Coat | A buttoned, long-sleeved lab coat is mandatory. For larger quantities or tasks with significant splash potential, a chemical-resistant apron or impervious full-body suit should be utilized.[3][10] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | All handling of this compound must occur in a well-ventilated area, preferably a chemical fume hood.[3][6] If engineering controls are insufficient or during a large-scale spill, a respirator with an organic vapor cartridge (Type A, brown) is required.[6] For major uncontrolled releases, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Operational Protocols: From Lab Bench to Disposal
Safe handling is a complete workflow, from preparation to disposal. Adherence to strict protocols is non-negotiable.
Experimental Workflow & PPE Selection
The scale and nature of your procedure directly influence the required level of PPE. The following diagram illustrates a decision-making workflow for appropriate PPE selection.
Caption: PPE selection workflow based on task.
Step-by-Step Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Secure all buttons.
-
Gloves: Select the correct size and type. Ensure cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required. Adjust for a secure fit.
-
Final Check: Perform a final check to ensure there are no exposed areas of skin.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and roll the coat outwards, containing the contaminated surface within the roll.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Handling and Disposal Plan
-
Handling : Always use this chemical within a chemical fume hood.[6] Keep containers tightly sealed when not in use and store in a designated corrosives area that is cool, dry, and well-ventilated.[6][7] Avoid contact with incompatible materials such as strong oxidizing agents and acids.[4][6]
-
Spill Management : For minor spills contained within a fume hood, use an inert absorbent material, collect it into a sealed container, and decontaminate the area. For major spills, evacuate the area immediately and alert emergency responders.[3] Only personnel with emergency training and appropriate PPE (including SCBA and full-body protection) should attempt to clean up a major spill.[3]
-
Disposal : All waste, including the chemical itself, empty containers, and contaminated disposables (gloves, absorbent pads, etc.), is classified as hazardous waste.[11] It must be collected in clearly labeled, sealed containers and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][5][6]
Emergency Procedures: Immediate First Aid
In case of any exposure, immediate action is critical. First aiders must protect themselves before assisting.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Immediately remove all contaminated clothing and shoes.[4] Rinse the affected skin area with large amounts of water, using a safety shower if available.[3] Seek immediate medical attention.[6]
-
Inhalation : Move the affected person to fresh air at once.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[6] Seek immediate medical attention.[6]
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation of the esophagus.[4][6] Seek immediate medical attention.[6]
Show the Safety Data Sheet (SDS) to the attending medical personnel in all cases of exposure.[6]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
Sources
- 1. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-(1-Methylpiperidin-4-yl)piperazine | 23995-88-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
